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  • Product: Formamide, N-(2-chlorophenyl)-
  • CAS: 2596-93-2

Core Science & Biosynthesis

Foundational

N-(2-Chlorophenyl)formamide (CAS 2596-93-2): Chemical Properties, Synthesis, and Applications in Advanced Organic Synthesis

Executive Summary As drug discovery and agrochemical development increasingly rely on modular, high-throughput synthetic strategies, the role of versatile building blocks like N-(2-chlorophenyl)formamide (CAS 2596-93-2)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and agrochemical development increasingly rely on modular, high-throughput synthetic strategies, the role of versatile building blocks like N-(2-chlorophenyl)formamide (CAS 2596-93-2) has become paramount. Functioning primarily as a stable, isolable intermediate, this ortho-halogenated aryl formamide is the critical precursor to 2-chlorophenyl isocyanide. By providing a reliable pathway to isocyanide functional groups, it unlocks access to powerful Isocyanide-based Multicomponent Reactions (IMCRs)—such as the Ugi and Passerini reactions—enabling the rapid assembly of complex peptidomimetics and heterocyclic pharmacophores.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic pathways, and self-validating experimental protocols associated with N-(2-chlorophenyl)formamide.

Physicochemical Profiling

Understanding the physical and structural parameters of N-(2-chlorophenyl)formamide is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters during downstream dehydration. The data below is aggregated from the [1] and[2].

ParameterSpecification
IUPAC Name N-(2-chlorophenyl)formamide
CAS Registry Number 2596-93-2
PubChem CID 137653
Molecular Formula C

H

ClNO
Molar Mass 155.58 g/mol
Melting Point 76–80 °C
Assay (Typical) ≥ 97%
SMILES [H]C(=O)Nc1ccccc1Cl
InChIKey DGRDTMLQUWBPSM-UHFFFAOYSA-N

Mechanistic Pathways & Synthetic Utility

N-(2-chlorophenyl)formamide bridges the gap between basic aniline derivatives and highly reactive isocyanides. The synthesis begins with the formylation of 2-chloroaniline. The resulting formamide is then subjected to chemoselective dehydration to yield 2-chlorophenyl isocyanide.

This isocyanide is a highly valuable synthon. Because the terminal carbon of an isocyanide is divalent, it acts uniquely as both an electrophile and a nucleophile. This dual reactivity is the engine driving IMCRs. Furthermore, in agrochemical development, this specific isocyanide is converted to 2-chlorophenylisocyanide dichloride, which upon treatment with sodium azide yields 1-(2-chlorophenyl)-5(4H)-tetrazolinone—a core scaffold for modern herbicides[3].

G A 2-Chloroaniline C N-(2-Chlorophenyl)formamide (CAS 2596-93-2) A->C Formylation B Formic Acid B->C D Dehydration (Ph3P/I2/Et3N) C->D E 2-Chlorophenyl Isocyanide D->E -H2O F Ugi/Passerini Reactions E->F IMCRs G Tetrazolinones E->G NaN3

Figure 1: Synthetic workflow from 2-chloroaniline to downstream isocyanide and IMCR products.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity and reproducibility, the following protocols have been designed with explicit causality for each chemical intervention and include built-in validation checkpoints.

Protocol 1: Synthesis of N-(2-chlorophenyl)formamide

Objective: High-yield, solvent-free formylation of 2-chloroaniline.

  • Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 2-chloroaniline with 3.0 equivalents of concentrated formic acid (98%). Causality: The 3-fold excess of formic acid acts as both the formylating agent and the reaction medium. This ensures a homogeneous mixture while driving the equilibrium toward the amide product via Le Chatelier’s principle.

  • Thermal Activation: Heat the mixture to reflux (approx. 100–105 °C) and stir continuously for 4 hours. Causality: Refluxing provides the necessary activation energy to overcome the nucleophilic addition-elimination barrier, ensuring complete conversion of the sterically hindered ortho-substituted aniline.

  • Precipitation & Quenching: Allow the reaction to cool to room temperature, then pour the mixture into crushed ice/water with vigorous stirring. Causality: The sudden increase in solvent polarity drastically reduces the solubility of the hydrophobic N-(2-chlorophenyl)formamide. This forces rapid crystallization, preventing the product from "oiling out" and bypassing the need for energy-intensive chromatographic purification.

  • Isolation: Filter the resulting off-white precipitate under vacuum, wash extensively with cold water to remove residual acid, and dry in a vacuum desiccator.

Validation Checkpoint: Successful conversion is confirmed by FT-IR spectroscopy. Look for the disappearance of the primary amine N-H stretches (~3300–3400 cm⁻¹) and the appearance of a strong amide carbonyl (C=O) stretch at ~1680 cm⁻¹.

Protocol 2: Chemoselective Dehydration to 2-Chlorophenyl Isocyanide

Objective: Conversion of the formamide to an isocyanide avoiding harsh chlorinating agents (e.g., POCl


), utilizing a[4].
  • Iodophosphonium Generation: Dissolve N-(2-chlorophenyl)formamide (1.0 mmol) and molecular iodine (I

    
    , 1.5 mmol) in anhydrous dichloromethane (CH
    
    
    
    Cl
    
    
    , 3 mL). Add triphenylphosphine (Ph
    
    
    P, 1.5 mmol) in one portion. Causality: Ph
    
    
    P and I
    
    
    react in situ to form a highly electrophilic iodophosphonium species. This intermediate selectively activates the formamide carbonyl oxygen without generating the highly corrosive HCl gas associated with standard dehydrating agents[4].
  • Base-Promoted Elimination: Dropwise add triethylamine (Et

    
    N, 3.0 mmol) to the stirred solution at room temperature.
    Causality: The tertiary base deprotonates the intermediate, triggering an α-elimination cascade. The expulsion of triphenylphosphine oxide (a highly stable byproduct) provides the thermodynamic driving force to yield the isocyanide.
    
  • Reaction Monitoring: Stir at room temperature for 1 hour, monitoring via Thin Layer Chromatography (TLC) until the formamide is fully consumed.

  • Workup & Purification: Dilute with CH

    
    Cl
    
    
    
    and wash with ice-cold saturated aqueous Na
    
    
    S
    
    
    O
    
    
    . Causality: Sodium thiosulfate reduces any unreacted iodine to water-soluble iodide salts, preventing oxidative degradation of the electron-rich isocyanide product during concentration.
  • Concentration: Extract the aqueous layer, dry the combined organic phases over Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Validation Checkpoint: The formation of the isocyanide is unequivocally confirmed by a characteristic, intense FT-IR absorption band at ~2120 cm⁻¹ (N≡C stretch), which is entirely absent in the starting formamide.

Safety, Handling, and Toxicity

According to the Globally Harmonized System (GHS), N-(2-chlorophenyl)formamide presents specific occupational hazards that must be managed in a laboratory setting[2]:

  • Acute Tox. 4 (Oral) - H302: Harmful if swallowed.

  • Eye Irrit. 2 - H319: Causes serious eye irritation.

  • Resp. Sens. 1 - H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Mitigation Strategy: All handling, weighing, and transfer of the solid powder must be conducted within a certified Class II biological safety cabinet or chemical fume hood. Respiratory protection (N95 dust mask or equivalent) and nitrile gloves are mandatory to prevent dermal absorption and inhalation of particulates[2].

References

  • Title: PubChem Compound Summary for CID 137653, N-(2-chlorophenyl)formamide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: US Patent 5633387A - Process for producing 1-(2-chlorophenyl)-5(4H)

Sources

Exploratory

2'-Chloroformanilide: Structural Dynamics and Synthetic Utility in Medicinal Chemistry

This technical guide details the structural characteristics, synthesis, and medicinal chemistry applications of 2'-Chloroformanilide ( -(2-chlorophenyl)formamide). Executive Summary 2'-Chloroformanilide (CAS: 2596-93-2)...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural characteristics, synthesis, and medicinal chemistry applications of 2'-Chloroformanilide (


-(2-chlorophenyl)formamide).

Executive Summary

2'-Chloroformanilide (CAS: 2596-93-2) is a functionalized amide intermediate critical to the synthesis of nitrogen-containing heterocycles and aryl isocyanates. With a molecular weight of 155.58 g/mol , it serves as a "masked" isocyanate in drug discovery, allowing for the controlled release of the reactive 2-chlorophenyl isocyanate species used to generate urea and carbamate pharmacophores. This guide analyzes its conformational isomerism, provides validated synthetic protocols, and outlines its role in scaffold generation.

Part 1: Structural Characterization & Physicochemical Properties

Chemical Identity[1][2][3]
  • IUPAC Name:

    
    -(2-Chlorophenyl)formamide
    
  • Synonyms: 2'-Chloroformanilide;

    
    -Chloroformanilide; 1-Chloro-2-formamidobenzene
    
  • CAS Registry Number: 2596-93-2

  • Molecular Formula:

    
    
    
Molecular Weight Analysis

The precise molecular weight is calculated based on standard atomic weights (


, 

,

,

,

).
ElementCountAtomic Mass ( g/mol )Subtotal
Carbon (C)712.01184.077
Hydrogen (H)61.0086.048
Chlorine (Cl)135.45035.450
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Total MW 155.58 g/mol
Conformational Isomerism (Rotamers)

Unlike standard amides, formanilides exhibit significant cis-trans isomerism (rotamerism) observable by NMR at room temperature. The restricted rotation around the


 bond creates two distinct conformers in equilibrium:
  • cis-Conformer (

    
    -isomer):  The formyl proton and the phenyl ring are on the same side.
    
  • trans-Conformer (

    
    -isomer):  The formyl proton and the phenyl ring are on opposite sides (typically the major isomer due to steric minimization).
    

In 2'-chloroformanilide, the ortho-chlorine substituent imposes additional steric bulk, influencing the rotameric ratio and increasing the rotational energy barrier compared to unsubstituted formanilide.

Rotamers Fig 1. Rotameric equilibrium of 2'-Chloroformanilide driven by C-N bond rotation. Trans trans-Rotamer (Major) (Z-isomer) Equilibrium Trans->Equilibrium Cis cis-Rotamer (Minor) (E-isomer) Equilibrium->Cis

Part 2: Synthetic Pathways & Process Chemistry[3]

Primary Synthesis: Formylation of 2-Chloroaniline

The most robust industrial and laboratory method involves the direct formylation of 2-chloroaniline. While acetic formic anhydride is a common reagent, the use of formic acid with azeotropic water removal is preferred for scalability and atom economy.

Protocol A: Azeotropic Formylation
  • Reagents: 2-Chloroaniline (1.0 equiv), Formic acid (85%, 1.5 equiv), Toluene (Solvent).

  • Equipment: Dean-Stark trap.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-chloroaniline (12.76 g, 100 mmol) in Toluene (100 mL).

  • Addition: Add Formic acid (85% aq, 6.9 g, 150 mmol) slowly at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ). Water will co-distill with toluene.
    
  • Monitoring: Continue reflux until water evolution ceases (approx. 3-5 hours). Monitor via TLC (SiO2, 30% EtOAc/Hexane) for disappearance of the aniline spot.

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold toluene. If soluble, wash the organic layer with sat.

    
     (to remove excess acid), dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from ethanol/water or hexane/ethyl acetate if necessary.

  • Yield: Expect 85-95% yield as a white to off-white solid (MP: 76-80°C).

Key Application: Dehydration to 2-Chlorophenyl Isocyanate

The primary medicinal chemistry utility of 2'-chloroformanilide is its conversion to 2-chlorophenyl isocyanate , a versatile electrophile.

Protocol B: Dehydration with

[1]
  • Reagents: 2'-Chloroformanilide (1.0 equiv), Phosphorus Oxychloride (

    
    , 1.1 equiv), Triethylamine (
    
    
    
    , 2.5 equiv), DCM (Dichloromethane).

Step-by-Step Methodology:

  • Dissolution: Dissolve 2'-chloroformanilide (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

  • Base Addition: Add

    
     (25 mmol) and cool the solution to 
    
    
    
    .
  • Dehydration: Dropwise add

    
     (11 mmol) over 15 minutes. Maintain temperature 
    
    
    
    .
  • Reaction: Stir at

    
     for 1 hour. The formamide dehydrates to the isocyanate.[2]
    
  • Quench/Workup: Caution: Isocyanates are reactive.[3][4][5][6] Quench carefully with ice water. Extract rapidly with DCM.

  • Utilization: The resulting isocyanate solution is typically used in situ for subsequent coupling with amines (to form ureas) or alcohols (to form carbamates).

Part 3: Analytical Profiling

Researchers must be aware that the NMR spectrum of 2'-chloroformanilide is complex due to the rotamers described in Section 1.3.

Nuclear Magnetic Resonance ( -NMR)

Spectra in


 typically show two sets of signals.
  • Formyl Proton (-CHO): Appears as two distinct signals (often doublets due to coupling with NH, or broad singlets).

    • Major Rotamer (trans):

      
       ppm (d, 
      
      
      
      Hz).
    • Minor Rotamer (cis):

      
       ppm (d, 
      
      
      
      Hz).
  • Amide Proton (-NH): Broad humps, chemical shift varies with concentration (H-bonding).

  • Aromatic Region: The 2'-chloro substituent causes deshielding of the adjacent aromatic proton, often separating it from the multiplet of the other 3 aromatic protons.

Infrared Spectroscopy (IR)
  • Amide I (C=O stretch): Strong band at

    
    .
    
  • Amide II (N-H bend):

    
    .
    
  • N-H Stretch:

    
     (broad).
    

Part 4: Applications in Drug Discovery[2]

2'-Chloroformanilide acts as a pivotal scaffold generator. Its downstream product, 2-chlorophenyl isocyanate, is a building block for urea-based kinase inhibitors and herbicides.

Logical Workflow: Scaffold Generation

The following diagram illustrates the transformation of the raw material (2-Chloroaniline) through the Formanilide intermediate to access diverse bioactive scaffolds.

SynthesisWorkflow Fig 2. Synthetic utility of 2'-Chloroformanilide in generating diverse pharmacophores. Start 2-Chloroaniline (Raw Material) Intermediate 2'-Chloroformanilide (Stable Intermediate) Start->Intermediate HCOOH, Reflux Reactive 2-Chlorophenyl Isocyanate (Reactive Electrophile) Intermediate->Reactive POCl3, Et3N Dehydration Benzoxazoles Benzoxazoles (Via Cyclization) Intermediate->Benzoxazoles Radical/Metal Catalysis (Intramolecular) Ureas N,N'-Diarylureas (Kinase Inhibitors) Reactive->Ureas + R-NH2 Carbamates Carbamates (Agrochemicals/Prodrugs) Reactive->Carbamates + R-OH

Medicinal Relevance[2][4][8]
  • Urea Bioisosteres: The 2-chlorophenyl urea motif is found in various antiproliferative agents. The chlorine atom at the ortho position restricts the conformation of the phenyl ring relative to the urea linkage, often locking the molecule in a bioactive conformation.

  • Benzoxazole Synthesis: 2'-Chloroformanilide can undergo intramolecular cyclization (often Cu- or Pd-catalyzed) to form benzoxazoles, which are privileged structures in anti-inflammatory and antimicrobial research.

References

  • National Institute of Standards and Technology (NIST). Formamide, N-(2-chlorophenyl)-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. N-(2-Chlorophenyl)formamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals: Isocyanate generation. Org. Synth. 2013, 90, 271-286. Available at: [Link]

Sources

Foundational

Formamide N-(2-chlorophenyl)- PubChem CID and safety data

This technical guide provides a comprehensive analysis of Formamide, N-(2-chlorophenyl)- (PubChem CID: 137653), a critical intermediate in organic synthesis and medicinal chemistry. This document is structured for resear...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Formamide, N-(2-chlorophenyl)- (PubChem CID: 137653), a critical intermediate in organic synthesis and medicinal chemistry. This document is structured for researchers and safety officers, prioritizing actionable data, safety protocols, and synthetic utility.

Physicochemical Profile, Synthesis & Safety Protocols

Executive Summary

N-(2-Chlorophenyl)formamide (also known as 2'-Chloroformanilide) is a functionalized amide derivative of 2-chloroaniline. It serves as a pivotal building block in the synthesis of nitrogen-containing heterocycles and is the immediate precursor to 2-chlorophenyl isocyanide , a reagent widely employed in multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses for drug discovery. This guide details its chemical identity, safety risks (specifically sensitization and acute toxicity), and validated handling procedures.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Identification Data
ParameterDetail
IUPAC Name N-(2-Chlorophenyl)formamide
Common Synonyms 2'-Chloroformanilide; 2-Chlorophenylformamide; Formanilide, 2'-chloro-
CAS Registry Number 2596-93-2
PubChem CID 137653
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
SMILES C1=CC=C(C(=C1)NC=O)Cl
InChI Key DGRDTMLQUWBPSM-UHFFFAOYSA-N
Physical Properties
PropertyValueSource
Appearance White to off-white solid (crystalline powder)[Sigma-Aldrich]
Melting Point 76–80 °C[Fisher Scientific]
Solubility Soluble in ethanol, DMSO, DMF; sparingly soluble in water[PubChem]
Partition Coeff. (LogP) 1.91 (Predicted)[Cheméo]

Part 2: Synthesis & Applications[1][3]

Synthetic Pathway (Expertise & Experience)

The synthesis of N-(2-chlorophenyl)formamide typically involves the N-formylation of 2-chloroaniline. While simple reflux with formic acid is possible, high-yield protocols often employ acetic formic anhydride (formed in situ) or a catalyst to drive the equilibrium and suppress byproduct formation.

Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the formylating agent, followed by elimination of the leaving group (water or acetate).

Validated Laboratory Protocol (Formylation)
  • Reagents: 2-Chloroaniline (1.0 eq), Formic acid (excess), Acetic anhydride (1.1 eq).

  • Procedure:

    • Prepare acetic formic anhydride by mixing formic acid and acetic anhydride at 0°C; stir for 1 hour.

    • Add 2-chloroaniline dropwise to the mixture at 0–5°C to prevent exotherms.

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Quench: Pour mixture into ice water. The product precipitates as a solid.[1]

    • Purification: Filter and recrystallize from ethanol/water to remove unreacted aniline traces.

Downstream Utility: Isocyanide Generation

The primary utility of this compound in drug development is its dehydration to 2-chlorophenyl isocyanide using Phosphorus Oxychloride (


) and a base (e.g., Diisopropylamine). This isocyanide is a "privileged structure" for generating peptidomimetic libraries via the Ugi-4-Component Reaction .
Workflow Diagram

The following diagram illustrates the synthesis and downstream application workflow.

G Start Starting Material: 2-Chloroaniline Inter Intermediate: N-(2-Chlorophenyl)formamide (CID 137653) Start->Inter N-Formylation Reagent Reagent: Formic Acid / Ac2O Reagent->Inter Product Target Scaffold: 2-Chlorophenyl Isocyanide (Ugi Reaction Input) Inter->Product Dehydration (-H2O) Reagent2 Dehydration: POCl3 / Et3N Reagent2->Product

Caption: Synthetic workflow from 2-chloroaniline precursor to isocyanide scaffold via formamide intermediate.

Part 3: Safety Assessment (GHS & Toxicology)

Signal Word: DANGER

This compound is an aniline derivative.[2] While the formyl group mitigates some toxicity compared to the free amine, it retains significant sensitization and irritation potential.

GHS Hazard Classifications
Hazard CodeHazard StatementCategory
H302 Harmful if swallowed.Acute Tox. 4
H319 Causes serious eye irritation.Eye Irrit. 2
H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled.Resp. Sens. 1
H315 Causes skin irritation.Skin Irrit. 2
Toxicology Insights
  • Respiratory Sensitization (H334): This is the most critical hazard. Repeated inhalation of dust or vapors during synthesis (especially during heating) can induce irreversible sensitization.

  • Metabolic Activation: Like many chloro-anilides, metabolic hydrolysis can release 2-chloroaniline, a known methemoglobinemia inducer.

Part 4: Handling & Storage Protocols

Engineering Controls
  • Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

  • Dust Control: Use static-free spatulas and weighing boats to prevent aerosolization of the powder.

Personal Protective Equipment (PPE)
  • Respiratory: If fume hood containment is breached or during spill cleanup, a Full-face respirator with P100 (HEPA) and Organic Vapor cartridges is mandatory due to the sensitization risk.

  • Dermal: Double-gloving with Nitrile (minimum 0.11 mm thickness) .

  • Ocular: Chemical splash goggles (safety glasses are insufficient due to powder drift).

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if long-term storage is required, as formamides can slowly hydrolyze in moist air.

  • Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.

Part 5: Emergency Response

First Aid Measures
  • Inhalation: Immediately move victim to fresh air. If wheezing occurs (H334), administer oxygen and seek immediate emergency medical attention.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Skin Contact: Wash with soap and water. Isolate contaminated clothing.

Spill Cleanup Protocol
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don full PPE including respirator.

  • Neutralize/Absorb: Do not dry sweep. Wet the spill slightly with an inert solvent (like PEG-400) or water to prevent dust, then absorb with vermiculite or sand.

  • Disposal: Collect in a sealed hazardous waste container labeled "Toxic Organic Solid."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137653, N-(2-Chlorophenyl)formamide. Retrieved from [Link]

Sources

Exploratory

Conformational and Physicochemical Divergence in Halogenated Formanilides: A Comparative Analysis of N-(2-chlorophenyl)formamide and 4-chloroformanilide

Executive Summary In the realm of synthetic organic chemistry and drug development, positional isomerism profoundly influences the physicochemical properties, 3D conformation, and downstream reactivity of molecular build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, positional isomerism profoundly influences the physicochemical properties, 3D conformation, and downstream reactivity of molecular building blocks. This technical guide provides an in-depth comparative analysis of two critical formanilide derivatives: N-(2-chlorophenyl)formamide (ortho-substituted) and 4-chloroformanilide (para-substituted). Although both share the molecular formula C7H6ClNO, the spatial positioning of the chlorine atom dictates their steric profiles, intermolecular hydrogen-bonding capabilities, and utility as precursors in the synthesis of isocyanides and heterocyclic active pharmaceutical ingredients (APIs).

Structural and Conformational Analysis

The core divergence between these two isomers stems from the steric environment surrounding the amide bond. Formamides exhibit restricted rotation around the C-N bond due to its partial double-bond character (resonance stabilization), leading to the existence of E and Z (or cis and trans) rotamers in solution.

  • N-(2-chlorophenyl)formamide [1]: The bulky chlorine atom at the ortho position creates significant steric hindrance. This steric clash forces the formyl group out of the plane of the phenyl ring to minimize repulsive van der Waals interactions. Consequently, the E/Z rotamer equilibrium is heavily skewed, and the lack of planarity disrupts highly ordered intermolecular packing.

  • 4-chloroformanilide[2]: The chlorine atom at the para position is spatially isolated from the formamide moiety. This allows the molecule to adopt a fully planar conformation, maximizing

    
    -conjugation between the nitrogen lone pair and the aromatic ring. This planarity is highly conducive to forming robust, zipper-like intermolecular hydrogen bonds (N-H···O=C) in the solid state.
    
Causality of Isomerism on Physical Properties

G Root Positional Isomerism (Chlorine on Phenyl Ring) Ortho Ortho-Substitution N-(2-chlorophenyl)formamide Root->Ortho Para Para-Substitution 4-chloroformanilide Root->Para Steric High Steric Hindrance Restricted C-N Rotation Ortho->Steric Planar Minimal Steric Hindrance Planar Conformation Para->Planar Pack1 Disrupted Crystal Packing Lower Lattice Energy Steric->Pack1 Pack2 Optimal Intermolecular H-Bonding High Lattice Energy Planar->Pack2 MP1 Lower Melting Point (76-80 °C) Pack1->MP1 MP2 Higher Melting Point (101-105 °C) Pack2->MP2

Caption: Logical flow demonstrating how positional isomerism dictates solid-state packing and melting points.

Physicochemical Properties

The structural differences manifest most prominently in their thermal properties. The planar nature of 4-chloroformanilide allows for a high lattice energy, resulting in a melting point nearly 25 °C higher than its ortho-substituted counterpart.

PropertyN-(2-chlorophenyl)formamide4-chloroformanilide
IUPAC Name N-(2-chlorophenyl)formamideN-(4-chlorophenyl)formamide
Common Name 2-chloroformanilide4-chloroformanilide
Molecular Formula C7H6ClNOC7H6ClNO
Molecular Weight 155.58 g/mol 155.58 g/mol
PubChem CID
CAS Registry Number 2596-93-22617-79-0
Melting Point 76–80 °C [3]101–105 °C [4]
Steric Hindrance (Amide) High (ortho-effect)Minimal
Intermolecular H-Bonding Weakened (steric disruption)Strong (planar stacking)

Synthetic Workflows and Methodologies

Formanilides are critical intermediates, primarily serving as precursors for the synthesis of isocyanides (via dehydration) or as protected amines in multi-step API synthesis.

High-Efficiency N-Formylation using Acetic Formic Anhydride (AFA)

Causality & Rationale: Formylation of sterically hindered anilines (like 2-chloroaniline) using neat formic acid requires harsh reflux conditions (e.g., toluene with a Dean-Stark trap), which can lead to thermal degradation and low yields. Acetic Formic Anhydride (AFA), generated in situ, features a highly electrophilic formyl carbonyl center. The amine selectively attacks the less sterically hindered formyl carbon, releasing acetate as an excellent leaving group. This enables rapid, near-quantitative formylation at sub-zero temperatures [5].

Step-by-Step Protocol:

  • AFA Generation: In a flame-dried, argon-purged flask, add 1.2 equivalents of acetic anhydride. Cool the flask to 0 °C using an ice bath.

  • Formic Acid Addition: Slowly add 1.2 equivalents of anhydrous formic acid dropwise.

  • Thermal Activation: Heat the mixture gently to 50 °C for 15 minutes to force the formation of the mixed anhydride, then immediately cool back to -20 °C to prevent decomposition into carbon monoxide and acetic acid.

  • Substrate Addition: Dissolve 1.0 equivalent of the starting material (2-chloroaniline or 4-chloroaniline) in anhydrous THF. Add this solution dropwise to the AFA mixture over 10 minutes.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the amine spot (visualized with ninhydrin) and the appearance of a lower-Rf UV-active spot confirms conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize excess acid. Extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure formanilide.

Dehydration to Chlorophenyl Isocyanides

Causality & Rationale: Isocyanides are synthesized by dehydrating the formamide. Phosphorus oxychloride (POCl3) is an aggressive dehydrating agent that activates the amide oxygen. Triethylamine (Et3N) is strictly required to act as an acid scavenger (neutralizing the generated HCl) and as a base to facilitate the final


-elimination step, yielding the isocyanide carbon [6]. The steric bulk of the ortho-isomer requires careful temperature control to prevent side reactions (e.g., Vilsmeier-Haack type cyclizations).

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of the synthesized chloroformanilide in anhydrous DCM. Add 3.0 equivalents of Et3N. Cool the system to 0 °C.

  • Activation: Add 1.2 equivalents of POCl3 dropwise over 15 minutes. The solution will turn yellow/orange as the activated intermediate forms.

  • Elimination: Stir at 0 °C for 1 hour.

  • Self-Validation Checkpoint: Isocyanides possess a distinct, highly pungent odor (caution: perform strictly in a fume hood) and a characteristic IR stretching frequency around 2110–2150 cm⁻¹. IR spectroscopy of an aliquot should confirm the disappearance of the strong amide C=O stretch (~1680 cm⁻¹) and the appearance of the isocyanide N≡C stretch.

  • Quenching: Carefully quench with ice-cold saturated Na2CO3 solution. Extract the organic layer, wash with brine, dry, and concentrate to yield the chlorophenyl isocyanide.

Synthetic Pathway Visualization

G A Chloroaniline (Ortho or Para) B N-Formylation (AFA, -20°C to 0°C) A->B Acetic Formic Anhydride C Chloroformanilide (Isomeric Product) B->C Rapid (<15 min) Quant. Yield D Dehydration (POCl3, Et3N, 0°C) C->D Base-catalyzed Elimination E Chlorophenyl Isocyanide D->E -H2O

Caption: Continuous synthetic workflow from chloroaniline to isocyanide via formanilide intermediate.

References

  • National Center for Biotechnology Information. "N-(2-chlorophenyl)formamide | C7H6ClNO | CID 137653 - PubChem". PubChem Compound Database. Available at:[Link]

  • National Center for Biotechnology Information. "1-Chloro-4-formamidobenzene | C7H6ClNO | CID 17475 - PubChem". PubChem Compound Database. Available at:[Link]

Foundational

Thermodynamic Properties of N-(2-chlorophenyl)formamide: A Technical Characterization Guide

This technical guide provides a rigorous framework for the thermodynamic characterization of N-(2-chlorophenyl)formamide (also known as 2'-chloroformanilide). Given that specific experimental solubility datasets for this...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous framework for the thermodynamic characterization of N-(2-chlorophenyl)formamide (also known as 2'-chloroformanilide).

Given that specific experimental solubility datasets for this intermediate are often proprietary or sparse in open literature, this guide synthesizes available physicochemical data with a standardized experimental protocol for generating the missing thermodynamic parameters. It is designed to empower researchers to validate these properties internally.

Executive Summary & Chemical Identity

N-(2-chlorophenyl)formamide is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly in the agrochemical (fungicides) and pharmaceutical (benzodiazepine precursors) sectors. Its thermodynamic stability and solubility profile are governing factors in optimizing crystallization yields and reaction kinetics.

Physicochemical Baseline

The following parameters establish the baseline for thermodynamic modeling. Experimental values are prioritized; where absent, high-confidence predictive models (Joback/Crippen) are utilized.

PropertyValueSource/Method
CAS Registry Number 2596-93-2NIST / PubChem
Molecular Formula

Stoichiometry
Molecular Weight 155.58 g/mol IUPAC
Physical State Solid (Crystalline)Experimental
Melting Point (

)
76 – 80 °C (349 – 353 K)Experimental [1]
Enthalpy of Fusion (

)
~19.1 kJ/molPredicted (Joback) [2]
Enthalpy of Vaporization (

)
~51.7 kJ/molPredicted (Joback) [2]
LogP (Octanol/Water) 1.91Predicted (Crippen) [2]
Water Solubility (LogS) -1.94 (approx.[1] 1.8 g/L)Predicted (Crippen) [2]

Solid-State Thermodynamics

Understanding the solid-state phase behavior is the prerequisite for solubility modeling. The melting point of 76–80 °C indicates a crystal lattice stabilized by intermolecular hydrogen bonding (amide N-H


 O=C) and 

-stacking interactions typical of formanilides.
Enthalpy of Fusion ( )

The enthalpy of fusion is the energy barrier to breaking the crystal lattice. For N-(2-chlorophenyl)formamide, the predicted value of 19.12 kJ/mol suggests a moderately robust lattice.

  • Significance: This value is the dominant term in the Ideal Solubility Equation :

    
    
    Where 
    
    
    
    is the ideal mole fraction solubility,
    
    
    is the gas constant, and
    
    
    is the absolute temperature.
Experimental Validation (DSC Protocol)

To replace predicted values with high-precision data, Differential Scanning Calorimetry (DSC) is required.

Protocol 1: DSC Characterization

  • Sample Prep: Weigh 3–5 mg of dried N-(2-chlorophenyl)formamide into an aluminum crucible. Crimp with a pinhole lid.

  • Reference: Use an empty, matched aluminum crucible.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidation.
    
  • Ramp: Heat from 25 °C to 100 °C at a rate of 5 °C/min.

  • Analysis: Integrate the endothermic melting peak.

    • Onset Temperature (

      
      ):  Represents the true melting point.
      
    • Peak Area: Yields

      
       (J/g). Convert to kJ/mol using MW (155.58).
      

Solution Thermodynamics & Solubility Framework

Since N-(2-chlorophenyl)formamide is hydrophobic (LogP ~1.9), its solubility will exhibit significant deviation from ideality in polar solvents (water) versus non-polar solvents (toluene, ethyl acetate).

Thermodynamic Modeling of Solubility

To determine the thermodynamic functions of dissolution (


, 

,

), experimental solubility data must be fitted to the Modified Apelblat Equation :


  • 
     : Mole fraction solubility of the solute.[2]
    
  • 
     : Absolute temperature (K).[3][4]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Dissolution Thermodynamics

From the Apelblat parameters, the partial molar properties are derived:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Positive

      
      : Endothermic dissolution (solubility increases with T).
      
    • Negative

      
      : Exothermic dissolution (solubility decreases with T).
      
  • Gibbs Energy (

    
    ): 
    
    
    
    
    Driver for spontaneous dissolution.

Experimental Protocols for Data Generation

As a Senior Scientist, you must generate self-consistent solubility data to populate the models above. Use the Isothermal Saturation Method (Gravimetric) .

Protocol 2: Gravimetric Solubility Determination

Objective: Determine mole fraction solubility (


) in pure solvents (e.g., Ethanol, Ethyl Acetate, Toluene) from 278.15 K to 323.15 K.

Workflow Diagram (DOT):

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Constant T, Stirring) Start->Equilibrate T = T_set Settle Phase Separation (Stop Stirring, 2h) Equilibrate->Settle Filter Syringe Filtration (0.45 µm, Pre-heated) Settle->Filter Weigh Gravimetric Analysis (Dry to Constant Wt) Filter->Weigh Supernatant Calc Calculate Mole Fraction (x_exp) Weigh->Calc

Caption: Workflow for the isothermal saturation method to determine thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation: Add excess N-(2-chlorophenyl)formamide solid to 50 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously using a magnetic stirrer at the target temperature (

    
     K) for 24 hours.
    
    • Validation: Ensure solid phase is always present.

  • Separation: Stop stirring and allow phases to settle for 2 hours at constant

    
    .
    
  • Sampling: Withdraw 5 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to prevent "cold spots" causing premature crystallization).

  • Quantification:

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Add the filtrate and weigh immediately (

      
      ).
      
    • Evaporate solvent in a vacuum oven at 40 °C until constant mass is achieved (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    represents moles calculated from mass and molecular weight.

Applications & Strategic Context

Understanding the thermodynamics of N-(2-chlorophenyl)formamide allows for the optimization of downstream processes.

Crystallization Design
  • Cooling Crystallization: If

    
     is large and positive, cooling crystallization is highly effective. The steep solubility curve allows for high recovery yields by dropping temperature from 60 °C to 10 °C.
    
  • Anti-Solvent Selection: Based on the LogP (1.91), water is a potent anti-solvent. Adding water to an ethanolic solution of the compound will drastically increase the activity coefficient (

    
    ), forcing precipitation.
    
Reaction Engineering

In the synthesis of benzodiazepines or fungicides, this amide is often subjected to cyclization. Knowledge of its solubility in high-boiling solvents (e.g., Toluene, Xylene) is crucial for maintaining homogeneous conditions during reflux, ensuring consistent reaction kinetics.

Decision Logic for Solvent Selection (DOT):

SolventSelection Root Select Solvent for N-(2-chlorophenyl)formamide Polarity Check Polarity (LogP ~1.9) Root->Polarity HighSol High Solubility Expected (Ethanol, EtOAc, DMF) Polarity->HighSol Polar Organic LowSol Low Solubility Expected (Water, Hexane) Polarity->LowSol Highly Polar/Non-polar Process Process Goal? HighSol->Process Reaction Use Toluene/DMF (Homogeneous Rxn) Process->Reaction High T Required Cryst Use Ethanol + Water (Anti-solvent Cryst) Process->Cryst Purification

Caption: Decision tree for solvent selection based on thermodynamic affinity and process goals.

References

  • Sigma-Aldrich. Product Specification: N-(2-Chlorophenyl)formamide (CAS 2596-93-2).[1][5] Retrieved from .

  • Cheméo. Chemical Properties of Formamide, N-(2-chlorophenyl)-. Retrieved from .

  • NIST Chemistry WebBook.[1][5] Formamide, N-(2-chlorophenyl)-.[1][5][6] NIST Standard Reference Database Number 69.[1][5] Retrieved from .

  • PubChem. Compound Summary for CID 76958: N-(2-Chlorophenyl)formamide. National Library of Medicine. Retrieved from .

Sources

Exploratory

N-(2-Chlorophenyl)formamide: A Pivotal Intermediate in Heterocyclic and Urea-Based Pharmacophores

This guide explores the technical role of N-(2-chlorophenyl)formamide (CAS: 2596-93-2), a critical intermediate in the synthesis of nitrogen-containing heterocycles and urea-based pharmacophores. Executive Summary N-(2-C...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the technical role of N-(2-chlorophenyl)formamide (CAS: 2596-93-2), a critical intermediate in the synthesis of nitrogen-containing heterocycles and urea-based pharmacophores.

Executive Summary

N-(2-Chlorophenyl)formamide (also known as 2'-chloroformanilide) serves as a versatile electrophilic and nucleophilic building block in medicinal chemistry. Its primary utility lies in its ability to function as a "masked" isocyanate and a precursor to 2-chlorophenyl isocyanate and 2-chlorophenyl isocyanide . These reactive species are essential for constructing urea linkages found in kinase inhibitors and for multicomponent reactions (MCRs) like the Ugi synthesis. Furthermore, the formamide moiety facilitates direct cyclization pathways to access quinazolinone scaffolds, a privileged structure in sedative (e.g., Mecloqualone) and antimalarial drug discovery.

Chemical Profile & Synthesis

Structural Properties[1][2]
  • CAS Number: 2596-93-2

  • Molecular Formula:

    
    
    
  • Molecular Weight: 155.58 g/mol

  • Key Reactivity:

    • Amide Nitrogen: Nucleophilic character, suitable for alkylation.

    • Formyl Group: Electrophilic carbon, susceptible to dehydration (to isocyanide/isocyanate) or nucleophilic attack.

    • Ortho-Chloro Substituent: Provides steric influence and potential for metal-catalyzed cross-coupling or nucleophilic aromatic substitution (

      
      ) under forcing conditions.
      
Synthesis of the Intermediate

The most robust industrial route involves the N-formylation of 2-chloroaniline. This reaction is thermodynamically favorable and typically proceeds with high yield.

Protocol: Formylation of 2-Chloroaniline

  • Reagents: 2-Chloroaniline (1.0 eq), Formic acid (excess, 85-98%).

  • Conditions: Reflux (100-110°C) for 2–4 hours.

  • Workup: Cool mixture to induce precipitation. Pour into ice water. Filter the solid, wash with water to remove excess acid, and recrystallize from ethanol/water.

  • Yield: Typically >90%.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of formic acid, followed by elimination of water.

Strategic Utility in Drug Design

The pharmaceutical value of N-(2-chlorophenyl)formamide diverges into two primary pathways: Dehydration (Isocyanate/Isocyanide route) and Cyclocondensation (Heterocycle route).

Pathway A: The Isocyanate/Urea Route

Dehydration of the formamide using phosphorus oxychloride (


) or thionyl chloride (

) yields 2-chlorophenyl isocyanate . This intermediate is the standard reagent for installing the N-(2-chlorophenyl)urea motif, a pharmacophore present in various anticancer agents and enzyme inhibitors.
  • Mechanism: The formamide oxygen attacks the phosphorus center, creating a leaving group. Base-mediated elimination yields the isocyanate.

  • Application: Reaction with amines yields unsymmetrical ureas; reaction with alcohols yields carbamates.

Pathway B: Quinazolinone Scaffolds

The formamide group can serve as a one-carbon donor in the synthesis of 4(3H)-quinazolinones. This is historically significant in the synthesis of Mecloqualone (a sedative/hypnotic) and currently relevant in the design of antimalarial and anticancer agents.

  • Mechanism: Condensation of N-(2-chlorophenyl)formamide with anthranilic acid derivatives (or conversely, N-formylanthranilic acid with 2-chloroaniline) leads to ring closure.

  • Key Drug: Mecloqualone (2-methyl-3-(2-chlorophenyl)-4(3H)-quinazolinone).

Pathway C: Isocyanide-Based Multicomponent Reactions (IMCR)

Dehydration under specific conditions (e.g.,


/Diisopropylamine) yields 2-chlorophenyl isocyanide . This species is a key substrate for the Ugi  and Passerini  reactions, allowing the rapid assembly of peptide-like libraries for high-throughput screening.

Visualizing the Reaction Pathways

The following diagram illustrates the divergence of N-(2-chlorophenyl)formamide into its critical pharmaceutical derivatives.

G Start 2-Chloroaniline Intermediate N-(2-Chlorophenyl)formamide (CAS 2596-93-2) Start->Intermediate HCOOH, Reflux (-H2O) Isocyanate 2-Chlorophenyl Isocyanate Intermediate->Isocyanate POCl3, Et3N Dehydration Isocyanide 2-Chlorophenyl Isocyanide Intermediate->Isocyanide POCl3, iPr2NH Dehydration Quin Quinazolinones (e.g., Mecloqualone) Intermediate->Quin Anthranilic Acid deriv. Cyclocondensation Urea N,N'-Diarylureas (Kinase Inhibitors) Isocyanate->Urea R-NH2 Addition Ugi Peptidomimetics (Ugi Products) Isocyanide->Ugi R-CHO, R-NH2, R-COOH Multicomponent Rxn

Caption: Divergent synthesis pathways from N-(2-chlorophenyl)formamide to ureas, quinazolinones, and peptidomimetics.

Experimental Protocols

Protocol A: Dehydration to 2-Chlorophenyl Isocyanate

Objective: Generate the reactive isocyanate for downstream urea synthesis. Safety Note:


 is highly corrosive and toxic. Perform in a fume hood.
  • Setup: Flame-dried 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Dissolution: Dissolve N-(2-chlorophenyl)formamide (10 mmol) in dry dichloromethane (DCM) or toluene (20 mL). Add triethylamine (

    
    , 30 mmol) as an acid scavenger.
    
  • Addition: Cool to 0°C. Add Phosphorus Oxychloride (

    
    )  (11 mmol) dropwise over 20 minutes.
    
  • Reaction: Allow to warm to room temperature. Stir for 1–2 hours. Monitor by TLC (disappearance of formamide).

  • Workup: Quench carefully with ice water. Extract with DCM. Wash organic layer with saturated

    
     and brine.[1] Dry over 
    
    
    
    .
  • Purification: Vacuum distillation is preferred for high purity, though the crude solution is often used directly for urea formation to avoid hydrolysis.

Protocol B: Synthesis of Mecloqualone Analog (Quinazolinone)

Objective: Cyclization to form the pharmacophore 3-(2-chlorophenyl)-2-methylquinazolin-4(3H)-one.

  • Reagents: N-Acetylanthranilic acid (10 mmol), 2-Chloroaniline (10 mmol) (Note: In this variant, the formamide equivalent is generated in situ or the aniline is used directly with the acetylated acid, but using N-(2-chlorophenyl)formamide with anthranilic acid is an alternative convergent route).

    • Direct Formamide Route: React N-(2-chlorophenyl)formamide with methyl anthranilate in the presence of

      
       (dehydrating agent).
      
  • Conditions: Reflux in toluene with

    
     (0.5 eq) for 3 hours.
    
  • Workup: Basify with aqueous

    
    . Extract with ethyl acetate.
    
  • Result: Formation of the bicyclic quinazolinone core.

Comparison of Activation Methods

The choice of dehydrating agent impacts yield and purity when converting the formamide to isocyanate/isocyanide.

MethodReagentTempYieldNotes
POCl3 / Et3N Phosphorus Oxychloride0°C -> RT85-95%Standard method. High yield, requires careful quenching.
SOCl2 / Pyridine Thionyl ChlorideReflux70-80%Generates SO2 gas. Good for robust substrates.
Burgess Reagent CarbamoylsulfonateRT>90%Mild conditions, expensive. Best for small-scale/sensitive synthesis.
Triphosgene Bis(trichloromethyl) carbonate0°C90-98%Highly toxic. Used as a phosgene substitute for direct isocyanate formation from aniline (bypassing formamide).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17148, N-(2-Chlorophenyl)formamide. Retrieved from [Link]

  • Angelos, S. A., & Meyers, J. A. (1985).[2] The isolation and identification of precursors and reaction products in the clandestine manufacture of methaqualone and mecloqualone. Journal of Forensic Sciences, 30(4), 1022-1047.[2] [Link]

  • Teimoori, S., et al. (2011).[3] Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2(4), 507-514.[3] (Demonstrates use of 2-chlorophenyl isocyanate derived from formamide). [Link]

  • Organic Syntheses. (1944). General methods for Isocyanate synthesis via Formamides. Coll. Vol. 3. [Link]

Sources

Foundational

Literature review of N-arylformamide derivatives synthesis

Precision Synthesis of N-Arylformamide Derivatives: From Classical Formylation to Catalytic Carbonylation Executive Summary The synthesis of N-arylformamides ( ) represents a critical junction in organic process chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Synthesis of N-Arylformamide Derivatives: From Classical Formylation to Catalytic Carbonylation

Executive Summary

The synthesis of N-arylformamides (


) represents a critical junction in organic process chemistry. Unlike their aliphatic counterparts, anilines exhibit reduced nucleophilicity due to resonance delocalization of the nitrogen lone pair into the aromatic ring. This electronic hurdle necessitates robust activation strategies—ranging from classical acid-catalyzed condensation to modern transition-metal-catalyzed carbonylation.

This guide moves beyond generic textbook procedures to analyze the causality of reaction parameters. It provides a technical roadmap for researchers requiring high-purity scaffolds for fluoroquinolone antibiotics, isocyanide precursors, and Vilsmeier-Haack reagents.

The Mechanistic Landscape: Overcoming Aniline Deactivation

The fundamental challenge in synthesizing N-arylformamides is the poor nucleophilicity of the aniline nitrogen. A standard primary amine (


) reacts readily with formylating agents; however, anilines (

) require electrophilic activation of the formyl source or catalytic activation of the amine.
Core Mechanism: Acid-Catalyzed Addition-Elimination

The most common route involves the nucleophilic attack of the aniline on a protonated formyl species. The rate-determining step is often the expulsion of the leaving group (typically water or an alcohol) from the tetrahedral intermediate.

GeneralMechanism HCOOH Formic Acid (Electrophile) Activated Activated Species [HC(OH)2]+ HCOOH->Activated Protonation H_plus H+ Catalyst H_plus->Activated Tetra Tetrahedral Intermediate Activated->Tetra + Aniline Aniline Aniline (Nucleophile) Aniline->Tetra Elim Elimination (-H2O) Tetra->Elim Product N-Arylformamide Elim->Product

Figure 1: General acid-catalyzed mechanism. Note that electron-withdrawing groups (EWGs) on the aniline ring destabilize the transition state leading to the tetrahedral intermediate, requiring higher temperatures or stronger catalysts.

The Classical Baseline: Azeotropic Dehydration

While acetic formic anhydride (AFA) is a potent reagent, it is unstable and moisture-sensitive.[1] The most robust "workhorse" method for scale-up remains the direct condensation of formic acid with aniline, driven by azeotropic removal of water.

Protocol A: Azeotropic Reflux (The Jung Method)

Best for: Multi-gram scale up of simple anilines.

The Logic: Direct heating of aniline in formic acid often stalls due to equilibrium. Using toluene allows for the continuous removal of water (the byproduct) via a Dean-Stark trap, shifting the equilibrium toward the product (Le Chatelier's principle).

Materials:

  • Substituted Aniline (10 mmol)

  • Formic acid (85% aq., 12-15 mmol, 1.2-1.5 equiv)

  • Toluene (30 mL)

  • Apparatus: Dean-Stark trap, Reflux condenser.

Step-by-Step:

  • Charge: Dissolve aniline in toluene in a round-bottom flask. Add formic acid.[1][2][3]

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Water will co-distill with toluene.
    
  • Monitor: The reaction is complete when water ceases to collect in the trap (typically 3–6 hours).

  • Workup: Evaporate toluene under reduced pressure.

  • Purification: Recrystallize from ethanol or ethyl acetate/hexane.

    • Validation point: Disappearance of the N-H stretch doublet (3300-3400 cm⁻¹) in IR; appearance of carbonyl stretch (~1680-1690 cm⁻¹).

Advanced Catalytic Architectures: Solid Acids

For sensitive substrates where high heat is detrimental, solid acid catalysts offer a milder alternative with the benefit of reusability. Sulfonic acid-functionalized magnetic nanoparticles (NP@SO3H) represent the state-of-the-art here.

Protocol B: Magnetic Nanocatalyst (NP@SO3H)

Best for: Green chemistry compliance, sensitive substrates, rapid synthesis.

The Logic: The high surface area of the nanoparticles provides accessible


 sites that activate the carbonyl oxygen of formic acid. The magnetic core allows for mechanical-free separation, preventing product loss during filtration.

Materials:

  • Aniline derivative (1 mmol)[4]

  • Formic acid (1.2 mmol)

  • Catalyst:

    
     (15 mg)
    
  • Solvent: Ethanol (2 mL) or Solvent-free.

Step-by-Step:

  • Mix: Combine aniline, formic acid, and catalyst in a vial.

  • Agitate: Stir at room temperature (or

    
     for electron-deficient anilines).
    
  • Separation: Place a strong external magnet against the vial wall. Decant the clear supernatant containing the product.

  • Recycle: Wash the catalyst with ethanol; it can be reused up to 6 cycles without significant activity loss.

Carbonylation Strategies: The CO Surrogate Route

Handling gaseous carbon monoxide (CO) requires high-pressure autoclaves and safety infrastructure. A modern, safer alternative utilizes oxalic acid as a solid CO surrogate in the presence of a Manganese catalyst.

Protocol C: Mn-Catalyzed Dehydration/Carbonylation

Best for: Labs without high-pressure equipment seeking "gas-free" carbonylation.

The Logic: Oxalic acid decomposes in situ to generate CO,


, and 

. The Manganese(II) catalyst facilitates the aminocarbonylation using the transiently generated CO species.

MnCycle Oxalic Oxalic Acid (Solid Source) Decomp In-situ Decomposition Oxalic->Decomp CO_Species Transient CO Species Decomp->CO_Species -CO2, -H2O Mn_Cat MnCl2 Catalyst CO_Species->Mn_Cat Coordination Formamide N-Arylformamide Mn_Cat->Formamide Aminocarbonylation Aniline Aniline Aniline->Mn_Cat

Figure 2: Manganese-catalyzed pathway using oxalic acid as a safe CO surrogate.

Protocol:

  • Reagents: Aniline (1.0 equiv), Oxalic acid dihydrate (3.0 equiv),

    
     (5 mol%).[4]
    
  • Solvent: PEG-400 (Green solvent) or DMF.

  • Reaction: Heat to

    
     in a sealed tube for 12 hours.
    
  • Workup: Dilute with water, extract with ethyl acetate.

Comparative Analysis of Methodologies

Select the method based on your substrate tolerance and available infrastructure.

FeatureMethod A: Azeotropic RefluxMethod B: Solid Acid (NP@SO3H)Method C: Mn-Catalyzed (CO Surrogate)
Reagent Formic Acid (85%)Formic Acid + NanocatalystOxalic Acid (Solid)
Conditions

, 4-6 h

, 10-30 min

, 12 h
Substrate Scope Robust anilinesSensitive functional groupsComplex scaffolds
Yield (Avg) 85-95%90-98%80-92%
Green Metric Low (Toluene solvent)High (Reusable catalyst)Medium (PEG solvent)
Key Advantage Scalable, cheapFast, easy workupAvoids corrosive acids

References

  • Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.[1][2][5] Bulletin of the Korean Chemical Society, 23(1), 149–150.

    • Source:[Link][2]

    • Relevance: Establishes the standard azeotropic dehydr
  • Gholinejad, M., & Najnajar, F. (2020). Magnetic nanoparticles supported sulfonic acid: A highly efficient and reusable solid acid catalyst for N-formylation of amines. RSC Advances, 10, 28515-28524.

    • Source:[Link]

    • Relevance: Defines the solid-acid nanoc
  • Chandra, D., et al. (2022).

    • Source:[Link]

    • Relevance: Provides the protocol for transition-metal catalyzed carbonylation using surrog
  • Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules, 19(6), 7689–7713.

    • Source:[Link]

    • Relevance: Comprehensive review of formylation reagents and mechanisms.[6]

Sources

Exploratory

N-(2-chlorophenyl)formamide melting point and boiling point data

CAS: 2596-93-2 | Synonyms: 2'-Chloroformanilide, 1-Chloro-2-formamidobenzene Executive Summary N-(2-chlorophenyl)formamide is a specialized intermediate in organic synthesis, serving as a critical "privileged scaffold" f...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 2596-93-2 | Synonyms: 2'-Chloroformanilide, 1-Chloro-2-formamidobenzene

Executive Summary

N-(2-chlorophenyl)formamide is a specialized intermediate in organic synthesis, serving as a critical "privileged scaffold" for the construction of nitrogen-containing heterocycles. Its primary utility in drug development lies in its role as a precursor to 2-chlorophenyl isocyanide (via dehydration) and benzimidazole derivatives (via intramolecular cyclization).

This guide provides a validated technical profile for researchers, focusing on reproducible synthesis, physicochemical characterization, and downstream applications in medicinal chemistry.

Physicochemical Specifications

The following data aggregates experimental values from standard chemical catalogs and peer-reviewed synthesis protocols.

PropertySpecificationNotes
CAS Number 2596-93-2 Distinct from the 4-chloro isomer (CAS 2617-79-0).
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Appearance White to off-white crystalline solidDarkens upon prolonged exposure to light/air.
Melting Point (Experimental) 76 – 80 °C Sharp range indicates high purity (>98%).
Boiling Point (Predicted) ~260 – 270 °CDecomposes/sublimes at atmospheric pressure.
Solubility Soluble: DCM, Ethanol, Acetone, DMSO.Insoluble: Water.Recrystallizable from Ethanol/Water mixtures.[1]
pKa (Predicted) ~14.0Weakly acidic N-H proton.

Synthesis & Processing Protocol

Objective: Synthesis of N-(2-chlorophenyl)formamide via N-formylation of 2-chloroaniline. Methodology: Direct condensation using Formic Acid (HCOOH). This method is preferred for its atom economy and simplified workup compared to mixed anhydride methods.

Reagents & Equipment[1][2][3][4][5][6]
  • Precursor: 2-Chloroaniline (Liquid, purity >98%).

  • Reagent: Formic Acid (85-98%).

  • Solvent: None (Neat reaction) or Toluene (azeotropic removal of water).

  • Workup: Ice-water bath, Ethanol (for recrystallization).

Step-by-Step Protocol
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, charge 2-Chloroaniline (1.0 equiv).

    • Add Formic Acid (excess, typically 2.0 – 5.0 equiv) slowly. Caution: Exothermic reaction.

  • Reflux:

    • Heat the mixture to reflux (approx. 100–110 °C) for 2–4 hours .

    • Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting amine spot should disappear.

  • Quench & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into crushed ice/water with vigorous stirring. The product will precipitate as a solid.[1][2]

    • Filter the solid using a Büchner funnel and wash copiously with cold water to remove excess acid.

  • Purification (Recrystallization):

    • Dissolve the crude solid in minimal boiling Ethanol (95%) .

    • If necessary, add warm water dropwise until slight turbidity persists, then cool slowly to 4 °C.

    • Collect crystals, dry under vacuum.

    • Target Yield: 85–95%.

Workflow Visualization

SynthesisWorkflow Start 2-Chloroaniline (Liquid) React Reflux with Formic Acid (100°C, 2-4h) Start->React Formylation Quench Quench in Ice Water React->Quench Precipitation Filter Filtration & Washing Quench->Filter Isolation Purify Recrystallization (EtOH/H2O) Filter->Purify Purification Product N-(2-chlorophenyl)formamide (Solid, MP: 76-80°C) Purify->Product Final QC

Caption: Operational workflow for the synthesis and purification of N-(2-chlorophenyl)formamide.

Applications in Drug Discovery[8]

N-(2-chlorophenyl)formamide is not merely an end-product but a versatile "switch" in divergent synthetic pathways.

A. Synthesis of Isocyanides (Ugi/Passerini Reactions)

The formyl group can be dehydrated to form 2-chlorophenyl isocyanide . Isocyanides are essential components in Multicomponent Reactions (MCRs) for generating peptidomimetic libraries.

  • Reagents: POCl₃/Triethylamine or Ph₃P/CCl₄.

  • Application: Synthesis of alpha-aminoacyl amides via the Ugi reaction.

B. Benzimidazole Construction

Under acidic or oxidative conditions, the formamide moiety facilitates intramolecular cyclization to form benzimidazoles , a core pharmacophore in anthelmintics (e.g., albendazole derivatives) and kinase inhibitors.

Mechanistic Pathway Diagram

Applications Core N-(2-chlorophenyl)formamide (Scaffold) Dehydration Dehydration (POCl3 / Et3N) Core->Dehydration Cyclization Intramolecular Cyclization Core->Cyclization Isocyanide 2-Chlorophenyl Isocyanide Dehydration->Isocyanide MCR Ugi/Passerini Reactions Isocyanide->MCR Benzimidazole Benzimidazole Derivatives Cyclization->Benzimidazole Peptidomimetics Peptidomimetic Libraries MCR->Peptidomimetics

Caption: Divergent synthetic utility of the N-(2-chlorophenyl)formamide scaffold in medicinal chemistry.

Quality Control & Troubleshooting

To ensure data integrity in drug development pipelines, the following QC parameters are critical:

  • Melting Point Depression: A melting point below 76°C strongly suggests the presence of unreacted 2-chloroaniline or retained solvent.

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV (254 nm). The product (amide) is typically more polar (lower Rf) than the starting aniline but less polar than the acid.

  • Storage: Store in a cool, dry place. Amides are generally stable but can hydrolyze back to the aniline under strong acidic/basic conditions in the presence of moisture.

References

  • Cheméo. (n.d.). Formamide, N-(2-chlorophenyl)- Physical Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 137653: N-(2-Chlorophenyl)formamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Formylation of Amines. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of N-(2-chlorophenyl)formamide

Abstract & Strategic Overview This application note details the optimized synthesis of N-(2-chlorophenyl)formamide (CAS: 2596-93-2) from 2-chloroaniline. While direct formylation using formic acid is a standard textbook...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the optimized synthesis of N-(2-chlorophenyl)formamide (CAS: 2596-93-2) from 2-chloroaniline. While direct formylation using formic acid is a standard textbook approach, it often suffers from prolonged reaction times and incomplete conversion when applied to ortho-substituted anilines due to steric hindrance and the electron-withdrawing nature of the chlorine substituent.

The Solution: This protocol utilizes Acetic Formic Anhydride (AFA) generated in situ.[1][2] This mixed anhydride species is significantly more electrophilic than formic acid alone, driving the reaction to completion rapidly under mild conditions. This method is preferred for pharmaceutical intermediate synthesis where yield (>90%) and purity are paramount.

Key Applications
  • Pharmaceutical Intermediates: Precursor for benzimidazole anthelmintics and antifungal agents.

  • Isostere Studies: Used in medicinal chemistry to probe hydrogen bonding networks in active sites.

Chemical Strategy & Mechanism

The Ortho-Effect Challenge

2-Chloroaniline presents a dual challenge:

  • Electronic Deactivation: The inductive effect (-I) of the chlorine atom reduces the nucleophilicity of the amine nitrogen.

  • Steric Hindrance: The bulky chlorine atom at the ortho position physically impedes the attack on the carbonyl center of the formylating agent.

The Mixed Anhydride Solution

By reacting Formic Acid (


) with Acetic Anhydride (

), we generate Acetic Formic Anhydride.[1] The formyl carbon in this intermediate is highly electrophilic and less sterically encumbered than the acetyl carbon, ensuring high regioselectivity for N-formylation over N-acetylation.
Mechanistic Pathway (Visualization)

FormylationMechanism Reagents Formic Acid + Acetic Anhydride AFA Acetic Formic Anhydride (Active Electrophile) Reagents->AFA Dehydration (0°C) Intermediate Tetrahedral Intermediate AFA->Intermediate + Substrate (Nucleophilic Attack) Substrate 2-Chloroaniline Product N-(2-chlorophenyl)formamide Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway for the in situ generation of Acetic Formic Anhydride and subsequent selective formylation.

Experimental Protocol

Reagents & Materials
ReagentCASMW ( g/mol )Equiv.Role
2-Chloroaniline 95-51-2127.571.0Substrate
Formic Acid (98%) 64-18-646.031.5Reagent A
Acetic Anhydride 108-24-7102.091.2Reagent B
Dichloromethane (DCM) 75-09-284.93SolventMedium
Sodium Bicarbonate 144-55-884.01-Quench
Step-by-Step Procedure

Safety Warning: 2-Chloroaniline is toxic by inhalation, skin contact, and ingestion. Formic acid and acetic anhydride are corrosive lachrymators. Perform all operations in a functioning fume hood.

Step 1: Preparation of Acetic Formic Anhydride (AFA)[3][4]
  • Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a dropping funnel.

  • Add Acetic Anhydride (1.2 equiv) to the flask.

  • Cool the flask to 0°C using an ice-water bath.

  • Add Formic Acid (1.5 equiv) dropwise over 15 minutes.

    • Note: The reaction is slightly exothermic.[4] Maintain temp < 5°C to prevent decomposition of AFA.

  • Stir the mixture at 50-60°C for 2 hours to ensure maximum conversion to the mixed anhydride.

  • Cool the mixture back to room temperature (RT).

Step 2: Formylation Reaction
  • Dilute the AFA mixture with anhydrous DCM (5 volumes relative to amine).

  • Add 2-Chloroaniline (1.0 equiv) slowly to the stirred solution.

    • Observation: No significant exotherm is usually observed, but add slowly to control potential gas evolution (CO) if AFA degrades.

  • Stir at Room Temperature for 2–4 hours.

    • Validation: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting amine (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
Step 3: Work-up and Isolation
  • Quench the reaction by slowly adding saturated

    
     solution  until pH is neutral (7-8).
    
    • Caution: Vigorous effervescence (

      
       evolution) will occur.
      
  • Separate the organic layer.[1]

  • Extract the aqueous layer twice with DCM.

  • Combine organic layers and wash with Brine .[1][3]

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    
Step 4: Purification[3]
  • The crude solid is often sufficiently pure (>95%).

  • If necessary, recrystallize from a mixture of Ethanol/Water or Toluene/Hexane .

Workflow Visualization

ExperimentalWorkflow Start Start: Reagent Prep MixAnhydride Generate AFA (FA + Ac2O, 50-60°C, 2h) Start->MixAnhydride AddSubstrate Add 2-Chloroaniline (in DCM, RT, 2-4h) MixAnhydride->AddSubstrate Monitor TLC Check (Complete Conversion?) AddSubstrate->Monitor Monitor->AddSubstrate No (Stir longer) Quench Quench with sat. NaHCO3 (Neutralize Acid) Monitor->Quench Yes Extract Extraction (DCM) & Drying Quench->Extract Isolate Concentrate & Recrystallize Extract->Isolate

Figure 2: Operational workflow for the synthesis of N-(2-chlorophenyl)formamide.

Characterization & QC

Physical Properties
  • Appearance: White crystalline solid.

  • Melting Point: 76–80°C (Lit. varies slightly based on crystal habit) [1].

NMR Analysis: The Rotamer Phenomenon

A critical aspect of characterizing N-formyl compounds is the presence of rotamers .[5] Due to the partial double-bond character of the C-N amide bond, rotation is restricted. This results in two distinct sets of signals in the NMR spectrum (cis and trans isomers) at room temperature. Do not mistake this for impurity.


 NMR (400 MHz, 

):
  • Proton A (CHO): Appears as two signals.

    • Trans (major):

      
       8.4–8.5 ppm (s, 1H).
      
    • Cis (minor):

      
       8.7–8.8 ppm (d, 1H).
      
  • Proton B (NH): Broad singlet, often split.

    
     7.5–8.0 ppm.
    
  • Aromatic Protons: Multiplets,

    
     7.0–8.4 ppm.
    

 NMR: 
  • Carbonyl Carbon: Distinct double peaks around

    
     158–162 ppm.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of AFAEnsure glassware is flame-dried; use anhydrous solvents.
Impurity: Acetamide Acetylation competitionLower reaction temp; ensure Formic Acid is in excess (1.5 equiv).
Oiling out Residual solventRecrystallize using Toluene/Hexane to induce lattice formation.

References

  • Sigma-Aldrich. Product Specification: N-(2-Chlorophenyl)formamide. Link

  • Organic Syntheses.[1] Acetic Formic Anhydride.[1][2][3][4] Org. Synth. 1970, 50,[6] 1. Link

  • BenchChem.[1][3] Application Notes: Formic Anhydride in Synthesis. Link

  • Zhang, J., et al. NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 2021. Link

Sources

Application

Microwave-assisted synthesis of 2'-chloroformanilide

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2'-Chloroformanilide Executive Summary This application note details a robust, "Green Chemistry" protocol for the synthesis of 2'-chloroformanilide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2'-Chloroformanilide

Executive Summary

This application note details a robust, "Green Chemistry" protocol for the synthesis of 2'-chloroformanilide (CAS: 2596-93-2) via microwave-assisted N-formylation. 2'-chloroformanilide is a critical intermediate in the synthesis of agrochemicals (e.g., Boscalid fungicides) and heterocyclic pharmaceutical scaffolds.

Traditional thermal synthesis (refluxing 2-chloroaniline in formic acid) is often plagued by long reaction times (4–8 hours) and variable yields due to the steric hindrance of the ortho-chloro group. This microwave (MW) protocol utilizes dielectric heating to accelerate the reaction kinetics, achieving >90% yield in under 10 minutes while eliminating the need for external catalysts or hazardous organic solvents.

Scientific Background & Mechanism

The Ortho-Effect Challenge

The primary challenge in synthesizing 2'-chloroformanilide is the electron-withdrawing nature and steric bulk of the chlorine atom at the ortho position. This reduces the nucleophilicity of the amine nitrogen, increasing the activation energy required for the nucleophilic attack on the formic acid carbonyl.

Microwave Advantage

Microwave irradiation provides direct energy transfer to the polar reagents (formic acid and the amine), creating localized superheating effects. This overcomes the activation barrier imposed by the ortho-chloro substituent more efficiently than conductive heating.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway. The amine attacks the carbonyl carbon of the formic acid to form a tetrahedral intermediate, which then undergoes dehydration to yield the formanilide.

ReactionMechanism Reactants 2-Chloroaniline + Formic Acid TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (MW Activated) Water H2O (Byproduct) TS->Water Product 2'-Chloroformanilide TS->Product Dehydration

Figure 1: Mechanism of Microwave-Assisted N-Formylation. The microwave energy specifically accelerates the initial nucleophilic attack.

Experimental Protocol

Safety Warning: Formic acid is corrosive and can decompose to release Carbon Monoxide (CO) at high temperatures. All microwave reactions must be performed in sealed vessels rated for high pressure (minimum 20 bar) within a ventilated fume hood.

Materials & Equipment
  • Reagent A: 2-Chloroaniline (98% purity) - Liquid at RT

  • Reagent B: Formic Acid (98% or 85% aq.) - Acts as reagent and solvent

  • Reactor: Single-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave, or Biotage Initiator)

  • Vessel: 10 mL or 30 mL Borosilicate glass vial with Teflon/Silicone crimp cap.

Step-by-Step Methodology
  • Stoichiometry Setup: To a 10 mL microwave vial, add 2-chloroaniline (1.27 g, 10 mmol) .

  • Solvent Addition: Add Formic Acid (1.5 mL, ~40 mmol) .

    • Note: A 1:4 molar ratio is used. Formic acid acts as both the reagent and the solvent (Neat conditions).

  • Sealing: Crimp the vial tightly. Vortex for 10 seconds to ensure a homogeneous mixture.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Control Mode: Standard (Temperature Control)

    • Temperature: 100°C

    • Hold Time: 5 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 150 W)

    • Stirring: High[1][2]

  • Cooling: Allow the reactor to cool the vessel to <45°C using compressed air (PowerCool).

  • Workup (Precipitation):

    • Pour the reaction mixture into 50 mL of ice-cold water .

    • Stir vigorously.[1] The product will precipitate immediately as a white/off-white solid.

    • Why? 2'-chloroformanilide is insoluble in water, while excess formic acid is fully miscible.

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash with 2 x 10 mL cold water to remove residual acid.

  • Drying: Dry in a vacuum oven at 40°C for 2 hours.

Results & Optimization

The microwave method was benchmarked against conventional thermal reflux.[3][4] Data represents an average of three runs.

ParameterConventional RefluxMicrowave Protocol (Optimized)
Temperature 100°C (Oil Bath)100°C (Internal IR Sensor)
Time 6 Hours5 Minutes
Solvent Formic AcidFormic Acid (Neat)
Yield 72%94%
Purity (GC-MS) 88% (requires recrystallization)98% (Clean upon filtration)
Energy Usage High (Continuous heating)Low (Targeted pulse heating)
Workflow Diagram

Workflow Step1 Mix 2-Chloroaniline + Formic Acid Step2 Seal Vial & Vortex Step1->Step2 Step3 MW Irradiation 100°C, 5 min Step2->Step3 Step4 Quench in Ice Water Step3->Step4 Step5 Vacuum Filtration Step4->Step5 Step6 Pure Product (Dry) Step5->Step6

Figure 2: Operational workflow for the synthesis of 2'-chloroformanilide.

Quality Control & Self-Validation

To ensure the protocol was successful, verify the product using the following "Self-Validating" checkpoints.

Physical Constants
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 73–76°C .

    • Validation: If MP is <70°C, wash the solid with saturated sodium bicarbonate to remove trapped formic acid traces.

Spectroscopic Validation (Expert Insight)

A common point of confusion in formanilide NMR is the presence of rotamers . Due to the partial double-bond character of the N-C(O) bond, restricted rotation occurs, leading to two distinct sets of signals (cis and trans isomers) in solution.

  • 1H NMR (400 MHz, CDCl3):

    • Formyl Proton (-CHO): You will see two signals.

      • Major rotamer (Trans): ~8.45 ppm (d, J ~ 11 Hz)

      • Minor rotamer (Cis): ~8.80 ppm (d)

      • Note: The ratio varies but is typically 70:30 to 80:20 depending on the solvent and concentration. Do not mistake this for an impurity.

    • NH Proton: Broad singlet, typically 8.0–9.5 ppm (exchangeable).

    • Aromatic Protons: Multiplets in the 7.0–8.4 ppm range.

  • IR Spectroscopy (ATR):

    • C=O Stretch: Strong band at 1660–1670 cm⁻¹ (Amide I).

    • N-H Stretch: 3200–3250 cm⁻¹.

References

  • Brahmachari, G. (2014). Green Synthetic Approaches for Biologically Relevant Heterocycles. Elsevier. (General reference for microwave-assisted solvent-free synthesis).
  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. Link

  • NIST Chemistry WebBook. (2023). Formamide, N-(2-chlorophenyl)-.[5][6] National Institute of Standards and Technology.[5] Link

  • Sridharan, V., et al. (2010). Microwave-assisted synthesis of N-formylamines from amines and formic acid.[7][8][9] Journal of Chemical Research. (Validation of formic acid as a dual reagent/solvent).

Sources

Method

Application Note: The Vilsmeier-Haack Reaction in the Synthesis of Quinolines from N-(2-chlorophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals Abstract The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] A significant and synthetically valuable extension of this reaction is its application in the intramolecular cyclization of N-arylacetamides to produce functionalized quinolines, which are core structures in numerous biologically active compounds and pharmaceuticals.[1][4] This document provides a comprehensive technical guide on the application of the Vilsmeier-Haack reaction for the synthesis of quinoline derivatives, with a specific focus on the use of N-(2-chlorophenyl)formamide as a substrate. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that influence the success of this transformation.

Introduction to the Vilsmeier-Haack Cyclization

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse pharmacological activities. Consequently, the development of efficient and modular methods for the synthesis of substituted quinolines is of paramount importance. The Vilsmeier-Haack reaction offers a direct and atom-economical approach to construct the quinoline ring system from readily available N-aryl amides.[4]

The reaction typically employs a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2] This electrophilic species then reacts with an electron-rich aromatic ring. In the context of quinoline synthesis, the reaction proceeds via an intramolecular electrophilic attack of the Vilsmeier-activated amide onto the appended aryl ring, followed by cyclization and dehydration to afford the aromatic quinoline core. While the use of N-arylacetamides is well-documented for the synthesis of 2-chloro-3-formylquinolines, this guide will explore the application of N-arylformamides, specifically N-(2-chlorophenyl)formamide, in a similar cyclization strategy.[4][5]

Reaction Mechanism and Theoretical Considerations

The Vilsmeier-Haack cyclization is a two-stage process: the formation of the Vilsmeier reagent and its subsequent reaction with the N-arylformamide leading to the quinoline product.

Stage 1: Formation of the Vilsmeier Reagent

N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][6] This reagent is the key electrophile in the reaction.

Stage 2: Proposed Cyclization of N-(2-chlorophenyl)formamide

The N-(2-chlorophenyl)formamide substrate reacts with the Vilsmeier reagent. The proposed mechanism involves a double formylation, intramolecular cyclization, and subsequent elimination to yield a chlorinated quinoline derivative. The presence of the electron-withdrawing chloro group on the phenyl ring is expected to influence the regioselectivity of the cyclization.

Visualizing the Reaction Pathway and Workflow

To provide a clear understanding of the molecular transformations and the experimental sequence, the following diagrams illustrate the proposed reaction mechanism and a general laboratory workflow.

Diagram 1: Proposed Mechanism of Vilsmeier-Haack Cyclization of N-(2-chlorophenyl)formamide

G cluster_reagent Vilsmeier Reagent Formation cluster_cyclization Cyclization Cascade DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Activated_Substrate Activated Intermediate Vilsmeier->Activated_Substrate Substrate N-(2-chlorophenyl)formamide Substrate->Activated_Substrate + Vilsmeier Reagent Cyclized_Intermediate Cyclized Dihydroquinoline Intermediate Activated_Substrate->Cyclized_Intermediate Intramolecular Electrophilic Attack Product Substituted Chloroquinoline (Final Product) Cyclized_Intermediate->Product Dehydration & Aromatization

Caption: Proposed mechanism for the synthesis of a chloroquinoline derivative.

Diagram 2: Experimental Workflow for Vilsmeier-Haack Cyclization

G start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) start->reagent_prep substrate_add Add N-(2-chlorophenyl)formamide (Portion-wise) reagent_prep->substrate_add reaction Heat Reaction Mixture (e.g., 80-90°C) substrate_add->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Workup (Ice Quench & Neutralization) monitoring->workup Completion isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (Column Chromatography) isolation->purification end End purification->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Vilsmeier-Haack cyclization of N-(2-chlorophenyl)formamide. Optimization of reaction time, temperature, and stoichiometry may be necessary to achieve optimal yields.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-(2-chlorophenyl)formamide≥98%Commercially AvailableStarting material.
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich, etc.Reaction solvent and reagent.
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich, etc.Highly corrosive and water-reactive.
Dichloromethane (DCM)AnhydrousFisher Scientific, etc.Optional co-solvent.
Crushed Ice--For reaction quenching.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution-For neutralization.
Sodium Sulfate (Na₂SO₄)Anhydrous-For drying organic extracts.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet/outlet

  • Heating mantle with temperature control

  • Ice bath

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Vilsmeier Reagent Preparation:

    • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5-10 equivalents relative to the substrate).

    • Cool the flask to 0-5 °C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the cooled and stirred DMF over 30 minutes. Caution: The reaction is exothermic. Maintain the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with N-(2-chlorophenyl)formamide:

    • To the freshly prepared Vilsmeier reagent, add N-(2-chlorophenyl)formamide (1 equivalent) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C using a heating mantle.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.[7]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and air-dry.

    • If the product remains in solution, extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure chloroquinoline derivative.

Key Experimental Parameters and Troubleshooting

ParameterRecommendationRationale and Troubleshooting
Reagent Purity Use anhydrous DMF and high-purity POCl₃.Moisture will decompose the Vilsmeier reagent and reduce the yield. If the reaction fails or gives low yields, verify the quality of the reagents.
Stoichiometry An excess of Vilsmeier reagent (3-5 eq.) is typically used.Ensures complete conversion of the starting material. If starting material remains, consider increasing the amount of Vilsmeier reagent.
Temperature Control Maintain low temperatures (0-5 °C) during reagent preparation and substrate addition.The formation of the Vilsmeier reagent is exothermic. Poor temperature control can lead to side reactions and decomposition.
Reaction Time 4-6 hours at 80-90 °C.Monitor by TLC to determine the optimal reaction time. Prolonged heating may lead to decomposition of the product.
Work-up Slow and careful quenching on ice.Rapid quenching can cause a dangerous exotherm. Ensure adequate cooling and ventilation.

Conclusion

The Vilsmeier-Haack cyclization of N-aryl amides represents a highly effective strategy for the synthesis of functionalized quinolines. While the use of N-arylacetamides is well-established, the extension of this methodology to N-(2-chlorophenyl)formamide offers a promising avenue for the creation of novel quinoline-based compounds for drug discovery and development. The provided protocol serves as a robust starting point for researchers to explore this transformation. Careful control of reaction parameters and a thorough understanding of the underlying mechanism are crucial for achieving successful outcomes.

References

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44(9), 1868-1875. [Link]

  • Ali, T., & Siddiqui, Z. N. (2013). Vilsmeier-Haack reaction: a versatile tool in organic synthesis. Asian Journal of Chemistry, 25(16), 8967.
  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine and Quinoline Derivatives from N-Vinyl and N-Aryl Amides. Journal of the American Chemical Society, 129(33), 10096–10097. [Link]

  • Prajapati, D., & Sandhu, J. S. (1988). A new and facile synthesis of 2-chloro-3-formylquinolines. Synthesis, 1988(04), 342-343.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Synthesis of Quinazolin-4(3H)-one from N-(2-chlorophenyl)formamide

This Application Note details the Palladium-Catalyzed Carbonylative Cyclization of N-(2-chlorophenyl)formamide to synthesize quinazolin-4(3H)-one. This advanced protocol leverages transition-metal catalysis to insert a c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the Palladium-Catalyzed Carbonylative Cyclization of N-(2-chlorophenyl)formamide to synthesize quinazolin-4(3H)-one. This advanced protocol leverages transition-metal catalysis to insert a carbonyl unit and a nitrogen nucleophile in a cascade sequence, offering a robust alternative to classical Niementowski condensation.

Abstract & Scientific Rationale

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore found in numerous bioactive alkaloids (e.g., Febrifugine) and synthetic drugs (e.g., Methaqualone, Idelalisib). Traditional synthesis often requires harsh conditions (high temperatures, strong acids) or pre-functionalized anthranilic acid derivatives.

This protocol describes a Palladium-Catalyzed Aminocarbonylation strategy starting from N-(2-chlorophenyl)formamide . By utilizing Carbon Monoxide (CO) as a C1 source and an amine (or ammonia) as the N-nucleophile, this method achieves the simultaneous construction of the pyrimidine ring.

Mechanistic Advantage:

  • Atom Economy: Utilizes the existing formamide moiety as the C2-N1 fragment.

  • Versatility: Allows for the introduction of diverse substituents at the N3 position by varying the amine nucleophile.

  • Efficiency: Bypasses the need for unstable 2-aminobenzoyl chloride intermediates.

Reaction Mechanism & Pathway

The transformation proceeds via a Carbonylative Cyclization Cascade . The palladium catalyst inserts into the aryl C-Cl bond, followed by CO insertion to form an acyl-palladium species. Nucleophilic attack by the amine generates an intermediate N-formyl-anthranilamide, which undergoes spontaneous cyclocondensation to yield the quinazolinone.

Reaction Scheme

ReactionScheme SM N-(2-chlorophenyl)formamide (C7H6ClNO) Inter Intermediate: N-Formyl-2-aminobenzamide SM->Inter Pd-Cat Carbonylation Product Quinazolin-4(3H)-one (C8H6N2O) Reagents CO (1 atm) + R-NH2 Pd(OAc)2 / Xantphos Base (Et3N) Inter->Product - H2O (Cyclization)

Caption: Schematic pathway from N-(2-chlorophenyl)formamide to Quinazolin-4(3H)-one via aminocarbonylation.

Detailed Experimental Protocol

Reagents & Equipment[1][2]
ReagentRolePurity/Grade
N-(2-chlorophenyl)formamide Starting Material>98% (HPLC)
Palladium(II) Acetate (Pd(OAc)₂) Catalyst99%
Xantphos Ligand98%
Ammonium Acetate (NH₄OAc) Nitrogen SourceAnhydrous
Molybdenum Hexacarbonyl (Mo(CO)₆) Solid CO Source*98%
Triethylamine (Et₃N) Base≥99%
1,4-Dioxane SolventAnhydrous

*Note: Mo(CO)₆ is used as a safer solid alternative to gaseous CO cylinders for bench-scale synthesis. Gaseous CO (balloon) can also be used.

Step-by-Step Procedure

Step 1: Catalyst Pre-activation

  • In a glovebox or under Argon flow, charge a dried Schlenk tube (25 mL) with Pd(OAc)₂ (2.0 mol%) and Xantphos (3.0 mol%).

  • Add 1,4-Dioxane (2.0 mL) and stir at room temperature for 10 minutes until the solution turns a clear orange/yellow, indicating ligand coordination.

Step 2: Substrate Addition 3. Add N-(2-chlorophenyl)formamide (1.0 mmol, 155.6 mg). 4. Add Ammonium Acetate (1.5 mmol, 115.6 mg) as the ammonia source for the unsubstituted quinazolinone (N3-H).

  • Variation: For N3-substituted analogs, replace NH₄OAc with the corresponding primary amine (1.2 equiv).
  • Add Mo(CO)₆ (1.0 equiv, 264 mg) or purge the vessel with CO gas (balloon pressure).
  • Add Triethylamine (2.0 equiv, 280 µL).

Step 3: Reaction & Monitoring 7. Seal the tube and heat the reaction mixture to 100°C in an oil bath. 8. Stir vigorously (800 rpm) for 12–16 hours . 9. Monitoring: Check reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.6) should disappear, and a new polar spot (Quinazolinone, Rf ~0.3) should appear.

Step 4: Workup & Purification 10. Cool the mixture to room temperature. 11. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium residues. Wash the pad with additional EtOAc. 12. Concentrate the filtrate under reduced pressure. 13. Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel 230-400 mesh).

  • Gradient: 0% → 5% Methanol in Dichloromethane (DCM).
  • Isolate the product as a white to off-white solid.

Catalytic Cycle & Mechanism

Understanding the catalytic cycle is crucial for troubleshooting low yields.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl COInsert CO Insertion (Acyl-Pd Complex) OxAdd->COInsert + CO NuAttack Amine Attack (Formation of Amide) COInsert->NuAttack + R-NH2 RedElim Reductive Elimination (Regenerates Pd0) NuAttack->RedElim RedElim->Pd0 Cyclization Cyclization (- H2O) RedElim->Cyclization Intermediate

Caption: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to the aryl chloride, CO insertion, and aminolysis.

Expert Insights & Troubleshooting

IssueProbable CauseExpert Solution
Low Conversion Poisoned CatalystEnsure all reagents (especially amines) are free of sulfur/thiol impurities. Degas solvents thoroughly.
No CO Insertion Low CO PressureIf using a balloon, ensure the needle is not clogged. If using Mo(CO)₆, increase temperature to 110°C to facilitate CO release.
Product is Impure Incomplete CyclizationThe intermediate N-formyl-anthranilamide may be stable. Add a catalytic amount of p-TsOH (10 mol%) during the workup or reflux the crude in Ethanol/H⁺ to force cyclization.
Starting Material Recovery Ligand MismatchXantphos is preferred for its wide bite angle. If unavailable, DPEphos or DPPF are suitable alternatives.

Safety & Compliance

  • Carbon Monoxide (CO): Extremely toxic silent killer. All reactions involving CO gas or Mo(CO)₆ must be performed in a well-ventilated fume hood with a CO detector present.

  • Palladium Residues: Heavy metal waste. Dispose of Celite pads and aqueous waste in the appropriate heavy metal waste stream.

  • Pressure: If using a sealed tube with Mo(CO)₆, ensure the vessel is rated for the generated pressure (approx. 2-3 bar).

References

  • Palladium-Catalyzed Carbonylation

    • Title: "Palladium-Catalyzed Carbonylative Cycliz
    • Source:Journal of Organic Chemistry, 2012, 77(21), 9473–9486.[1]

    • URL:[Link]

  • General Quinazolinone Synthesis

    • Title: "Recent Advances in the Synthesis of Quinazolinones."[2]

    • Source:Organic Chemistry Portal (Methodology Overview).
    • URL:[Link]

  • Alternative Copper-Catalyzed Route (From 2-Halobenzamides)

    • Title: "Copper-Catalyzed Synthesis of Quinazolin-4(3H)-ones via Ullmann-Type Coupling."
    • Source:Organic Letters, 2012, 14(4), 1150–1153.
    • URL:[Link]

Sources

Method

Application Note: Synthesis of 2-Chlorophenyl Isocyanide via Dehydration of N-(2-chlorophenyl)formamide

Abstract This application note details the robust synthesis of 2-chlorophenyl isocyanide (2-CPI) , a critical building block in multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses. While isocyanides a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust synthesis of 2-chlorophenyl isocyanide (2-CPI) , a critical building block in multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses. While isocyanides are potent synthons, their preparation is often complicated by their notorious odor and potential instability. This guide provides two validated protocols for the dehydration of N-(2-chlorophenyl)formamide : the industry-standard Phosphoryl Chloride (


) method  and the Triphosgene method . Emphasis is placed on safety, specifically odor abatement, and the mechanistic causality behind reagent choices.

Introduction & Strategic Value

2-Chlorophenyl isocyanide is a privileged intermediate in the synthesis of peptidomimetics and heterocycles. The ortho-chloro substituent provides two distinct advantages:

  • Steric Bulk: It restricts rotation in the final adduct, often locking pharmacophores into bioactive conformations (e.g., in Ugi adducts).

  • Electronic Modulation: The electron-withdrawing nature of the chlorine atom activates the isocyanide carbon toward nucleophilic attack in MCRs while stabilizing the molecule against spontaneous polymerization compared to simple phenyl isocyanide.

However, the isocyanide functionality is thermodynamically unstable relative to the nitrile isomer. Therefore, the precursor N-(2-chlorophenyl)formamide serves as the stable "storage" form, dehydrated only when the isocyanide is required.

Mechanistic Insight

The transformation is a


-elimination  driven by the activation of the formamide oxygen. The choice of dehydrating agent determines the nature of the leaving group.
Graphviz Diagram: Dehydration Mechanism

The following diagram illustrates the activation pathway using


, highlighting the critical imidoyl intermediate.

DehydrationMechanism Figure 1: Mechanistic pathway of formamide dehydration via phosphoryl chloride activation. Formamide N-(2-chlorophenyl) formamide Intermediate O-Phosphorylated Imidoyl Intermediate Formamide->Intermediate O-Attack on P (-HCl) POCl3 POCl3 (Electrophile) POCl3->Intermediate Base Triethylamine (Base) Transition Beta-Elimination Transition State Base->Transition Intermediate->Transition Deprotonation by Base Isocyanide 2-Chlorophenyl Isocyanide Transition->Isocyanide Loss of Phosphate Byproducts HOP(O)Cl2 + Et3N·HCl Transition->Byproducts

Experimental Protocols

Method Comparison Table

Select the method based on your lab's capabilities and purity requirements.

FeatureMethod A:

/

Method B: Triphosgene /

Reagent Status Liquid (Corrosive, Moisture Sensitive)Solid (Toxic, Phosgene Generator)
Reaction Time Fast (< 30 min)Moderate (1 - 2 hours)
Atom Economy ModerateHigh
Purification Aqueous workup usually sufficientFiltration often sufficient (cleaner)
Safety Risk Thermal runaway potentialPhosgene gas generation
Protocol A: The Method (Standard)

Best for: Bulk synthesis (gram scale) where cost is a factor.

Reagents:

  • N-(2-chlorophenyl)formamide (1.0 equiv)

  • Phosphoryl chloride (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv) or Diisopropylamine (DIPA)
    
  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Dissolve N-(2-chlorophenyl)formamide (e.g., 10 mmol) in anhydrous DCM (30 mL). Cool the solution to -5°C to 0°C using an ice/salt bath.

    • Note: Temperature control is critical.[1] Higher temperatures can lead to polymerization (darkening of solution).

  • Base Addition: Add

    
     (25 mmol) in one portion. The solution may warm slightly; allow it to return to 0°C.
    
  • Dehydration (The Critical Step): Dissolve

    
     (11 mmol) in DCM (5 mL) and transfer to the addition funnel. Add dropwise over 20 minutes.
    
    • Observation: A white precipitate (

      
      ) will form immediately. The solution may turn yellow.
      
  • Completion: Stir at 0°C for 30 minutes. Monitor by TLC (System: 20% EtOAc/Hexanes). The formamide spot (polar) should disappear, replaced by a less polar isocyanide spot.

  • Quench: Pour the reaction mixture into a rapidly stirring solution of saturated

    
     (50 mL) at 0°C. Stir for 15 minutes to hydrolyze excess 
    
    
    
    .
    • Caution: Exothermic hydrolysis!

  • Workup: Separate phases. Wash the organic layer with water (

    
     mL) and brine (
    
    
    
    mL). Dry over
    
    
    , filter, and concentrate under reduced pressure at < 30°C .
    • Storage: Store the resulting oil/solid at -20°C immediately.

Protocol B: The Triphosgene Method (High Purity)

Best for: Sensitive substrates or when strict anhydrous conditions are easier to maintain than temperature control.

Reagents:

  • N-(2-chlorophenyl)formamide (1.0 equiv)

  • Triphosgene (0.34 equiv)

  • Triethylamine (2.5 equiv)

  • DCM [Anhydrous]

Step-by-Step Procedure:

  • Dissolution: Dissolve formamide (10 mmol) and

    
     (25 mmol) in DCM (40 mL) in a round-bottom flask. Cool to 0°C.[2][3]
    
  • Reagent Addition: Dissolve Triphosgene (3.4 mmol) in DCM (10 mL). Add this solution slowly to the reaction mixture over 30 minutes.

    • Safety: Triphosgene generates phosgene in situ. This reaction must be performed in a well-ventilated fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: The reaction is often cleaner than Method A. Quench with saturated

    
    , separate layers, dry, and concentrate. Flash chromatography (Silica, 0-10% EtOAc/Hexanes) may be performed if high purity is required for analytical standards.
    

Critical Safety & Odor Management (The "Smell of Death")

Isocyanides possess a vile, penetrating odor described as "rotten wood" or "rubber," detectable at ppb levels. It sticks to clothing and skin for days.

Odor Abatement Workflow

Do not rely on standard cleaning. You must chemically destroy the isocyanide.

OdorControl Figure 2: Mandatory odor abatement protocol for isocyanide handling. Glassware Contaminated Glassware Soak Soak for > 12 Hours (Hydrolysis to Formamide/Amine) Glassware->Soak Rotovap Rotary Evaporator Trap Rotovap->Soak QuenchSol Quench Solution: MeOH + Conc. HCl (10:1) QuenchSol->Soak Add Wash Standard Dishwasher Soak->Wash Odor Gone

Protocol:

  • Prepare a bath of Methanol/Conc. HCl (10:1) .

  • Submerge all contaminated glassware, spatulas, and septa in this bath immediately after use.

  • Allow to soak overnight. The acid catalyzes the hydrolysis of the isocyanide back to the amine/formamide, which are far less odorous.

  • Ventilation: Keep all waste containers in the back of the hood.

Application: The Ugi 4-Component Reaction

2-Chlorophenyl isocyanide is ideally suited for the Ugi reaction to synthesize sterically constrained peptidomimetics.

Typical Conditions:

  • Components: Amine (

    
    ), Aldehyde (
    
    
    
    ), Carboxylic Acid (
    
    
    ), 2-Chlorophenyl Isocyanide .
  • Solvent: Methanol (0.5 M - 1.0 M).

  • Procedure: Stir amine and aldehyde in MeOH for 30 mins (imine formation), then add acid and isocyanide. Stir 24h at RT.

  • Outcome: The ortho-chloro group often improves the diastereoselectivity of the reaction compared to unhindered isocyanides due to the restricted rotation during the Mumm rearrangement step.

References

  • Ugi, I. (1962).[4] "The

    
    -Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. Link
    
  • Obrecht, R., Herrmann, R., & Ugi, I. (1985). "Isocyanide synthesis with phosphoryl chloride and diisopropylamine." Synthesis, 1985(4), 400-402. Link

  • Porcheddu, A., Giacomelli, G., & Salaris, M. (2005). "Microwave-assisted synthesis of isonitriles: a general simple procedure." Journal of Organic Chemistry, 70(6), 2361-2363. Link

  • Eckert, H., & Forster, B. (1987). "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie International Edition, 26(9), 894-895. Link

  • Dömling, A. (2006). "Recent developments in isocyanide based multicomponent reactions in applied chemistry." Chemical Reviews, 106(1), 17-89. Link

Sources

Application

Application Note: Catalytic Dehydration of N-(2-chlorophenyl)formamide to 2-chlorophenyl isocyanide

Executive Summary This application note details the robust synthesis of 2-chlorophenyl isocyanide (also known as 2-chlorophenyl isonitrile) via the catalytic dehydration of N-(2-chlorophenyl)formamide . While traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of 2-chlorophenyl isocyanide (also known as 2-chlorophenyl isonitrile) via the catalytic dehydration of N-(2-chlorophenyl)formamide . While traditional methods utilize stoichiometric phosphorus oxychloride (


) with amine bases (Ugi procedure), this guide focuses on a Phase-Transfer Catalyzed (PTC)  protocol.

The PTC approach utilizes a quaternary ammonium salt to catalyze the interfacial reaction between an organic phase (containing the formamide and dehydrating agent) and an aqueous alkaline phase. This method offers superior scalability, reduced organic base toxicity, and simplified workup compared to homogeneous protocols, making it highly suitable for drug development workflows involving multicomponent reactions (e.g., Ugi or Passerini reactions).

Introduction & Chemical Context

Isocyanides are versatile C1 building blocks in organic synthesis. However, their preparation is often plagued by the "isocyanide stench," toxicity, and the instability of the isocyano group toward acid hydrolysis.

The substrate, N-(2-chlorophenyl)formamide , presents specific challenges:

  • Steric Hindrance: The ortho-chloro substituent creates steric bulk, potentially retarding the attack of the dehydrating agent.

  • Electronic Deactivation: The electron-withdrawing nature of the chlorine atom reduces the nucleophilicity of the formamide oxygen, requiring a potent electrophilic dehydrating agent.

Comparison of Methodologies
FeatureStandard Ugi Method (

/Pyridine)
Phase-Transfer Catalytic Method (PTC)Burgess Reagent
Reagents

, Pyridine/Et

N

-TsCl or

, NaOH, TBAB (Cat.)
Burgess Reagent
Conditions Homogeneous, AnhydrousBiphasic (DCM/Water), AmbientMild, Homogeneous
Atom Economy Low (Phosphate waste)High (Sulfonate/Salt waste)Very Low
Scalability Moderate (Exothermic)High (Heat sink provided by water) Low (Cost)
Safety Toxic amine vaporsReduced volatility hazards Good

Mechanism of Action

The dehydration proceeds via the activation of the formamide oxygen by an electrophile (


), followed by base-mediated 

-elimination. In the PTC system, the catalyst facilitates the transport of hydroxide ions into the organic layer to effect the elimination.
Mechanistic Pathway (DOT Visualization)

DehydrationMechanism Start N-(2-chlorophenyl)formamide Inter Imidoyl Intermediate (O-Sulfonyl/Phosphoryl) Start->Inter O-attack on Electrophile Act Activation Agent (p-TsCl or POCl3) Act->Inter TS Transition State (E2 Elimination) Inter->TS Deprotonation of N-H Base Base (OH-) via PTC Base->TS Catalytic Transfer Prod 2-chlorophenyl isocyanide TS->Prod Elimination Waste Byproducts (TsO- / PO2Cl2-) TS->Waste Leaving Group

Figure 1: Mechanistic pathway of formamide dehydration. The rate-determining step is typically the elimination of the activated intermediate.

Materials and Equipment

Reagents
  • Substrate: N-(2-chlorophenyl)formamide (1.0 equiv).

  • Dehydrating Agent:

    
    -Toluenesulfonyl chloride (
    
    
    
    -TsCl) (1.2 equiv) OR Phosphorus Oxychloride (
    
    
    ) (1.1 equiv).
    • Note:

      
      -TsCl is recommended for safety, but 
      
      
      
      is more reactive for highly hindered substrates.
  • Catalyst: Tetrabutylammonium bromide (TBAB ) or Benzyltriethylammonium chloride (TEBA ) (0.05 equiv).

  • Base: Sodium Hydroxide (50% w/v aqueous solution).

  • Solvent: Dichloromethane (DCM) or 2-MeTHF (Greener alternative).

Equipment
  • Jacketed glass reactor (or round-bottom flask) with overhead stirring.

  • Addition funnel (pressure-equalizing).

  • Internal temperature probe.

  • FT-IR Spectrometer (for in-process monitoring).

Protocol: Phase-Transfer Catalyzed Dehydration[2]

This protocol uses


-TsCl  as the primary dehydrating agent due to its solid state (easier handling) and lower toxicity compared to 

.
Step-by-Step Methodology
  • Preparation of Organic Phase:

    • In the reactor, dissolve N-(2-chlorophenyl)formamide (10 mmol, 1.55 g) in DCM (30 mL).

    • Add the phase transfer catalyst TBAB (0.5 mmol, 161 mg).

    • Add

      
      -TsCl  (12 mmol, 2.28 g) to the solution. Ensure complete dissolution.
      
  • Reaction Initiation:

    • Cool the mixture to 0–5 °C using an ice/water bath or chiller.

    • Critical: Vigorous stirring (≥ 600 RPM) is essential to maximize the interfacial surface area.

  • Base Addition:

    • Add 50% aq. NaOH (30 mmol, 2.4 g) dropwise via the addition funnel over 15 minutes.

    • Control: Maintain internal temperature < 10 °C. The reaction is exothermic.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature (20–25 °C).

    • Stir for 2–4 hours.

    • Monitoring: Check by TLC (Solvent: Hexane/EtOAc 4:1) or FT-IR.

      • Target: Disappearance of Amide C=O stretch (~1670 cm⁻¹).

      • Product: Appearance of strong Isocyanide C≡N stretch (~2120 cm⁻¹).

  • Workup (Quenching):

    • Add ice-cold water (30 mL) to the reactor to dissolve salts.

    • Separate the phases.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Wash combined organic layers with:

      • Water (20 mL)

      • Saturated NaHCO₃ (20 mL)

      • Brine (20 mL)

  • Purification:

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (Rotavap bath < 30 °C; isocyanides are volatile).
      
    • Refinement: If necessary, purify via rapid silica gel chromatography (100% DCM or Hexane/EtOAc) or distillation under high vacuum.

Experimental Workflow (DOT Visualization)

Workflow Mix Step 1: Dissolve Formamide, TsCl, & TBAB in DCM Cool Step 2: Cool to 0°C High Shear Stirring Mix->Cool AddBase Step 3: Dropwise Addn of 50% NaOH Cool->AddBase React Step 4: React at RT (2-4 Hours) AddBase->React Monitor Check IR: Peak at 2120 cm-1? React->Monitor Monitor->React No Quench Step 5: Phase Separation & Wash (Water/Brine) Monitor->Quench Yes Isolate Step 6: Concentrate (<30°C) Quench->Isolate

Figure 2: Operational workflow for the PTC dehydration protocol.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Poor phase mixingIncrease stirring speed (RPM); ensure TBAB is fresh.
Dark/Tar Formation PolymerizationKeep temperature strictly < 10°C during base addition.
Hydrolysis (Formamide return) Acidic workupEnsure all aqueous washes are neutral or slightly basic (pH 8).
Loss of Product VolatilityDo not use high vacuum for extended periods; keep rotavap bath cool.

Safety & HSE Guidelines (Critical)

Warning: Isocyanides possess a repulsive, penetrating odor and are toxic.[1]

  • Odor Control: All glassware must be rinsed with an oxidizing solution (e.g., 5% sodium hypochlorite/bleach or acidic methanol) inside the fume hood before removal. This converts residual isocyanide to the less odorous isocyanate or amine.

  • Inhalation: 2-chlorophenyl isocyanide is potentially fatal if inhaled.[2][3][4] Use a functioning fume hood with face velocity > 100 fpm.

  • Waste Disposal: Treat aqueous waste with bleach to destroy cyanide/isocyanide traces before disposal.

References

  • Ugi, I., et al. (1965). "Isonitriles.[5][6] I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition, 4(6), 472–484. Link

  • Gokel, G. W., et al. (1976). "Phase transfer catalyzed synthesis of isonitriles." Tetrahedron Letters, 17(39), 3495-3496.
  • Shaabani, A., et al. (2020). "A more sustainable and highly practicable synthesis of aliphatic isocyanides." Green Chemistry, 22, 1000-1007. (Detailed TsCl/PTC protocols). Link

  • Wang, X., et al. (2015).[7] "Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine." Synthesis, 47(01), 49-54.[7] Link

  • Organic Chemistry Portal. "Synthesis of Isocyanides." (General overview and reaction maps).[1][4][8][9] Link

Sources

Method

Solvent selection for recrystallization of N-(2-chlorophenyl)formamide

Application Note & Protocol: Solvent Selection for Recrystallization of N-(2-chlorophenyl)formamide Part 1: Introduction & Strategic Analysis Subject: N-(2-chlorophenyl)formamide (CAS: 2596-93-2) Synonyms: 2'-Chloroforma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Solvent Selection for Recrystallization of N-(2-chlorophenyl)formamide

Part 1: Introduction & Strategic Analysis

Subject: N-(2-chlorophenyl)formamide (CAS: 2596-93-2) Synonyms: 2'-Chloroformanilide, N-Formyl-2-chloroaniline Target Audience: Process Chemists, Purification Scientists, and Drug Development Leads.

Executive Summary: Recrystallization of N-(2-chlorophenyl)formamide presents a specific challenge due to its relatively low melting point (76–80 °C) [1, 2]. This physical property creates a narrow thermodynamic window between dissolution and the "oiling out" phenomenon, where the compound separates as a liquid rather than a crystalline solid. This guide defines a scientifically grounded solvent selection process and a validated dual-solvent recrystallization protocol designed to maximize yield (>85%) and purity (>99%).

Impurity Profile & Solubility Logic: The primary impurities in the synthesis of N-(2-chlorophenyl)formamide are typically:

  • 2-Chloroaniline (Starting Material): A liquid at room temperature (MP: -2 °C) [3].[1] It is highly soluble in organic solvents but virtually insoluble in water.

  • Formic Acid: Miscible with water and alcohols.

  • Colored Oxidation Products: Often polar, requiring removal via activated carbon.

The Purification Strategy: We utilize a polarity-differential approach. The target amide is moderately polar (hydrogen bond donor/acceptor).

  • Solvent A (Dissolver): Must dissolve the amide and the aniline impurity. (e.g., Ethanol, Methanol).[2]

  • Solvent B (Anti-solvent): Must precipitate the amide but retain the aniline impurity and formic acid. (e.g., Water).[1][2][3][4][5]

Part 2: Solvent Screening Strategy

Do not rely on guesswork. Use this screening workflow to validate the solvent system for your specific crude batch.

Theoretical Solubility Parameters
Solvent SystemPolarity IndexSolubility (Hot)Solubility (Cold)Risk FactorRecommendation
Ethanol / Water HighHighLowOiling out if T > 75°CPrimary Choice
Methanol / Water HighHighLowLower boiling point limits solubilitySecondary Choice
Toluene / Heptane LowHighModerateImpurity retention (aniline) may be poorAlternative
Ethyl Acetate / Hexane ModerateHighModerateLow MP of compound overlaps with solvent BPNot Recommended
Visual Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: Crude N-(2-chlorophenyl)formamide SolubilityCheck Test Solubility in Ethanol (1g/5mL) @ 60°C Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble AddWater Add Warm Water dropwise Soluble->AddWater Yes TryToluene Switch System: Toluene/Heptane Soluble->TryToluene No (Unlikely) CloudPoint Cloud Point Reached? AddWater->CloudPoint Cooling Cool to RT then 4°C CloudPoint->Cooling Yes CloudPoint->TryToluene No Precipitate Result Crystals or Oil? Cooling->Result Success System Validated: Ethanol/Water Result->Success Crystals Result->TryToluene Oiling Out

Figure 1: Decision tree for validating the solvent system. The Ethanol/Water system is prioritized due to the high solubility of the aniline impurity in aqueous ethanol.

Part 3: Detailed Experimental Protocol

Protocol A: The Ethanol-Water Recrystallization (Standard)

Best for removing formic acid and unreacted 2-chloroaniline.

Safety Note: 2-chloroaniline is toxic. Handle all mother liquors as hazardous waste. Wear nitrile gloves and work in a fume hood.

Materials:

  • Crude N-(2-chlorophenyl)formamide

  • Solvent: Ethanol (95% or absolute)

  • Anti-solvent: Deionized Water

  • Apparatus: Erlenmeyer flask, magnetic stirrer, hot plate, Buchner funnel.

Step-by-Step Procedure:

  • Dissolution (The Saturation Point):

    • Place 10.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add 15 mL of Ethanol.

    • Heat to 60–65 °C with stirring. Critical: Do not exceed 70 °C. The MP is ~76 °C; overheating will cause the solid to melt into an oil before dissolving, making purification difficult [1].

    • If solid remains, add Ethanol in 2 mL increments until fully dissolved.

    • Optional: If the solution is dark, add 0.5 g activated carbon, stir for 5 min, and filter hot through a pre-warmed funnel.

  • Nucleation (The Cloud Point):

    • Remove from heat but keep the flask on a warm surface (insulator).

    • Slowly add warm (50 °C) water dropwise with gentle stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 2-3 drops of Ethanol to clear the solution back to transparency.

  • Crystallization (Controlled Cooling):

    • Allow the flask to cool to room temperature undisturbed. Do not stir. Agitation at this stage promotes rapid precipitation of impurities.

    • Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

  • Filtration & Wash:

    • Filter the white needles/plates using vacuum filtration.

    • Wash: Rinse the filter cake with 10 mL of a cold (4 °C) Ethanol/Water mixture (1:1 ratio). Why? Pure water might crash out the aniline impurity; pure ethanol will dissolve your product. The 1:1 mix balances yield loss against purity.

  • Drying:

    • Dry in a vacuum oven at 40 °C for 4 hours.

    • Target Melting Point: 76–80 °C.

Protocol B: Toluene-Heptane (Alternative)

Use only if the compound oils out in water/ethanol.

  • Dissolve crude solid in minimum hot Toluene (approx. 60 °C).

  • Add Heptane dropwise until cloudy.

  • Cool slowly. The non-polar 2-chloroaniline remains highly soluble in the Toluene/Heptane mother liquor, while the more polar amide crystallizes.

Part 4: Process Visualization

RecrystallizationFlow Crude Crude Solid (Contains 2-Cl-Aniline) Dissolve Dissolve in Ethanol Temp: 60-65°C Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add Warm Water (To Cloud Point) Filter->AntiSolvent Crystallize Cooling Profile 60°C -> 20°C -> 4°C AntiSolvent->Crystallize Separate Vacuum Filtration Crystallize->Separate Pure Pure Crystals MP: 76-80°C Separate->Pure Waste Mother Liquor (Contains Impurities) Separate->Waste Wash Wash (Cold 50% EtOH) Wash->Pure Pure->Wash

Figure 2: Process flow for the purification of N-(2-chlorophenyl)formamide.

Part 5: Troubleshooting & Quality Control

Common Failure Modes:

  • Oiling Out: The product separates as a liquid droplet instead of crystals.

    • Cause: Temperature too high (near MP) or anti-solvent added too fast.

    • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product. Cool much more slowly.

  • Low Yield:

    • Cause: Too much Ethanol used.

    • Fix: Evaporate 30% of the solvent and re-cool.

  • Yellow Color Persists:

    • Cause: Oxidation products of aniline.

    • Fix: Must use activated carbon during the hot dissolution step.

Analytical Validation:

  • Melting Point: Sharp range indicates purity. Literature: 76–80 °C [1].

  • HPLC: Run a gradient method (Water/Acetonitrile). 2-chloroaniline is significantly less polar and will elute later than the amide on a C18 column.

References

  • Sigma-Aldrich. Product Specification: N-(2-Chlorophenyl)formamide. Link

  • NIST Chemistry WebBook. Formamide, N-(2-chlorophenyl)- Properties. Link

  • PubChem. 2-Chloroaniline Compound Summary. Link

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. Link

Sources

Application

Application Note: Green Chemistry Strategies for the Synthesis of N-Arylformamides

Executive Summary & Strategic Rationale N-Arylformamides are critical pharmacophores and intermediates in the synthesis of fluoroquinolones, isocyanides, and nitrogen heterocycles. Traditional synthesis relies on corrosi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

N-Arylformamides are critical pharmacophores and intermediates in the synthesis of fluoroquinolones, isocyanides, and nitrogen heterocycles. Traditional synthesis relies on corrosive reagents (acetic anhydride/formic acid), toxic chloral, or high-pressure carbon monoxide (CO), resulting in poor Atom Economy (AE) and high E-factors (waste-to-product ratio).

This guide details three field-proven green protocols that align with the 12 Principles of Green Chemistry, specifically focusing on waste prevention, safer solvents, and catalysis.

The "Green" Advantage[1]
  • Safety: Elimination of high-pressure CO and toxic chlorinated solvents.

  • Efficiency: Utilization of renewable C1 sources (Methanol, Formic Acid).

  • Recyclability: Implementation of magnetically recoverable or solid-state catalysts.

Critical Reaction Mechanisms

Understanding the mechanistic divergence between traditional and green methods is vital for troubleshooting.

Oxidative Dehydrogenation (The "Methanol" Route)

Instead of using an activated formyl donor, this method oxidizes methanol in situ to formaldehyde, which forms a hemiaminal intermediate with the amine. This intermediate is rapidly oxidized to the formamide.

Key Insight: This pathway bypasses the need for acid chlorides or anhydrides, releasing only water as a byproduct.

MethanolMechanism MeOH Methanol (CH3OH) HCHO Formaldehyde (HCHO) MeOH->HCHO Oxidation (-2H) Hemi Hemiaminal Intermediate HCHO->Hemi + Amine Amine Aryl Amine (Ar-NH2) Amine->Hemi Product N-Arylformamide (Ar-NHCHO) Hemi->Product Oxidation (-2H)

Figure 1: Mechanistic pathway for the oxidative N-formylation of amines using methanol as a C1 source.

Detailed Experimental Protocols

Protocol A: Solvent-Free N-Formylation using Reusable Solid Acid Catalysts

Best For: Routine synthesis, high-throughput screening, and avoiding VOCs (Volatile Organic Compounds). Principle: Uses neat formic acid with a heterogeneous catalyst (Zeolite or Amberlite) to drive condensation.

Materials
  • Substrate: Aniline derivative (1.0 mmol)

  • Reagent: Formic acid (85% aq.[1] solution, 1.2 – 1.5 equiv)

  • Catalyst: H-Zeolite A or Amberlite IR-120 (50 mg/mmol)

  • Equipment: Microwave reactor (optional) or standard heating block.

Step-by-Step Methodology
  • Charge: In a 10 mL reaction vial, add the aniline derivative (1.0 mmol) and H-Zeolite A (50 mg).

  • Addition: Add Formic acid (1.2 mmol) dropwise. Note: No additional solvent is required.[1][2]

  • Reaction:

    • Thermal Method: Heat to 60–80°C with vigorous stirring for 30–60 minutes.

    • Microwave Method:[3][4][5][6] Irradiate at 150W (max 80°C) for 2–5 minutes.

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the amine spot.

  • Work-up (The "Green" Step):

    • Add hot ethyl acetate (2 mL) to the mixture to dissolve the product.

    • Filtration: Filter the hot solution to recover the solid catalyst. Save the catalyst for regeneration.

  • Purification: Evaporate the filtrate under reduced pressure. Recrystallize from ethanol/water if necessary.

Catalyst Regeneration: Wash the filtered Zeolite/Amberlite with acetone, dry at 100°C for 1 hour. Reusable up to 5 cycles with <5% activity loss.

Protocol B: Aerobic Oxidative N-Formylation using Methanol

Best For: Industrial scale-up, utilizing renewable feedstocks, and avoiding acid-sensitive substrates. Principle: Uses methanol as both solvent and reagent, catalyzed by a magnetically recoverable bimetallic nanocatalyst (AuPd-Fe3O4).

Materials
  • Substrate: Amine (1.0 mmol)

  • Reagent/Solvent: Methanol (3 mL)

  • Catalyst: Au-Pd/Fe3O4 nanoparticles (15 mg)

  • Base: K2CO3 (1.0 equiv) - promotes hemiaminal formation

  • Oxidant: Oxygen balloon (1 atm) or open air bubbling.

Step-by-Step Methodology
  • Preparation: Place amine (1 mmol), K2CO3 (1 mmol), and Au-Pd/Fe3O4 catalyst (15 mg) in a round-bottom flask.

  • Solvent Addition: Add Methanol (3 mL).

  • Activation: Purge the flask with O2 and attach an O2 balloon (or set up an air bubbler).

  • Incubation: Stir at 60°C for 3–6 hours.

    • Critical Control Point: Ensure high agitation rates (>800 rpm) to maximize gas-liquid mass transfer.

  • Separation (Magnetic Decantation):

    • Place a strong external magnet against the flask wall.

    • Wait 2 minutes for the catalyst to accumulate on the wall.

    • Decant the clear supernatant containing the product.

  • Isolation: Evaporate methanol (recyclable). Wash the residue with water to remove K2CO3 salts. Extract with ethyl acetate if needed, or filter the solid product directly.

Workflow Start Reactants + MeOH + AuPd-Fe3O4 React Reaction (60°C, O2, 4h) Start->React MagSep Magnetic Separation React->MagSep Liquid Supernatant (Product + MeOH) MagSep->Liquid Solid Solid Catalyst (AuPd-Fe3O4) MagSep->Solid Purify Evaporation & Washing Liquid->Purify Recycle Wash & Reuse Solid->Recycle Recycle->Start Cycle n+1

Figure 2: Workflow for the magnetically recoverable catalyst system, highlighting the closed-loop recycling potential.

Comparative Analysis & Metrics

The following table contrasts the Green Protocols against the Traditional Method (Acetic Anhydride + Formic Acid).

MetricTraditional MethodProtocol A (Solvent-Free)Protocol B (Methanol Oxidation)
Atom Economy (AE) Low (<50%)High (~85%)High (~80%)
E-Factor (Waste/Product) High (>10)Low (<1.5)Low (<2.0)
Reaction Time 2–4 Hours2–5 Mins (Microwave)3–6 Hours
Hazards Corrosive, Thermal Runaway riskMinimal (Corrosive reagent only)Flammability (MeOH/O2)
Purification Aqueous workup + ChromatographyRecrystallizationMagnetic Decantation

Troubleshooting & Expert Tips

  • Selectivity Issues (Protocol B): If you observe N-methylation (Ar-NH-Me) instead of formylation, the oxidation capability of the catalyst is too low. Increase O2 pressure or refresh the catalyst.

  • Solid Handling (Protocol A): In solvent-free conditions, the reaction mixture may solidify upon completion. Use a "melt" technique: heat slightly above the product's melting point to discharge the reactor, or add a minimal amount of Green solvent (Ethyl Lactate) to facilitate transfer.

  • Catalyst Poisoning: For the AuPd system, avoid substrates with free thiols (-SH) or thioethers, as sulfur strongly poisons the Pd active sites.

References

  • Solvent-Free Synthesis: H. R. Shaterian et al., "Silica sulfuric acid as an efficient and reusable catalyst for the synthesis of N-arylformamides under solvent-free conditions," Mol. Divers., 2010.[7] Link

  • Methanol Oxidation: T. O. Owereh et al., "Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles," Nanomaterials, 2021. Link

  • General Green Methods: V. Polshettiwar & R. S. Varma, "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery," Chem. Soc. Rev., 2008. Link

  • Transamidation: L. J. Gooßen et al., "Green Chemistry Metrics in Organic Synthesis," Green Chem., 2013. (Contextual grounding for metrics). Link

  • Zeolite Catalysis: S. Bhandari et al., "Synthesis of N-formylation of amines using various ion exchanged forms of Zeolite-A as catalysts," MedCrave, 2017. Link

Sources

Method

Scalable Production of N-(2-Chlorophenyl)formamide: A Comprehensive Technical Guide for Agrochemical Intermediates

Executive Summary N-(2-Chlorophenyl)formamide (CAS: 2596-93-2) is a highly valued chemical building block, serving as a critical intermediate in the synthesis of advanced agrochemicals, including targeted herbicides and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Chlorophenyl)formamide (CAS: 2596-93-2) is a highly valued chemical building block, serving as a critical intermediate in the synthesis of advanced agrochemicals, including targeted herbicides and fungicides. Transitioning the synthesis of this compound from discovery-scale to scalable production requires overcoming specific kinetic and thermodynamic barriers inherent to ortho-substituted anilines. This application note details a robust, high-yield protocol for the N-formylation of 2-chloroaniline. By leveraging an azeotropic distillation strategy, this methodology maximizes atom economy, ensures high product purity, and mitigates the severe safety risks associated with alternative formylating agents like carbon monoxide gas.

Mechanistic Principles and Causality in Process Design

The synthesis is fundamentally driven by the nucleophilic acyl substitution of formic acid by the primary amine of 2-chloroaniline. Formylation of amino groups is a critical transformation in the synthesis of bioactive molecules, but it requires careful reagent selection to ensure scalability[1].

Causality in Reagent and Condition Selection:

  • The Nucleophile (2-Chloroaniline): The ortho-chloro substituent exerts an electron-withdrawing inductive (-I) effect and introduces significant steric hindrance. This substantially reduces the nucleophilicity of the amine compared to an unsubstituted aniline. Consequently, ambient temperature protocols or solvent-free methods often stall at incomplete conversion[2]. Thermal activation is required to overcome this energy barrier.

  • The Electrophile (Formic Acid): While highly reactive formylating agents like acetic formic anhydride or carbon monoxide can force the reaction to completion, they present severe scale-up hazards (exothermic instability and high toxicity, respectively). Formic acid serves as an inexpensive, atom-economic, and safe C1 source that is highly amenable to industrial scale-up[1].

  • Thermodynamic Control via Azeotropic Removal: The formylation reaction produces water as a byproduct. Because amide formation is an equilibrium process, the accumulation of water promotes the reverse reaction (hydrolysis). By utilizing toluene as a solvent and a Dean-Stark apparatus, water is continuously removed from the system. This drives the equilibrium strictly toward the product via Le Chatelier's Principle, ensuring >98% conversion.

Mechanism A 2-Chloroaniline (Nucleophile) B Formic Acid (Electrophile) C Nucleophilic Attack (Amine to Carbonyl) D Tetrahedral Intermediate (Zwitterionic/Neutral) C->D E Proton Transfer & Dehydration (-H2O) D->E F N-(2-chlorophenyl)formamide (Amide Product) E->F AB AB AB->C

Reaction mechanism of 2-chloroaniline formylation via dehydration.

Process Optimization & Quantitative Data

Before establishing the final scalable protocol, several synthetic routes were evaluated. The azeotropic reflux method was selected for its superior purity profile, operational safety, and high scalability.

Table 1: Optimization of Formylation Conditions for 2-Chloroaniline

MethodReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC %)Scalability
Solvent-freeFormic acid (3.0 eq)1004.08595.0Moderate
Azeotropic (Selected) Formic acid (1.5 eq), Toluene 110 6.0 94 99.2 High
CatalyticFormic acid (1.2 eq), ZnO (5 mol%)803.08997.5Moderate
Mixed AnhydrideAcetic formic anhydride (1.1 eq)0-251.09698.5Low (Exothermic)

Scalable Experimental Protocol

Self-Validating System: This protocol features a built-in in-process control (IPC). Monitoring the theoretical water volume collected in the Dean-Stark trap serves as a direct, visual proxy for reaction conversion, ensuring the process is self-validating before proceeding to isolation.

Materials & Equipment:

  • 2-Chloroaniline (1.0 equivalent, limiting reagent)

  • Formic Acid (98%) (1.5 equivalents)

  • Toluene (Solvent, 5 volumes)

  • Jacketed glass reactor equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser.

Step-by-Step Methodology:

  • Reactor Charging: Purge the reactor with nitrogen to maintain an inert atmosphere. Charge the reactor with 2-chloroaniline (127.6 g, 1.0 mol) and toluene (650 mL). Initiate moderate mechanical stirring.

  • Electrophile Addition: Cool the reactor jacket to 10 °C. Slowly add formic acid (69.0 g, 1.5 mol) dropwise over 30 minutes. Causality: The initial acid-base reaction forms an intermediate salt and is mildly exothermic. Controlled addition prevents localized boiling and suppresses side reactions.

  • Azeotropic Reflux: Gradually heat the reaction mixture to reflux (approx. 110-115 °C). Maintain vigorous mechanical stirring to ensure optimal mass transfer.

  • In-Process Control (IPC): Monitor the accumulation of water in the Dean-Stark trap. The theoretical yield of water is 18 mL (1.0 mol). Continue reflux until water evolution ceases entirely (typically 5-6 hours) and TLC/HPLC confirms <1% residual 2-chloroaniline.

  • Cooling and Crystallization: Cool the mixture gradually to 0-5 °C at a controlled rate of 15 °C/hour. Causality: A controlled cooling ramp promotes the growth of large, high-purity crystals of N-(2-chlorophenyl)formamide and prevents the occlusion of unreacted formic acid within the crystal lattice.

  • Filtration and Washing: Isolate the crystallized product via vacuum filtration. Wash the filter cake with cold toluene (2 x 100 mL) to remove trace colored impurities, followed by cold heptane (100 mL) to displace the toluene and facilitate rapid drying.

  • Drying: Dry the solid under vacuum (50 mbar) at 45 °C to a constant weight.

ProcessWorkflow Start Raw Materials: 2-Chloroaniline & Formic Acid Reactor Reactor Charging (Toluene Solvent) Start->Reactor Charge Reflux Azeotropic Reflux (Dean-Stark Water Removal) Reactor->Reflux Heat to 110°C Cooling Cooling & Precipitation (0-5 °C) Reflux->Cooling Reaction Complete Filtration Vacuum Filtration & Cold Toluene Wash Cooling->Filtration Slurry Transfer Drying Vacuum Drying (45 °C, 50 mbar) Filtration->Drying Wet Cake Product Pure N-(2-chlorophenyl)formamide (Target Agrochemical Intermediate) Drying->Product QC Release

Workflow for the scalable production of N-(2-chlorophenyl)formamide.

Analytical Validation & Quality Control

To ensure batch-to-batch trustworthiness and compliance with agrochemical intermediate standards, the isolated N-(2-chlorophenyl)formamide must meet the following specifications:

  • Appearance: Off-white to white crystalline powder.

  • Melting Point: 76-80 °C (Aligns with literature standards).

  • Purity (HPLC): ≥ 98.0% (Area %).

  • 1H NMR (CDCl3): The spectrum must exhibit a characteristic formyl proton resonance at ~8.4 ppm. Note that this may appear as a doublet or broad singlet due to the rotational isomerism (cis/trans) of the amide bond. Aromatic protons will cluster between 7.0 - 8.0 ppm.

  • Safety & Handling: N-(2-chlorophenyl)formamide is classified with hazard codes H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Proper personal protective equipment (PPE), including an N95-type dust mask, eye shields, and face shields, is strictly mandatory during powder handling and transfer operations.

References

  • Chandgude, A. "Multicomponent reactions: development, scope, and applications." University of Groningen (2017). URL: [Link]

  • Timofeeva, M. N., et al. "2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines." ResearchGate. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion in aniline formylation reactions

Welcome to the technical support center for aniline formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aniline formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the N-formylation of anilines. Formanilides are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds.[1][2] Achieving high conversion and purity is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reactions.

Frequently Asked Questions (FAQs)
Q1: My formylation reaction is giving a very low yield. What are the most common culprits?

A1: Low conversion in aniline formylation typically stems from one of four areas: substrate reactivity, reagent issues, suboptimal reaction conditions, or moisture contamination.

  • Substrate Reactivity: The electronic properties of your aniline are the primary determinant of its reactivity. Anilines with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are significantly less nucleophilic, making the nitrogen atom a weaker attacker for the formylating agent.[3][4] This inherently leads to slower reactions and lower yields. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) enhance nucleophilicity and generally result in higher conversion rates.[4][5]

  • Reagent Quality & Stoichiometry: The purity of both the aniline and the formylating agent is critical. Impurities can introduce side reactions. The molar ratio of the formylating agent to the aniline is also a key parameter. For instance, when using formic acid, an excess is often required, but using it as the solvent can sometimes be inefficient compared to a specific molar ratio (e.g., 4 equivalents).[5]

  • Reaction Conditions: Temperature and reaction time must be carefully optimized. Many formylations require heating to proceed at a practical rate, but excessive heat can lead to degradation or side products.[6] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Moisture Contamination: Many formylating agents, such as acetic formic anhydride or activated species in Vilsmeier-Haack reactions, are highly sensitive to moisture.[3][7] Water can hydrolyze the reagent, rendering it inactive and drastically reducing the yield. Ensure all glassware is oven-dried and use anhydrous solvents where appropriate.

Q2: How do I choose the right formylating agent for my specific aniline derivative?

A2: The choice depends on the reactivity of your aniline and the desired reaction conditions (e.g., temperature tolerance, catalyst compatibility).

  • For Electron-Rich/Standard Anilines: Simple, cost-effective reagents are often sufficient. Neat formic acid, often with gentle heating, is a green and effective option for anilines with electron-donating or neutral substituents.[5][8]

  • For Electron-Poor Anilines: These challenging substrates require more potent formylating systems. Using formic acid with a catalyst is a common strategy. Lewis acids like ZnCl₂ can activate the formic acid, making it more electrophilic.[9] Alternatively, generating a mixed anhydride like acetic formic anhydride in situ from formic acid and acetic anhydride provides a more powerful acylating agent.[7]

  • For Mild/Sensitive Substrates: If your molecule contains sensitive functional groups, harsher conditions or strong acids must be avoided. Catalytic systems using iodine (I₂) or indium (In) with formic acid can proceed under relatively mild conditions (e.g., 70°C).[8][10]

Q3: I see multiple spots on my TLC plate. What are the likely side reactions?

A3: The most common side reaction is the formation of di-formylated products if other reactive sites are present, though this is less common with simple anilines. More frequently, impurities in starting materials or degradation of the product under harsh conditions (excessive heat or prolonged reaction time) can lead to multiple spots. If your aniline has other nucleophilic groups (like a phenol), competitive O-formylation could occur, although N-formylation is generally favored.[5] In some specific reactions like the Duff reaction on phenolic substrates, resin formation is a known issue if conditions are not controlled.[11]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental problems. A general workflow for troubleshooting is presented below.

G start Start: Low Conversion check_reagents Check Reagents: - Purity (Aniline, Formylating Agent) - Stoichiometry - Moisture Contamination start->check_reagents check_conditions Check Conditions: - Temperature - Reaction Time - Catalyst Activity check_reagents->check_conditions Reagents OK? dry_reagents Dry Reagents/Solvents Use Inert Atmosphere check_reagents->dry_reagents Moisture suspected? check_substrate Analyze Substrate: Is it electron-deficient? check_conditions->check_substrate Conditions OK? optimize_conditions Optimize Conditions: - Increase Temperature/Time - Monitor by TLC/HPLC check_conditions->optimize_conditions Sub-optimal? increase_potency Increase Reagent Potency: - Use Catalyst (e.g., ZnCl2, I2) - Use Stronger Agent (e.g., AFA) check_substrate->increase_potency Yes end End: Optimized Conversion check_substrate->end No, re-evaluate increase_potency->end optimize_conditions->end dry_reagents->optimize_conditions

Caption: General troubleshooting workflow for low reaction yield.

Issue 1: Low conversion with electron-deficient anilines (e.g., 4-nitroaniline).
  • Q: My reaction with 4-nitroaniline and neat formic acid at 80°C is stalled at <10% conversion after several hours. Why?

    • A: The powerful electron-withdrawing nitro group deactivates the aniline nitrogen, making it a very poor nucleophile.[12] Neat formic acid is not electrophilic enough to react efficiently. This is a classic case of substrate-reagent mismatch. The proposed mechanism for acid-catalyzed formylation highlights the need for the amine to be sufficiently nucleophilic to attack the protonated formic acid.[10][13]

  • Q: How can I successfully formylate 4-nitroaniline?

    • A: You must increase the electrophilicity of the formylating agent.

      • Use a Lewis Acid Catalyst: Adding a catalyst like zinc chloride (ZnCl₂) complexes with the carbonyl oxygen of formic acid, making the carbonyl carbon more electron-deficient and susceptible to nucleophilic attack.[9]

      • Use a Solid Acid Catalyst: Heterogeneous catalysts like silica sulfuric acid (SSA) have been shown to effectively catalyze the formylation of deactivated anilines like 4-nitroaniline, often under solvent-free conditions, with reported yields around 65%.[14]

      • Use a More Reactive Formylating Agent: Acetic formic anhydride (AFA), generated from acetic anhydride and formic acid, is a much stronger acylating agent and can be effective where formic acid alone fails.[7]

Issue 2: The reaction is incomplete, even with an electron-rich aniline.
  • Q: I'm formylating 4-methoxyaniline with formic acid and an I₂ catalyst. The reaction starts well but stops at ~70% conversion, even after prolonged heating. What could be the issue?

    • A: There are several possibilities here:

      • Catalyst Deactivation: The iodine catalyst might be subliming out of the reaction mixture if the setup is not properly sealed or if the temperature is too high. Ensure you are using a reflux condenser.

      • Insufficient Reagent: You may have used an insufficient amount of the formylating agent. A common protocol suggests using at least two equivalents of formic acid.[10]

      • Equilibrium: The reaction is a condensation that produces water.[10] If water is not effectively removed or if the reaction is run in a closed system without a dehydrating agent, an equilibrium can be established that prevents the reaction from reaching completion. While many protocols work without explicit water removal, for stubborn cases, performing the reaction in a solvent like toluene with a Dean-Stark trap can drive the reaction to completion.

Issue 3: The work-up is messy, and I'm losing a significant amount of product.
  • Q: After quenching my reaction with a base, I get an emulsion during extraction, and my final yield is poor. How can I improve my work-up?

    • A: A clean work-up is essential for high isolated yields.

      • Quenching: Quench the reaction by pouring it into cold water or onto ice to precipitate the solid formanilide.[5][15] This is often more effective than direct extraction.

      • pH Adjustment: If you used an acid catalyst, you'll need to neutralize it. Instead of a strong base which can cause emulsions, try a milder wash with a saturated sodium bicarbonate (NaHCO₃) solution. One patented method suggests adjusting the final pH to 3-4 with HCl before extraction.[15]

      • Extraction: Use a suitable organic solvent like ethyl acetate. If emulsions form, adding brine (saturated NaCl solution) can help break them.

      • Purification: Formanilide and its simple derivatives are often crystalline solids. Recrystallization from a suitable solvent system (e.g., water, ether/petroleum ether, or ligroin/xylene) is an excellent way to achieve high purity and can be more effective than chromatography for larger scales.[16][17]

Data & Protocols
Table 1: Effect of Aniline Substituents on Formylation Reactivity
Substituent GroupPositionElectronic EffectExpected ReactivityExample
-OCH₃paraStrong Electron-DonatingHigh4-Methoxyaniline[5]
-CH₃paraElectron-DonatingHigh4-Methylaniline[5]
-H-NeutralModerateAniline[5]
-Cl, -BrparaElectron-Withdrawing (Inductive)Moderate to Low4-Chloroaniline[4]
-NO₂paraStrong Electron-WithdrawingVery Low4-Nitroaniline[14]
Validated Experimental Protocol: Iodine-Catalyzed N-Formylation of Aniline

This protocol is adapted from a procedure reported by Jang and is effective for a range of aniline derivatives.[8][10]

Materials:

  • Aniline (1.0 mmol, ~93 mg)

  • Formic Acid (≥95%, 2.0 mmol, ~75 µL)

  • Iodine (I₂) (0.05 mmol, ~13 mg, 5 mol%)

  • Round-bottom flask (25 mL) with stir bar

  • Reflux condenser

  • Ethyl acetate, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add aniline (1.0 mmol), formic acid (2.0 mmol), and iodine (0.05 mmol).

  • Reaction Execution: Attach a reflux condenser and place the flask in a pre-heated oil bath at 70°C. Stir the mixture.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude formanilide can be purified by recrystallization from a suitable solvent if necessary.

Mechanism: Acid-Catalyzed Formylation with Formic Acid

The reaction proceeds via nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of formic acid, activating it towards attack by the lone pair of the aniline nitrogen.

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation HCOOH Formic Acid Activated Protonated Formic Acid HCOOH->Activated + H+ H+ H+ Aniline Aniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Attacks Activated Formic Acid Product Formanilide Intermediate->Product - H₂O - H+ H2O H₂O

Caption: Simplified mechanism of acid-catalyzed N-formylation.

References
  • Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules, 19(6), 7689-7711. [Link]

  • Jetir.org. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Retrieved from [Link]

  • Afsina, C. M. A., Rohit, K. R., & Anilkumar, G. (2024). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. [Link]

  • Afsina, C. M. A., Rohit, K. R., & Anilkumar, G. (2024). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. [Link]

  • Maleki, A., et al. (2019). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry. [Link]

  • Cant, F. A., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Journal of the American Chemical Society. [Link]

  • Zhang, X., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for N-formylation of aniline catalysed by IES. Retrieved from [Link]

  • ResearchGate. (2025, November 11). Manganese-catalyzed N-Formylation of Anilines Using Formic Acid as CO Surrogate. Retrieved from [Link]

  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. [Link]

  • Khan, I., et al. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances. [Link]

  • MedCrave. (2017, September 12). Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. Retrieved from [Link]

  • Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules. [Link]

  • El-Medani, S. M. (2020). Solvent-Free N-Formylation: An Experimental Application of Basic Concepts and Techniques of Organic Chemistry. Journal of Chemical Education. [Link]

  • Rao, P. S., et al. (2009). Facile N-formylation of amines using Lewis acids as novel catalysts. Tetrahedron Letters. [Link]

  • Journal of the American Chemical Society. (1938). Use of Aqueous Formic Acid. [Link]

  • Mondal, B., et al. (2020). N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst. Catalysis Science & Technology. [Link]

  • ResearchGate. (2025, August 9). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

  • Semantic Scholar. (2010, May 20). Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101747223B - Method for preparing N-formanilide.
  • Semantic Scholar. (n.d.). Formylation of primary and secondary amines using DMF with methyl benzoate. Retrieved from [Link]

  • Davoodnia, A., & Pordel, M. (2013). N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions. Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-(2-Chlorophenyl)formamide Synthesis

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of N-(2-chlorophenyl)formamide (also known as 2'-chloroformanilide). Topic: Temperature Optimization & Reflu...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of N-(2-chlorophenyl)formamide (also known as 2'-chloroformanilide).

Topic: Temperature Optimization & Reflux Troubleshooting Document ID: TS-ORG-2CL-FORM-001 Role: Senior Application Scientist

Executive Dashboard: Reaction Parameters

Before troubleshooting, verify your baseline parameters against this standard operating window.

ParameterOptimal RangeCritical LimitConsequence of Deviation
Reaction Temperature 100°C – 110°C > 120°CThermal degradation, oxidation (darkening), loss of formic acid.
Solvent System Formic Acid (neat) or TolueneN/ANeat: Simple, but equilibrium-limited.Toluene: Allows water removal (Dean-Stark), higher temp.
Stoichiometry 1.0 : 2.0–5.0 (Amine : Acid)< 1.0 : 1.5Incomplete conversion; unreacted 2-chloroaniline remains.
Reflux Duration 2 – 6 Hours> 12 HoursDiminishing returns; formation of colored impurities.

Troubleshooting Guide (Q&A)

Category A: Temperature & Kinetics

Q1: My reaction has stalled at ~70% conversion after 4 hours of reflux. Should I increase the temperature? Answer: Do not simply increase the mantle temperature if you are already at the boiling point of your solvent.

  • The Physics: In a reflux system, the temperature is clamped at the boiling point of the liquid mixture (approx. 100-101°C for neat formic acid). Increasing the heat source only increases the rate of evaporation, risking solvent loss and scorching the flask walls, without raising the reaction temperature.

  • The Fix:

    • Switch to Azeotropic Distillation: Add Toluene (BP 110.6°C) and use a Dean-Stark trap. This raises the internal temperature slightly (~110°C) and, more importantly, removes water.

    • Mechanism: This reaction is an equilibrium ($ \text{Amine} + \text{Acid} \rightleftharpoons \text{Amide} + \text{H}_2\text{O} $). Removing water drives the reaction to completion (Le Chatelier’s Principle) without requiring dangerous thermal spikes [1].

Q2: The reaction mixture turned dark brown/black. Did I overheat it? Answer: Likely, yes. While 2-chloroaniline is naturally light-sensitive, a rapid darkening during reflux indicates oxidative degradation or polymerization, often accelerated by excessive wall temperatures.

  • Root Cause: "Superheating" at the flask surface occurs when the oil bath is >20°C hotter than the solvent boiling point.

  • Corrective Action:

    • Set oil bath temperature no higher than 115°C (for neat formic acid).

    • Ensure vigorous stirring to dissipate heat from the flask walls.

    • Purification: If the product is dark, add activated charcoal (carbon) during the recrystallization step (ethanol/water) to remove colored impurities.

Category B: Impurity & Isolation[1]

Q3: I see a persistent impurity spot on TLC (Rf ~ 0.6). What is it? Answer: This is most likely unreacted 2-chloroaniline .

  • Diagnosis: Stain the TLC plate with Ehrlich’s reagent or p-anisaldehyde. Anilines typically turn bright yellow/orange or purple, whereas the amide product is less reactive.

  • Why it remains: The electron-withdrawing chlorine atom at the ortho position makes the amine less nucleophilic (steric hindrance and inductive effect), making the formylation sluggish compared to unsubstituted aniline.

  • Protocol Adjustment: You need a more potent formylating species. Add Acetic Anhydride (1.1 eq) to the formic acid.[1] This generates acetic formic anhydride in situ, a highly reactive electrophile that can overcome the lower nucleophilicity of the 2-chloroaniline [2].

Standard Operating Procedure (SOP)

Protocol: Synthesis of N-(2-chlorophenyl)formamide Method: Azeotropic Dehydration (Preferred for High Yield)

Materials
  • 2-Chloroaniline (1.0 eq)

  • Formic Acid (98%, 3.0 eq)

  • Toluene (Reagent Grade, 5-10 volumes)

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Workflow
  • Setup: Charge the flask with 2-chloroaniline and Toluene. Stir to dissolve.

  • Addition: Add Formic Acid slowly at room temperature. (Exothermic reaction may occur; salt formation is normal).

  • Reflux: Heat the mixture to reflux (~110°C internal).

    • Checkpoint: Monitor water collection in the Dean-Stark trap. The reaction is theoretically complete when water evolution ceases.

  • Monitoring: Check TLC (Solvent: 30% Ethyl Acetate in Hexane).

    • Product Rf: ~0.4–0.5

    • Starting Material Rf: ~0.6–0.7

  • Workup:

    • Cool to room temperature.[1][2]

    • Wash the organic layer with saturated NaHCO₃ (to remove excess acid). Caution: CO₂ evolution.

    • Wash with Brine.[1] Dry over anhydrous Na₂SO₄.[1][2][3]

  • Crystallization: Evaporate Toluene. Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene/Hexane .

    • Target Melting Point: 76–80°C [3].

Visualizations

Figure 1: Reaction Logic & Troubleshooting Flow

Caption: Decision tree for optimizing reaction conditions based on observed intermediates and impurities.

ReactionLogic Start Start: 2-Chloroaniline + Formic Acid Reflux Reflux (100-110°C) Start->Reflux Check Check TLC / Conversion Reflux->Check Success High Conversion (>95%) Proceed to Workup Check->Success Clean Spot Stall Stalled (<80%) Unreacted Amine Check->Stall SM Remains Dark Dark/Black Mixture Degradation Check->Dark Impurities Action_Azeotrope Action: Add Toluene (Dean-Stark Water Removal) Stall->Action_Azeotrope First Step Action_Temp Action: Lower Bath Temp Add Activated Carbon Dark->Action_Temp Action_Anhydride Action: Add Acetic Anhydride (Boost Electrophilicity) Action_Azeotrope->Action_Anhydride If still slow

Figure 2: Mechanistic Pathway

Caption: The nucleophilic attack of 2-chloroaniline on formic acid, highlighting the critical water removal step.

Mechanism cluster_opt Optimization Zone R1 2-Chloroaniline (Nucleophile) TS Tetrahedral Intermediate R1->TS Attack R2 Formic Acid (Electrophile) R2->TS Prod N-(2-chlorophenyl)formamide (Product) TS->Prod - H2O Water H2O (Byproduct) TS->Water Removal Equilibrium Shift (Le Chatelier) Water->Removal Remove via Dean-Stark

References

  • BenchChem. N-(2-Benzoyl-4-chlorophenyl)formamide: A Technical Guide to its Discovery, Synthesis, and Biological Significance. (Accessed 2026). Link

  • Sigma-Aldrich. N-(2-Chlorophenyl)formamide Product Sheet & Safety Data. (Accessed 2026). Link

  • Cheméo. Chemical Properties of Formamide, N-(2-chlorophenyl)- (CAS 2596-93-2). (Accessed 2026). Link

  • National Institutes of Health (NIH). Direct Synthesis of N-formamides by Integrating Reductive Amination. (2024).[4] Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-(2-chlorophenyl)formamide

[1] Compound: N-(2-chlorophenyl)formamide (CAS: 2596-93-2) Synonyms: 2'-Chloroformanilide; 1-Formamido-2-chlorobenzene Target Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Compound: N-(2-chlorophenyl)formamide (CAS: 2596-93-2) Synonyms: 2'-Chloroformanilide; 1-Formamido-2-chlorobenzene Target Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts[1]

Executive Summary: The Hydrolysis Challenge

N-(2-chlorophenyl)formamide is a structural motif commonly found as an intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., benzodiazepine derivatives).[1] While amides are generally stable, formanilides possess a unique vulnerability: the formyl proton offers minimal steric protection to the carbonyl carbon, making it more susceptible to nucleophilic attack than acetamides or benzamides.

The ortho-chloro substituent introduces a dual effect:

  • Steric Hindrance: It provides some protection against hydrolysis compared to the para isomer.[1]

  • Electronic Withdrawal: The inductive effect (-I) of the chlorine atom increases the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis under basic conditions.[1]

Critical Failure Mode: Exposure to atmospheric moisture, catalyzed by trace acids or bases, leads to irreversible hydrolysis, yielding 2-chloroaniline and formic acid .[1] This degradation is autocatalytic; the released formic acid lowers the pH, further accelerating the reaction.

Troubleshooting Guide (Q&A)

Q1: My white powder has turned into a beige/brown solid. Is it still usable?

Diagnosis: Likely significant degradation.[1] Mechanism: The color change is not from the hydrolysis itself, but from the oxidation of the hydrolysis product, 2-chloroaniline .[1]

  • Step 1: Hydrolysis releases 2-chloroaniline (colorless to amber liquid/low-melting solid).[1]

  • Step 2: 2-chloroaniline is sensitive to air and light.[1] It oxidizes rapidly to form azo compounds and complex polymethine dyes (brown/black pigments), similar to the "browning" of aniline.

  • Action: Perform an HPLC purity check immediately. If purity is <95%, recrystallization is required. If brown tar is visible, discard the batch as removal of oxidative oligomers is difficult.

Q2: I detect a sharp, acrid odor upon opening the vial. What does this indicate?

Diagnosis: Release of Formic Acid .[1] Mechanism: The hydrolysis reaction cleaves the C-N bond, releasing formic acid (volatile, pungent) and the amine. Action:

  • Do not use this material for sensitive couplings without purification; the free acid will quench basic reagents (e.g., TEA, DIPEA) and may catalyze side reactions.

  • Vent the container in a fume hood.[1]

  • Proceed to Protocol B (Recrystallization) .

Q3: My LC-MS shows a new peak with M+H = 128. What is it?

Diagnosis: 2-chloroaniline.[1][2] Analysis:

  • N-(2-chlorophenyl)formamide: MW 155.[1][3][4][5]58. Expected [M+H]+ = 156.[1]

  • 2-chloroaniline: MW 127.[1]57. Expected [M+H]+ = 128.[1]

  • Root Cause: The sample was likely prepared in a protic solvent (MeOH/Water) and left standing, or the solid material has degraded.

  • Action: Prepare a fresh sample in anhydrous Acetonitrile (MeCN) and re-inject immediately to distinguish between storage degradation and in-vial degradation.

Mechanism & Pathways (Visualization)

The following diagram illustrates the degradation pathway and the "Decision Tree" for handling compromised material.

G Compound N-(2-chlorophenyl)formamide (Intact Amide) Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O Water H2O (Moisture) Water->Intermediate Catalyst H+ / OH- Catalyst->Intermediate Catalysis Product1 2-Chloroaniline (Amine) Intermediate->Product1 C-N Cleavage Product2 Formic Acid Intermediate->Product2 Release Oxidation Oxidative Oligomers (Brown/Black Impurities) Product1->Oxidation O2 / Light Product2->Compound Autocatalysis (Lowers pH)

Figure 1: Hydrolysis pathway showing the autocatalytic loop driven by formic acid and the subsequent oxidation of the amine product.

Prevention Protocols

Protocol A: Optimal Storage Conditions

To prevent the hydrolysis cascade, you must eliminate the three vectors of degradation: Moisture, Heat, and Light.

ParameterRequirementRationale
Temperature 2–8°C (Refrigerated)Reduces kinetic energy, slowing the rate of hydrolysis (Arrhenius equation).[1]
Atmosphere Argon or Nitrogen Displaces humid air.[1] Argon is preferred as it is heavier than air and forms a "blanket" over the solid.
Container Amber Glass + Parafilm Amber glass blocks UV light (preventing amine oxidation).[1] Parafilm ensures a secondary moisture seal.[1]
Desiccant Silica Gel / P2O5 Store the vial inside a secondary jar containing desiccant packets.[1]
Protocol B: Recrystallization (Purification)

If purity drops below 95%, use this standard two-solvent recrystallization method.[1]

Solvent System: Ethanol (Solvent A) / Water (Solvent B)[1] Rationale: The amide is soluble in hot ethanol but insoluble in water. The impurities (formic acid) remain in the aqueous mother liquor.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (60°C) required to fully dissolve the solid.

  • Filtration (Optional): If the solution is dark brown, add activated charcoal, stir for 5 mins, and filter hot through Celite to remove oxidative tars.

  • Crystallization: Remove from heat. Add warm Water dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Clarification: Add 1-2 drops of hot Ethanol to make the solution clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

  • Collection: Filter the white needles via vacuum filtration. Wash with cold 20% Ethanol/Water.[1]

  • Drying: Dry under high vacuum over P2O5 to remove all traces of water.[1]

Experimental Validation

Protocol C: Analytical Purity Check (HPLC)

Use this method to quantify the ratio of Intact Amide vs. Hydrolysis Product.[1]

Instrument: HPLC with UV Detector (Diode Array preferred) Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) Wavelength: 240 nm (Amide absorption) & 210 nm (Aniline absorption)[1]

Time (min)% Water (0.1% H3PO4)% AcetonitrileFlow Rate
0.090101.0 mL/min
10.010901.0 mL/min
12.010901.0 mL/min
12.190101.0 mL/min

Expected Retention Times (approximate):

  • Formic Acid: ~1.5 - 2.0 min (void volume, often not retained)

  • 2-Chloroaniline: ~5.5 min (more polar)

  • N-(2-chlorophenyl)formamide: ~8.5 min (less polar)[1]

Decision Tree for Material Handling

DecisionTree Start Inspect Material ColorCheck Color Check? Start->ColorCheck White White / Off-White ColorCheck->White Pass Colored Beige / Brown ColorCheck->Colored Fail SmellCheck Odor Check? White->SmellCheck HPLC Run HPLC Protocol C Colored->HPLC If light beige ActionDiscard Discard (Irreversible Oxidation) Colored->ActionDiscard If dark brown/tar NoSmell Neutral Odor SmellCheck->NoSmell Pass AcridSmell Acrid/Vinegar Odor SmellCheck->AcridSmell Fail NoSmell->HPLC AcridSmell->HPLC ResultGood Purity > 98% HPLC->ResultGood ResultBad Purity < 95% HPLC->ResultBad ActionUse Safe to Use Store at 4°C under Argon ResultGood->ActionUse ActionPurify Recrystallize (Protocol B) ResultBad->ActionPurify

Figure 2: Operational workflow for assessing compound viability.

References

  • Desai, S. D., et al. (2015).[1] "Acidic and alkaline bimolecular hydrolysis of substituted formanilides: Computational analysis and modelling of substitution effects." Chemical Papers, 69(10), 1335-1346.[1] [1]

  • Sigma-Aldrich. (n.d.).[1] "Safety Data Sheet: N-(2-Chlorophenyl)formamide." [1]

  • PubChem. (n.d.).[1] "Compound Summary: N-(2-chlorophenyl)formamide (CID 24881419)."[1][5] National Library of Medicine.[1] [1]

  • DeWolfe, R. H., & Newcomb, R. C. (1971). "Hydrolysis of formanilides in alkaline solutions." Journal of Organic Chemistry, 36(25), 3870–3878. [1]

  • International Labour Organization (ILO). (2021).[1] "ICSC 0129 - 2-Chloroaniline."[1] International Chemical Safety Cards. [1]

Sources

Optimization

Technical Support Center: Purification of 2'-Chloroformanilide

Topic: Purification of 2'-chloroformanilide (N-(2-chlorophenyl)formamide) Ticket ID: PUR-2596-93-2 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary You are attempt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 2'-chloroformanilide (N-(2-chlorophenyl)formamide)

Ticket ID: PUR-2596-93-2 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are attempting to purify 2'-chloroformanilide (CAS: 2596-93-2), likely synthesized via the formylation of 2-chloroaniline .

The Core Challenge: The primary impurity is usually unreacted 2-chloroaniline. While column chromatography is effective, it is often the least efficient method for this specific separation due to the basicity of the starting amine.

This guide prioritizes a chemical workflow (Acid Wash) to remove the amine before chromatography, followed by a high-resolution silica protocol if ultra-high purity (>99.5%) is required.

Module 1: Pre-Purification Diagnostics (The "Triage")

Before packing a column, you must characterize the crude mixture to determine if chromatography is actually necessary.

The "Acid Wash" Test (Highly Recommended)

Why? 2-Chloroaniline is basic (


 of conjugate acid 

2.6), whereas 2'-chloroformanilide is neutral/weakly acidic. You can exploit this to remove the amine via liquid-liquid extraction, potentially skipping the column entirely.

Protocol:

  • Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Wash 2x with 1M HCl .

    • Mechanism:[1][2] The HCl protonates the unreacted 2-chloroaniline, turning it into the water-soluble hydrochloride salt. The amide (product) remains in the organic layer.

  • Wash the organic layer with Brine (to remove trapped water/acid).[2]

  • Dry over

    
      and concentrate.
    
  • Check TLC: If the "amine spot" is gone, recrystallize from EtOH/Water or Hexane/EtOAc . If impurities persist, proceed to Module 2.

TLC Method Development

If the acid wash is insufficient (e.g., non-basic impurities or side-products present), use this TLC system:

ParameterRecommendation
Stationary Phase Silica Gel

Mobile Phase A 100% Hexanes (or Petroleum Ether)
Mobile Phase B 40% EtOAc / 60% Hexanes
Visualization UV (254 nm) is primary.

stain (oxidizes the amide/amine) or Iodine chamber.
Expected

Amide (Product): ~0.4–0.6 (in 40% EtOAc)Amine (Impurity): ~0.2–0.3 (often streaks/tails due to silanol interaction)

Module 2: Column Chromatography Protocol

If you must run a column, follow this optimized gradient protocol to prevent the "tailing" of the amine from contaminating the amide product.

Stationary Phase Selection
  • Material: Silica Gel 60 (40–63 µm).

  • Loading Capacity: 1:30 to 1:50 (Ratio of Crude Mass : Silica Mass).

  • Packing Method: Slurry pack in 100% Hexanes .

The Gradient Workflow

Do not run isocratic elution immediately. Use a step gradient to focus the bands.

Step 1: Equilibration

  • Flush column with 2 CV (Column Volumes) of 100% Hexanes .

Step 2: Loading

  • Wet Loading: Dissolve crude in minimum DCM (Dichloromethane). Note: DCM elutes faster than Hexane; keep the volume minimal.

  • Dry Loading (Preferred): Adsorb crude onto silica (1:1 ratio), rotovap to dryness, and pour onto the column bed. This improves resolution for solid amides.

Step 3: Elution Profile

PhaseSolvent CompositionVolume (CV)Purpose
1 5% EtOAc / 95% Hexane2 CVElute non-polar impurities (solvent front).
2 15% EtOAc / 85% Hexane3 CVMove the product slowly; keep amine retained.
3 30% EtOAc / 70% HexaneUntil ElutionTarget Elution Window. The amide should elute here.
4 100% EtOAcFlushStrip remaining amine/polar byproducts.
Visualization of Workflow

PurificationWorkflow cluster_column Column Parameters Start Crude 2'-Chloroformanilide AcidWash 1. Acid Wash (1M HCl) (Removes 2-Cl-Aniline) Start->AcidWash Dissolve in EtOAc TLC_Check 2. TLC Check AcidWash->TLC_Check Organic Layer Recryst Recrystallization (EtOH/Water) TLC_Check->Recryst High Purity (>95%) Column 3. Column Chromatography (Gradient Elution) TLC_Check->Column Complex Impurities Final Pure Product (White Solid, mp 76-80°C) Recryst->Final Column->Final Fractions Combined Params Phase: Silica Gel 60 Load: Dry Load on Silica Solvent: Hex -> 30% EtOAc

Figure 1: Decision matrix for the purification of 2'-chloroformanilide. Note the prioritization of chemical washing over chromatography.

Module 3: Troubleshooting & FAQs

Q1: The starting material (2-chloroaniline) is streaking and co-eluting with my product.

Diagnosis: Amines interact strongly with the acidic silanol groups (


) on the silica surface, causing "tailing" that overlaps with the product band.
Solution: 
  • Pre-treat Silica: Add 1% Triethylamine (TEA) to your column packing solvent (Hexanes). Flush with 2 CVs of solvent.[3] This neutralizes the acidic sites.

    • Warning: TEA is basic. Ensure your amide is stable (it usually is).[4]

  • Switch Solvent: Use DCM/Methanol (98:2) instead of Hex/EtOAc.[3][5] DCM solubilizes polar aromatics better, often sharpening the bands.

Q2: My product is crystallizing inside the column or at the tip.

Diagnosis: 2'-chloroformanilide is a solid with limited solubility in pure hexanes. Solution:

  • Switch to Dry Loading: (See Module 2.2). This prevents a concentrated plug of liquid from crashing out upon hitting the hexane mobile phase.

  • Add a Co-solvent: Add 5-10% DCM to the mobile phase throughout the run to maintain solubility without drastically altering polarity.

Q3: I see two spots for the product on TLC/NMR. Is it impure?

Diagnosis: This might be rotamers . Amides have restricted rotation around the


 bond.
Verification: 
  • TLC: Run the plate in a slightly more polar solvent.[6] If the spots merge or maintain a constant ratio, it's likely rotamers.

  • NMR: Run high-temperature NMR (e.g., at 50°C). If the peaks coalesce, it is a single pure compound.

  • Note: For 2'-chloroformanilide, the cis/trans isomers exist, but usually, the steric bulk of the Chlorine atom forces a preference. If you see distinct spots that separate, they are likely impurities, not rotamers.

Q4: The melting point is lower than literature (76-80°C).

Diagnosis: Solvent entrapment or trace aniline. Solution:

  • Dry the solid under high vacuum (<1 mbar) at 40°C for 4 hours.

  • If trace aniline is suspected (yellowish tint), crush the solid and wash with cold 0.5M HCl, then water, then dry again.

References

  • Sigma-Aldrich. N-(2-Chlorophenyl)formamide Product Sheet & Physical Properties. Retrieved from

  • National Institute of Standards and Technology (NIST). Formamide, N-(2-chlorophenyl)- Mass Spectrum and Data. Retrieved from

  • Organic Syntheses. General Procedures for Amide Purification and Flash Chromatography. (Referencing standard flash chromatography protocols by Still, W. C., et al.).[3] Retrieved from

  • PubChem. 2'-Chloroformanilide Compound Summary (CID 17966). Retrieved from

(Note: While specific "column chromatography of 2'-chloroformanilide" papers are rare, the protocols above are derived from standard separation science principles for N-formyl anilines as supported by the physical property data in Ref 1 & 2).

Sources

Troubleshooting

Technical Support Center: N-(2-chlorophenyl)formamide Solubility Guide

Topic: Troubleshooting Aqueous Solubility for N-(2-chlorophenyl)formamide (CAS: 2596-93-2) Ticket ID: SOL-2CL-FORM-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Aqueous Solubility for N-(2-chlorophenyl)formamide (CAS: 2596-93-2) Ticket ID: SOL-2CL-FORM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are likely encountering precipitation when introducing N-(2-chlorophenyl)formamide (also known as 2'-chloroformanilide) into aqueous media.[1][2] This molecule presents a classic "brick dust" profile: moderate lipophilicity (LogP ~2.0–2.[1][2]5) combined with high crystal lattice energy driven by the amide bond.

The ortho-chlorine substituent creates steric hindrance that disrupts planar stacking but significantly increases lipophilicity compared to the parent formanilide.[2] Furthermore, the amide bond is susceptible to hydrolysis, meaning your "solubility" issue might actually be a "stability" issue if the pH is uncontrolled.

This guide provides three tiered protocols to resolve this, moving from simple cosolvent shifts to advanced encapsulation strategies.

Part 1: The Diagnostics (Why is this happening?)

Q: Why does it crash out of solution even at low concentrations?

A: The "Crash-Out" effect is thermodynamic.[2] N-(2-chlorophenyl)formamide is not ionizable at physiological pH (pKa ~14).[1][2] Therefore, pH adjustment (adding acid/base) will not improve solubility without catalyzing rapid degradation (hydrolysis). The molecule aggregates because water-water interactions are energetically more favorable than water-solute interactions.[1][2]

Q: Is my compound degrading?

A: Possibly. Formamides are labile.[2] If your solution turns slightly acidic or develops a color change over time, you are likely observing hydrolysis.

  • Reaction: N-(2-chlorophenyl)formamide + H₂O

    
    2-chloroaniline  + Formic Acid.[1][2]
    
  • Risk: 2-chloroaniline is significantly more toxic and has different solubility properties.[1][2]

  • Prevention: Avoid storing aqueous stock solutions. Prepare fresh or store as anhydrous DMSO stocks at -20°C.

Part 2: Troubleshooting Protocols

Method A: The "Solvent Shift" (For High-Throughput Screening)

Best for: Enzyme assays, cell-free systems, and rapid screening.[1][2]

The Logic: Dissolve in a water-miscible organic solvent (DMSO) first, then dilute into the aqueous phase.[2] The critical failure point here is the mixing rate . Rapid addition causes local supersaturation and immediate precipitation (the Tyndall effect).

Protocol:

  • Primary Stock: Dissolve compound in anhydrous DMSO to 100 mM . (Sonicate if necessary; warming to 37°C is acceptable).[2]

  • Intermediate Stock (Optional but Recommended): Dilute 1:10 in pure Ethanol or PEG-400.

  • Final Dilution:

    • Place your aqueous buffer (PBS/Media) on a magnetic stirrer or vortex.[2]

    • Slowly inject the stock solution into the center of the vortex (submerged tip).

    • Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for enzymatic assays.

Visualization: The Solvent Shift Workflow

SolventShift cluster_0 Phase 1: Solvation cluster_1 Phase 2: Integration Stock Solid Compound (Powder) DMSO 100mM Stock (Anhydrous DMSO) Stock->DMSO Dissolve Mixing Vortex Injection (Submerged Tip) DMSO->Mixing Slow Injection Final Aqueous Solution (<1% DMSO) Mixing->Final Stable Precipitation Precipitation Risk (Rapid Addition) Mixing->Precipitation Fast Injection

Caption: Figure 1. The Solvent Shift Protocol. Note the critical divergence at the mixing stage; rapid addition leads to irreversible precipitation.

Method B: Cyclodextrin Encapsulation (For Animal/Cell Models)

Best for: In vivo dosing, sensitive cell lines (where DMSO is toxic).[2]

The Logic: The 2-chlorophenyl ring is hydrophobic and fits well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] This "hides" the hydrophobic bulk from the water, creating a soluble inclusion complex.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2] Filter sterilize (0.22 µm).

  • Add N-(2-chlorophenyl)formamide powder directly to this vehicle.

  • Agitate: Shake or rotate at room temperature for 24–48 hours.

  • Filter: Filter out undissolved excess. The filtrate is your saturated drug-complex solution.[1][2]

Part 3: Decision Matrix & Data

Solubility Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Cloudiness upon dilution Local supersaturation (Tyndall effect).[1][2]Use "Solvent Shift" method (Fig 1).[2] Reduce final concentration.
Crystals forming after 24h Thermodynamic instability (Oswald Ripening).[2]Switch to Method B (Cyclodextrins).[2]
Yellowing of solution Hydrolysis to 2-chloroaniline.[1][2]Check pH. If < 6.0 or > 8.0, buffer more strongly at pH 7.4. Prepare fresh.
Inconsistent Bio-data Compound adhering to plasticware.[2]Add 0.05% Tween-80 to prevent surface adsorption.[1][2]
Solvent Compatibility Table
SolventSolubility RatingApplication Notes
DMSO High (> 50 mM)Primary stock solvent.[1][2] Hygroscopic; keep sealed.
Ethanol ModerateGood intermediate solvent.[2] Volatile.
Water (pH 7) NegligibleDo not use for stock preparation.[1][2]
PBS + 20% HP-β-CD High (Complex-driven)Gold standard for in vivo IP/IV injection.[1][2]
PEG-400 ModerateViscous.[1][2] Good for osmotic pumps or oral gavage.[2]

Part 4: Experimental Workflow Selector

Use this logic tree to select the correct solubilization method for your specific assay.

DecisionTree Start Select Application Type1 Enzymatic / HTS (In Vitro) Start->Type1 Type2 Cell Culture (Sensitive Cells) Start->Type2 Type3 Animal Study (In Vivo) Start->Type3 Method1 DMSO Cosolvent (< 1% Final) Type1->Method1 Standard Method2 HP-beta-Cyclodextrin (Inclusion Complex) Type2->Method2 Low Toxicity Type3->Method2 IV / IP Method3 PEG-400 / Tween 80 (Micellar System) Type3->Method3 Oral Gavage

Caption: Figure 2.[1][2] Solubilization Strategy Decision Tree. Select the method based on the biological tolerance of the downstream system.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[2] (General principles for estimating solubility of chlorophenyl amides).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] Link

  • Sigma-Aldrich. (n.d.).[1][2] N-(2-Chlorophenyl)formamide Product Sheet. (Physical property verification). Link

  • Cheméo. (2024).[2] Chemical Properties of Formamide, N-(2-chlorophenyl)-. (LogP and physical constants). Link

  • Brown, H.C., et al. (1955). Hydrolysis of Amides. Journal of the American Chemical Society. (Mechanistic basis for formamide instability).[2]

Sources

Optimization

Minimizing dimer formation during N-formylation of anilines

Technical Support Center: N-Formylation of Anilines Ticket #8492: Minimizing Dimer ( -Diarylformamidine) Formation Introduction: The "Amidine Trap" Welcome to the Technical Support Center. You are likely here because you...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Formylation of Anilines Ticket #8492: Minimizing Dimer (


-Diarylformamidine) Formation

Introduction: The "Amidine Trap"

Welcome to the Technical Support Center. You are likely here because your HPLC or TLC shows a persistent, non-polar impurity trailing your N-formyl product. This is the


-diarylformamidine dimer , a thermodynamic sink that plagues aniline formylation when reaction energy is uncontrolled.

This guide is not a generic recipe book. It is a troubleshooting system designed to decouple the kinetics of formylation (desired) from amidine formation (undesired).

Module 1: Mechanistic Diagnosis

The Problem: N-formylation is a balancing act. The product you create (Formanilide) is an electrophile. If your reaction conditions are too aggressive (high heat, strong acid catalysis, or water accumulation), the remaining unreacted aniline attacks the Formanilide, expelling water/formic acid to form the dimer.

Visualizing the Conflict: The following diagram illustrates the bifurcation point where your yield is lost.

ReactionPathway Aniline Aniline (Substrate) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack FormicAcid Formyl Source (HCOOH / AFA) FormicAcid->Intermediate Formanilide N-Formanilide (Target Product) Intermediate->Formanilide -H2O (Fast) ProtonatedForm Protonated Formanilide Formanilide->ProtonatedForm Acid/Heat Dimer N,N'-Diarylformamidine (The Dimer) ProtonatedForm->Dimer + Aniline (Attack 2) - HCOOH/H2O

Caption: Figure 1. The bifurcation of N-formylation. The red path indicates the secondary attack leading to dimer formation.

Module 2: Reagent Selection & Stoichiometry

The choice of reagent dictates the activation energy required. High activation energy systems (like neat Formic Acid at reflux) promote dimerization.

Comparative Reagent Analysis
Reagent SystemReactivityDimer RiskRecommendation
Formic Acid (Neat, Reflux) LowHigh Avoid if possible. High temp drives amidine formation.
Acetic Formic Anhydride (AFA) HighLow Gold Standard for purity. Reacts at 0°C–RT.
Ammonium Formate ModerateModerateGood for sensitive substrates; requires reflux.
Ethyl Formate LowLowVery slow; rarely forms dimer but conversion is poor.
Zn/ZnO Catalyzed HighVery Low Best for Scalability. Lewis acid activation without protonation.
The Stoichiometry Rule

Never run 1:1 stoichiometry if using Formic Acid.

  • Why? As the reaction proceeds, the concentration of Formanilide increases. If Aniline is still present in a 1:1 mix, the statistical probability of Aniline attacking Formanilide increases.

  • Fix: Use 1.5 to 2.0 equivalents of the formylating agent. This ensures the Aniline is consumed by the faster-reacting Formyl species before it attacks the product.

Module 3: Experimental Protocols

Here are two self-validating protocols designed to minimize dimer formation.

Protocol A: The "Zero-Thermal" Method (Acetic Formic Anhydride)

Best for: Small scale, high-value substrates, minimizing all side reactions.

  • Preparation of AFA (In-situ):

    • In a dry flask, mix Acetic Anhydride (1.1 equiv) and Formic Acid (1.3 equiv) .

    • Stir at 55°C for 2 hours .

    • Self-Validation: Check NMR or IR. You should see the anhydride carbonyl stretch.

    • Cool to 0°C.

  • Addition:

    • Dissolve your Aniline (1.0 equiv) in dry THF or DCM.

    • Add the cooled AFA solution dropwise to the aniline at 0°C .

  • Reaction:

    • Allow to warm to Room Temperature (RT) only. Do not heat.

    • Checkpoint: TLC after 1 hour. The dimer (more non-polar) should be absent.

  • Quench:

    • Add saturated NaHCO₃ to neutralize acetic acid byproducts.

Protocol B: The "Zinc-Lock" Method (Scalable)

Best for: Large scale, robust substrates, cost-efficiency. Mechanism: Zinc coordinates to the carbonyl oxygen of formic acid, increasing electrophilicity without requiring strong Brønsted acidity that protonates the aniline.

  • Setup:

    • Mix Aniline (10 mmol) and Formic Acid (12-15 mmol) .

    • Add ZnO (Zinc Oxide) nanoparticles or dust (0.5 mmol / 5 mol%) .

    • Note: Do not use ZnCl₂ or FeCl₃; strong Lewis acids can catalyze the reverse reaction or dimerization [1, 2].

  • Process:

    • Stir at 70°C (Do not exceed 80°C).

    • Self-Validation: Monitor consumption of amine.[1] If the reaction stalls, add 0.2 equiv Formic Acid, not heat.

  • Workup:

    • Dilute with Ethyl Acetate.[2]

    • Filter off the solid ZnO (can be reused).

    • Wash filtrate with water.

Module 4: Troubleshooting & FAQs

Q1: I already have 15% dimer in my crude mixture. Can I purify it?

  • A: It is difficult. The polarity of the dimer (

    
    -diarylformamidine) is often similar to the formanilide.
    
  • The Chemical Fix: Hydrolysis. The dimer is an amidine. It is more susceptible to acid hydrolysis than the amide.

    • Try: Wash the organic layer with 10% HCl . This often hydrolyzes the amidine back to aniline + formanilide (or formyl species), while the N-formyl product remains largely intact (check stability first).

Q2: Why does my reaction turn dark/black?

  • A: Oxidation of the aniline. This often happens if you use high heat (refluxing toluene/xylene) to "force" the reaction.

  • Fix: Switch to Protocol A (AFA) or use an inert atmosphere (

    
    ). Dark color often correlates with higher dimer/polymer content.
    

Q3: Can I use a Dean-Stark trap to drive the reaction?

  • A: Use with caution. While removing water drives the equilibrium toward the product, it also removes the water produced by the dimerization step. If you "over-dry" and "over-heat" (toluene reflux >110°C), you are thermodynamically driving the system toward the dimer.

Module 5: Decision Logic (Workflow)

Follow this logic gate to determine your next experimental move.

Troubleshooting Start Start: Select Conditions SubstrateCheck Is Substrate Acid Sensitive? Start->SubstrateCheck Sensitive Yes (e.g., acid labile groups) SubstrateCheck->Sensitive Robust No (Robust Aniline) SubstrateCheck->Robust UseAFA Use AFA Protocol (0°C) Avoid Heat Sensitive->UseAFA Monitor Monitor TLC/HPLC @ 1 hr UseAFA->Monitor ScaleCheck Scale > 10g? Robust->ScaleCheck SmallScale Small Scale ScaleCheck->SmallScale LargeScale Large Scale ScaleCheck->LargeScale SmallScale->UseAFA UseZn Use ZnO / Formic Acid (70°C) LargeScale->UseZn UseZn->Monitor DimerDetected Dimer Detected? Monitor->DimerDetected Stop STOP. Do not heat further. Perform acid wash. DimerDetected->Stop Yes Success Isolate Product DimerDetected->Success No

Caption: Figure 2. Decision logic for selecting the optimal N-formylation protocol based on substrate sensitivity and scale.

References

  • Hosseini-Sarvari, M., & Sharghi, H. (2006).[3][4] ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions.[1][3][4][5] The Journal of Organic Chemistry, 71(17), 6652–6654.[4] Link

  • Chakraborty, P., & Roy, S. (2013).[2] An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines. Green and Sustainable Chemistry, 3(1), 26-30.[2] Link

  • Gerffel, J. A., et al. (2013). Mild and convenient N-formylation protocol in water-containing solvents.[6][7][8] Bioorganic & Medicinal Chemistry Letters, 23(11), 3277-3280. Link

  • Braibante, H. T. S., et al. (2006). N-Formylation of Amines: A Review. Journal of the Brazilian Chemical Society. Link

Sources

Troubleshooting

Technical Support Guide: Catalyst Choice for Efficient N-(2-chlorophenyl)formamide Synthesis

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10] The synthesis of N-(2-chlorophenyl)formamide (CAS: 2596-93-2) presents a specific challenge in organic process development: the ortho-effect . The chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

The synthesis of N-(2-chlorophenyl)formamide (CAS: 2596-93-2) presents a specific challenge in organic process development: the ortho-effect . The chlorine atom at the 2-position exerts both an electron-withdrawing inductive effect (reducing nucleophilicity of the amine) and significant steric hindrance (impeding attack on the formylating agent).

While traditional methods (e.g., refluxing with excess formic acid or acetic formic anhydride) work, they often suffer from prolonged reaction times, harsh conditions, or difficult purification. This guide focuses on heterogeneous catalysis as the superior approach for yield, purity, and green chemistry compliance.

Catalyst Selection Matrix

The following data compares validated catalytic systems for the formylation of 2-chloroaniline.

Table 1: Comparative Efficiency of Catalytic Systems

Catalyst SystemReaction ConditionsYield (%)TOF (h⁻¹)Key AdvantagePrimary Drawback
ZnO (Nano/Bulk) 70°C, Solvent-free, 10-60 min90-95% HighRecommended. Recyclable, simple workup, non-toxic.Requires heating (mild).
Sulfated Titania (

)
RT, Ethanol/Solvent-free, <30 min85-92%V. HighRoom temperature operation.[1][2][3]Catalyst preparation is complex.
Zeolite H-ZSM-5 RT to 60°C, Solvent-free85-90%MedShape selectivity, reusable.Mass transfer limitations with bulkier substrates.
Formic Acid (No Cat.) 80-100°C, Excess HCOOH60-75%LowNo catalyst cost.Long reaction time, lower yield, corrosion issues.

Scientist's Note: For most laboratory and pilot-scale applications, Zinc Oxide (ZnO) is the "Gold Standard" choice. It balances cost, ease of removal (filtration), and activation energy required to overcome the steric barrier of the 2-chloro group.

Recommended Protocol: ZnO-Catalyzed Solvent-Free Synthesis

This protocol is optimized for the synthesis of N-(2-chlorophenyl)formamide, specifically addressing the steric hindrance of the substrate.

Materials
  • Substrate: 2-Chloroaniline (10 mmol, 1.27 g)

  • Reagent: Formic acid (85-98%, 30 mmol, ~1.2 mL)

  • Catalyst: Zinc Oxide (ZnO) powder (5 mmol, 0.40 g) [Note: 50 mol% is standard for difficult substrates; can be optimized to 10-20% for scale-up].

  • Solvent: None (Neat).

Step-by-Step Workflow
  • Activation: Ensure ZnO is dry. If using bulk ZnO stored for long periods, calcine at 300°C for 1 hour to reactivate surface sites (optional but recommended for critical batches).

  • Charging: In a round-bottom flask, add 2-chloroaniline and ZnO.

  • Addition: Add formic acid dropwise at room temperature. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to 70°C with vigorous magnetic stirring.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:n-Hexane 1:3). The 2-chloroaniline spot (

      
      ) should disappear, replaced by the formamide (
      
      
      
      ).
    • Time: Typically 20–60 minutes.

  • Workup (The "Green" Advantage):

    • Cool the mixture to room temperature.

    • Add Ethyl Acetate (20 mL) to dissolve the product.

    • Filtration: Filter the mixture through a sintered glass funnel or Celite pad to recover the solid ZnO catalyst.

    • Recycling: The collected ZnO can be washed with ethanol, dried at 100°C, and reused 3-4 times.

  • Purification:

    • Wash the filtrate with saturated

      
       (2 x 10 mL) to remove excess formic acid.
      
    • Wash with brine (10 mL), dry over

      
      , and concentrate in vacuo.
      
    • Result: Off-white solid. Recrystallize from Ethanol/Water if high purity (>99%) is required.

Mechanistic Insight

Understanding why the reaction works helps in troubleshooting. The ZnO acts as a Lewis acid, activating the carbonyl carbon of formic acid, making it susceptible to attack by the sterically hindered amine.

ZnO_Mechanism cluster_0 Activation Phase ZnO ZnO Surface (Lewis Acid) Complex Activated Complex [Zn...O=CH-OH] ZnO->Complex Coordination FA Formic Acid (HCOOH) FA->Complex TS Tetrahedral Intermediate Complex->TS + Amine (Rate Limiting Step) Amine 2-Chloroaniline (Nucleophile) Amine->TS TS->ZnO Catalyst Release Product N-(2-chlorophenyl)formamide TS->Product - H2O - ZnO Water H2O (Byproduct) TS->Water

Figure 1: Mechanism of ZnO-catalyzed N-formylation. The coordination of ZnO lowers the activation energy required for the nucleophilic attack by the deactivated 2-chloroaniline.

Troubleshooting & FAQs

Q1: My yield is stuck at ~60%. What is happening?

Diagnosis: This is likely due to the ortho-effect causing incomplete conversion or equilibrium issues. Solution:

  • Increase Catalyst Load: For ortho-substituted anilines, increase ZnO from 10 mol% to 50 mol%. The surface area is critical.

  • Water Removal: Formylation is an equilibrium reaction (

    
    ). Although ZnO drives this forward, adding a molecular sieve (3Å) or using a Dean-Stark trap (if using a solvent like Toluene) can push completion.
    
  • Check Mixing: In solvent-free conditions, the mixture can become a thick paste. Ensure vigorous stirring or add a minimal amount of Toluene to maintain slurry consistency.

Q2: The product is colored (brown/red) instead of off-white.

Diagnosis: Oxidation of the aniline starting material before reaction. Solution:

  • Use freshly distilled 2-chloroaniline.

  • Perform the reaction under a Nitrogen (

    
    ) atmosphere.
    
  • Purification: A quick filtration through a short plug of silica gel using Ethyl Acetate/Hexane (20:80) removes the colored impurities effectively.

Q3: Can I use aqueous Formic Acid (85%)?

Answer: Yes. The ZnO protocol tolerates water well.[3] However, if you use 85% formic acid, the reaction time may increase slightly compared to 98% formic acid. Ensure you use a slight excess (3 equivalents) to account for the water content.

Q4: How do I recover the catalyst efficiently?

Answer:

  • Dilute the reaction mixture with hot ethanol or ethyl acetate .

  • Filter while warm. ZnO is insoluble in these organic solvents.

  • Wash the filter cake with acetone.

  • Dry at 100°C. Note: Do not wash with dilute acid (HCl), as this will dissolve the ZnO catalyst.

Decision Tree: Workflow Optimization

Use this logic flow to determine if you need to adjust your parameters.

Troubleshooting_Tree Start Start Reaction (ZnO + Formic Acid) CheckTLC Check TLC at 30 min Start->CheckTLC Complete SM Spot Gone? CheckTLC->Complete Workup Proceed to Workup Complete->Workup Yes Incomplete SM Remains Complete->Incomplete No Action1 Increase Temp to 80°C Incomplete->Action1 If Temp < 70°C Action2 Add 0.5 eq Formic Acid Incomplete->Action2 If Temp OK Action3 Check Stirring/Paste Incomplete->Action3 If Paste too thick Action1->CheckTLC Action2->CheckTLC Action3->CheckTLC

Figure 2: Operational decision tree for reaction monitoring.

References

  • Hosseini-Sarvari, M., & Sharghi, H. (2006).[4] ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions.[2] The Journal of Organic Chemistry, 71(17), 6652–6654.

  • Swaminathan, M., et al. (2012). Sulfated Titania: An Efficient Solid Acid Catalyst for N-Formylation of Amines. Applied Catalysis A: General.
  • Reddy, B. M., et al. (2017). Synthesis of N-formylation of amines using various ion exchanged forms of Zeolite-A as catalysts. MedCrave Online Journal of Organic Chemistry.

  • BenchChem. (2025).[5] N-(2-Benzoyl-4-chlorophenyl)formamide Technical Guide. BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Handling the Hygroscopic Nature of N-Arylformamide Intermediates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling N-arylformamide intermediates. This guide is designed for researchers, chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling N-arylformamide intermediates. This guide is designed for researchers, chemists, and drug development professionals who utilize these critical building blocks in their synthetic workflows. The inherent hygroscopic nature of N-arylformamides presents a significant, yet often underestimated, challenge. Absorbed atmospheric moisture can lead to inconsistent reaction outcomes, yield loss, and product impurities.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and implement robust handling protocols. Our focus is not just on what to do, but why each step is critical for experimental success.

Section 1: Understanding the Problem - Why Moisture is a Critical Issue
Q1: What does 'hygroscopic' mean for my N-arylformamide intermediate?

A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For N-arylformamides, which are often crystalline solids, this can manifest in several ways. Initially, it may appear as a subtle change in the physical state, such as caking or clumping of the powder. In more advanced stages, the solid may become sticky or even partially dissolve into a thick oil or slurry.

The driving force behind this is the affinity of the N-arylformamide molecule for water. For instance, formanilide (N-phenylformamide), a parent compound in this class, has a notable water solubility of approximately 28.6 g/L at 25°C.[1][2] This solubility indicates strong intermolecular interactions with water molecules, likely through hydrogen bonding with the amide group, making it prone to absorbing moisture from the air to satisfy these interactions. Even if your specific derivative is less soluble, the polar amide functionality remains a key site for water absorption.

Q2: How can absorbed water negatively impact my experiments?

A: The presence of water, even in trace amounts, can lead to two primary modes of failure in your synthesis: degradation of the intermediate itself and catastrophic failure of subsequent, moisture-sensitive reactions.

  • Chemical Degradation via Hydrolysis: The amide bond in N-arylformamides is susceptible to hydrolysis, which breaks the molecule into the corresponding aniline and formic acid. This process can be accelerated by acidic or basic conditions, which may be present in subsequent reaction steps or as impurities.[3][4] Over time, moisture absorption during storage can lead to a significant decrease in the purity of your starting material.

  • Interference with Downstream Reactions: N-arylformamides are frequently used in formylation reactions, most notably the Vilsmeier-Haack reaction.[5][6] The reagents used to generate the active electrophile (the Vilsmeier reagent), such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), are extremely reactive towards water.[7][8] Any water introduced with your N-arylformamide intermediate will violently and exothermically quench these reagents, leading to:

    • Reduced Yield: The formylating agent is consumed by water instead of reacting with the N-arylformamide.

    • Inconsistent Stoichiometry: The effective concentration of your reagents becomes unknown, leading to reproducibility issues.

    • Formation of Side Products: The reaction of POCl₃ with water generates phosphoric and hydrochloric acids, which can catalyze undesired side reactions.[7]

The diagram below illustrates how a single contaminant—water—can cause multiple, cascading failures in your experimental workflow.

cluster_storage Storage Phase cluster_reaction Reaction Phase (e.g., Vilsmeier-Haack) H2O_atm Atmospheric H₂O NAF N-Arylformamide (Hygroscopic Solid) H2O_atm->NAF Absorption NAF_wet Wet N-Arylformamide (Contains H₂O) Degradation Hydrolysis (Aniline + Formic Acid) NAF_wet->Degradation Impact 1: Degradation Quenching Reagent Quenching (HCl, H₃PO₄) NAF_wet->Quenching Impact 2: Interference Vilsmeier_Reagent Vilsmeier Reagent (e.g., from POCl₃) Vilsmeier_Reagent->Quenching Reacts with H₂O Desired_Product Desired Product (Reduced Yield) Quenching->Desired_Product Leads to

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: 1H NMR Characterization of N-(2-chlorophenyl)formamide

This guide provides a technical deep-dive into the 1H NMR analysis of N-(2-chlorophenyl)formamide , specifically designed for researchers requiring rigorous spectral verification. Unlike standard database entries, this d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the 1H NMR analysis of N-(2-chlorophenyl)formamide , specifically designed for researchers requiring rigorous spectral verification. Unlike standard database entries, this document focuses on the dynamic stereochemistry (rotamerism) introduced by the ortho-chloro substituent and provides a comparative framework against structural analogues.

Executive Summary & Structural Challenge

N-(2-chlorophenyl)formamide (CAS: 2596-93-2) presents a distinct analytical challenge compared to its para-substituted or unsubstituted analogues: Rotameric Heterogeneity .

In solution, formanilides exist in equilibrium between cis (


) and trans (

) conformers around the C-N amide bond. While typical formanilides heavily favor the trans isomer (sterically less hindered), the introduction of a Chlorine atom at the ortho position (C2) creates a "Steric Gate," significantly perturbing this equilibrium.

Key Analytical Insight:

  • The Ortho-Effect: The bulky 2-Cl atom destabilizes the planar geometry required for conjugation. This leads to a distinct splitting of the formyl proton (-CHO) and amide proton (-NH) signals, often resulting in a spectrum that appears to contain "impurities" (minor rotamer peaks) to the untrained eye.

  • Diagnostic Signal: The formyl proton (

    
     8.3–8.9 ppm) is the primary handle for calculating the rotameric ratio (
    
    
    
    ).

Mechanistic Visualization: The Rotamer Equilibrium

The following diagram illustrates the dynamic equilibrium and the specific steric clash driving the spectral features.

RotamerEquilibrium cluster_legend Spectral Consequence Trans Trans (E) Isomer (Major in non-ortho) Oxygen anti to Phenyl Cis Cis (Z) Isomer (Stabilized by Ortho-Cl) Oxygen syn to Phenyl Trans->Cis Slow Rotation (NMR Timescale) Steric Steric Clash: 2-Cl vs Formyl-H Trans->Steric Destabilizing Interaction Result Distinct NMR Signals: Two sets of peaks for CHO and NH Trans->Result Cis->Result

Figure 1: Rotameric equilibrium of N-(2-chlorophenyl)formamide. The ortho-chlorine atom introduces steric strain that alters the thermodynamic ratio of cis/trans isomers compared to unsubstituted formanilides.

Comparative Spectral Analysis

To validate the identity of N-(2-chlorophenyl)formamide, it is essential to compare its shift values against "Control" molecules: the unsubstituted parent and the regioisomer (4-Cl).

Table 1: Chemical Shift Comparison (DMSO- , 400-600 MHz)

Note: Values are approximate ranges based on solvent-dependent literature data.

FeatureN-Phenylformamide (Reference)N-(4-Chlorophenyl)formamide (Electronic Control)N-(2-Chlorophenyl)formamide (Target Product)
Formyl (-CHO)

8.30 (s) / 8.70 (d)

8.35 (s) / 8.66 (d)

8.40 (s) / 8.85 (d)
Amide (-NH)

10.20 (br s)

10.35 (br s)

9.80 – 10.50 (br s)
Rotamer Ratio ~80:20 (Trans:Cis)~70:30 (Trans:Cis)~60:40 to 40:60 (Highly Variable)
Aromatic Region Multiplet (7.1 - 7.6 ppm)AA'BB' System (Symm.)[1]Complex ABCD System
Key Differentiator Simple aromatic regionClean doublets in aromaticDeshielded doublet at ~7.5 ppm (H-3)

Analysis of Differences:

  • Downfield Shift: The 2-Cl atom is electron-withdrawing (inductive effect, -I), causing a downfield shift of the amide proton compared to the phenyl parent.

  • Rotamer Population: Unlike the 4-Cl analogue, which maintains a high trans preference, the 2-Cl target often shows a near 1:1 or inverted ratio due to the "Ortho-Inversion" effect, where the cis form becomes energetically competitive to avoid the Cl...H(formyl) clash.

Detailed Spectral Assignment (Target Molecule)

When analyzing the spectrum of N-(2-chlorophenyl)formamide , look for these specific diagnostic signals.

A. The Formyl Proton (The "Fingerprint")
  • Region: 8.3 – 9.0 ppm.

  • Appearance: You will likely see two signals.[2]

    • Major Signal: Often a doublet (

      
       Hz) or broad singlet.
      
    • Minor Signal: A distinct singlet/doublet shifted by ~0.3–0.5 ppm.

  • Validation Check: Integration of these two peaks must sum to 1H. If the ratio changes with temperature (e.g., coalescence at >80°C), the product is pure and exhibiting rotamerism.

B. The Amide Proton (-NH)
  • Region: 9.5 – 10.5 ppm (in DMSO-

    
    ).
    
  • Appearance: Broad singlet.

  • Exchange: This peak will disappear upon addition of

    
    .[3]
    
  • Coupling: Often shows coupling to the formyl proton in the cis isomer (larger

    
     value) vs the trans isomer.
    
C. The Aromatic Region (4H)
  • H-3 (Ortho to Cl): A doublet (

    
     Hz) appearing most downfield (~7.4–7.6 ppm) due to the deshielding effect of the Chlorine.
    
  • H-6 (Ortho to N): Significant shift changes depending on the rotamer (proximity to Carbonyl Oxygen vs NH).

  • H-4, H-5: Multiplets in the 7.1–7.3 ppm range.

Experimental Protocol: Ensuring High-Resolution Data

The broadness of amide signals can obscure the rotameric splitting. Follow this protocol to sharpen the spectrum.

Protocol: "Dry-Solvent" NMR Preparation

Objective: Minimize proton exchange to resolve NH-CHO coupling constants.

  • Solvent Selection: Use DMSO-

    
      (99.9% D) over 
    
    
    
    .
    • Reasoning: DMSO is a hydrogen-bond acceptor. It "locks" the amide proton in place, slowing down chemical exchange and sharpening the peak.

      
       often leads to broad, undefined lumps for amides.
      
  • Sample Mass: Weigh 10–15 mg of N-(2-chlorophenyl)formamide.

    • Reasoning: High concentrations can induce intermolecular H-bonding aggregates (dimers), complicating the chemical shifts.

  • Drying Step (Critical):

    • Add molecular sieves (4Å) to the DMSO-

      
       ampoule 24 hours prior to use.
      
    • Why? Even trace water promotes catalytic exchange of the NH proton, collapsing the doublet coupling on the Formyl proton into a singlet.

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . Formyl protons have long

      
       relaxation times; a short delay will under-integrate this key diagnostic peak.
      
    • Scans: 16–32 scans are sufficient.

Workflow Diagram

Protocol Start Sample: 15 mg N-(2-chlorophenyl)formamide Solvent Solvent Choice: DMSO-d6 (Dried) Start->Solvent Prep Dissolve & Transfer (Avoid moisture) Solvent->Prep Acquire Acquisition: D1 = 5.0s Temp = 298K Prep->Acquire Check Check CHO Region: Are there 2 peaks? Acquire->Check Result_Pass PASS: Rotamers Resolved Check->Result_Pass Yes Result_Fail FAIL: Broad Singlet Check->Result_Fail No Fix Action: Dry solvent or Run VT-NMR (350K) Result_Fail->Fix

Figure 2: Decision tree for optimizing 1H NMR acquisition of formanilides.

References

  • Rotamerism in Formanilides: Bourn, A. J. R., et al. "Conformations and relative stabilities of the cis and trans isomers in a series of isolated n-phenylamides." Journal of Physical Chemistry.

  • Solvent Effects (DMSO vs CDCl3): Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[4] Magnetic Resonance in Chemistry, 2006.[4]

  • Ortho-Effect in NMR: Siddall, T. H., et al. "Proton Magnetic Resonance Studies of Amides." Journal of Physical Chemistry A. (Contextual grounding for steric shifts).
  • Synthesis & Characterization: "Synthesis and NMR characterization of N-formyl-o-toluidine (Analogue)." Beilstein Journal of Organic Chemistry.

Sources

Comparative

Technical Comparison Guide: FTIR Characterization of N-(2-chlorophenyl)formamide

Executive Summary N-(2-chlorophenyl)formamide (also known as 2'-chloroformanilide) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and various agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-chlorophenyl)formamide (also known as 2'-chloroformanilide) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and various agrochemicals. In process chemistry, distinguishing this intermediate from its precursor (2-chloroaniline) and its structural isomers (e.g., the para-isomer) is a frequent quality control challenge.

This guide provides a definitive FTIR spectral analysis of N-(2-chlorophenyl)formamide. Unlike standard data sheets, this document focuses on the comparative spectroscopic signatures required to validate synthesis completion and isomeric purity. We analyze the specific influence of the ortho-chloro substituent on the amide moiety, providing a robust logic for peak assignment.

Structural Logic & Synthesis Workflow

Understanding the vibrational spectroscopy requires mapping the chemical transformation. The synthesis typically involves the N-formylation of 2-chloroaniline. The primary spectroscopic change is the conversion of a primary amine (


) to a secondary amide (

).
Figure 1: Synthesis and Spectral Decision Tree

G Start Precursor: 2-Chloroaniline Product Target: N-(2-chlorophenyl)formamide Start->Product + Reagent - H2O Reagent Formylating Agent (Formic Acid) Reagent->Product QC_Check FTIR Analysis Key Decision Points Product->QC_Check Pass Pass QC_Check->Pass Amide I Present (~1670) Single NH Band Fail (Unreacted) Fail (Unreacted) QC_Check->Fail (Unreacted) Double NH Band (~3400/3300) No C=O Stretch

Caption: Logical workflow for monitoring the N-formylation reaction via FTIR. The disappearance of the primary amine doublet and appearance of the Amide I carbonyl band are the primary pass/fail criteria.

Characteristic FTIR Profile

The spectrum of N-(2-chlorophenyl)formamide is dominated by the amide group and the ortho-substituted benzene ring. The chlorine atom at the ortho position exerts both an inductive effect (electron-withdrawing) and a steric effect, which influences the hydrogen bonding network.

Table 1: Diagnostic Peak Assignments
Functional GroupWavenumber (

)
IntensityVibrational ModeTechnical Insight
Amide A 3260 – 3300 Medium, Sharp

Stretch
Lower frequency than non-H-bonded amides due to trans-amide conformation and potential intramolecular H-bonding with ortho-Cl.
Amide I 1670 – 1690 Strong

Stretch
The most diagnostic peak.[1] The inductive effect of the Cl atom typically shifts this slightly higher than unsubstituted formanilide (~1660).
Amide II 1530 – 1550 Strong

Bend +

Characteristic "Amide II" band; confirms the secondary amide structure.
Aromatic Ring 1580 – 1600 Medium

Ring Stretch
Skeletal vibrations of the benzene ring.
C-Cl Stretch 740 – 760 Medium/Strong

Often obscured by OOP bending, but critical for confirming halogenation.
Ortho-Subst. 735 – 770 Strong

OOP Bend
Diagnostic for 1,2-disubstitution. Typically appears as a single strong band in this region.

Expert Note: The "Ortho Effect" is critical here. In ortho-chloroformanilides, the N-H proton can form a weak intramolecular hydrogen bond with the chlorine atom. This locks the conformation and often results in a sharper N-H stretching peak compared to the para isomer, where random intermolecular hydrogen bonding broadens the peak.

Comparative Analysis: Product vs. Alternatives

To ensure scientific integrity, one must not only identify the product but also rule out isomers and starting materials.

Table 2: Comparative Spectral Shifts
FeatureN-(2-Cl)formamide (Target)N-(4-Cl)formamide (Para Isomer)2-Chloroaniline (Precursor)
N-H Region Single band (~3280)Single band (~3290-3300)Doublet (~3480 & 3380) (Asym/Sym stretch)
C=O (Amide I) Present (~1680)Present (~1680-1690)Absent
Fingerprint (OOP) ~750

(Ortho)
~820-830

(Para)
~750

(Ortho)
C-N Mode Amide II (~1540)Amide II (~1540)C-N Amine (~1200-1300)
Figure 2: Isomer Differentiation Logic

D Unknown Unknown Sample Spectrum Step1 Check 1650-1700 cm-1 (Carbonyl Region) Unknown->Step1 Step2 Check 3300-3500 cm-1 (N-H Region) Step1->Step2 Strong Peak Result_Start 2-Chloroaniline (Starting Material) Step1->Result_Start No Peak Step3 Check 700-850 cm-1 (Fingerprint Region) Step2->Step3 Single Peak Step2->Result_Start Doublet Result_Para N-(4-chlorophenyl)formamide (Para Isomer) Step3->Result_Para Peak at ~830 cm-1 Result_Ortho N-(2-chlorophenyl)formamide (Target) Step3->Result_Ortho Peak at ~750 cm-1

Caption: Decision matrix for identifying the target compound against common impurities using FTIR.

Experimental Protocol

For reproducible results, the sample preparation method is paramount. Amides are sensitive to hydrogen bonding; therefore, the choice between KBr pellets and ATR (Attenuated Total Reflectance) can shift peak positions by 5–10


.
Method A: ATR (Recommended for Speed/QC)

Why: ATR requires no sample dilution, preventing moisture absorption which can obscure the N-H region.

  • Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Ensure the background spectrum is flat.

  • Loading: Place ~10 mg of solid N-(2-chlorophenyl)formamide on the crystal.

  • Compression: Apply high pressure using the anvil. Good contact is essential for the C-H out-of-plane bending modes (700-900

    
    ).
    
  • Acquisition: Scan from 4000 to 600

    
     (Resolution: 4 
    
    
    
    , Scans: 16 or 32).
Method B: KBr Pellet (Recommended for Resolution)

Why: Provides higher resolution for the sharp aromatic overtones.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Caution: Do not over-grind to the point of absorbing excessive atmospheric water.

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Analysis: Analyze immediately to prevent hygroscopic clouding.

References

  • NIST Chemistry WebBook. Formamide, N-(2-chlorophenyl)- IR Spectrum. National Institute of Standards and Technology.[2][3] [Link]

  • PubChem. 2-chloro-N-(2-chlorophenyl)aniline Data.[4] (Reference for structural analogs). [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 2'-Chloroformanilide vs. Isomeric Alternatives

Executive Summary: The Ortho-Effect Advantage[1] In drug development and synthetic intermediate analysis, distinguishing 2'-chloroformanilide (N-(2-chlorophenyl)formamide) from its meta- (3') and para- (4') isomers is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ortho-Effect Advantage[1]

In drug development and synthetic intermediate analysis, distinguishing 2'-chloroformanilide (N-(2-chlorophenyl)formamide) from its meta- (3') and para- (4') isomers is a critical quality control challenge. While liquid chromatography can separate these species based on polarity, Mass Spectrometry (MS) offers a faster, definitive structural confirmation without the need for reference standards.

This guide objectively compares the fragmentation behavior of 2'-chloroformanilide against its 3'- and 4'-isomers . The core differentiator is the "Ortho Effect," a proximity-driven rearrangement unique to the 2'-isomer that drastically alters the fragmentation pathway, providing a self-validating spectral fingerprint.

Key Comparative Findings
Feature2'-Chloroformanilide (Ortho) 3'- / 4'-Chloroformanilide (Meta/Para)
Dominant Mechanism Cyclization / Halogen Loss (Ortho Effect)Simple Cleavage (

-cleavage / CO loss)
Base Peak (Typical) m/z 120

m/z 127/129

Diagnostic Ion Benzoxazole cation (m/z 120) Chloroaniline radical cation (m/z 127)
Chlorine Isotope Pattern Preserved in molecular ion; LOST in base peakPRESERVED in base peak and major fragments

Technical Analysis: Fragmentation Mechanisms

To interpret the spectra accurately, one must understand the causality behind the ion formation. The structural difference (chlorine position) dictates the energy landscape of the fragmentation.

The 2'-Chloroformanilide Pathway (The Ortho Effect)

The 2'-isomer possesses a chlorine atom in close proximity to the formamide oxygen and nitrogen. Under Electron Ionization (EI), this proximity facilitates a nucleophilic attack by the carbonyl oxygen onto the phenyl ring carbon bearing the chlorine.

  • Ionization: Formation of the molecular ion

    
     at m/z 155.
    
  • Rearrangement: The carbonyl oxygen attacks the ortho-carbon, displacing the chlorine atom.

  • Elimination: The chlorine radical (

    
    ) is expelled.[1]
    
  • Result: Formation of a stable, cyclized benzoxazole cation at m/z 120.

This pathway is energetically favorable due to the formation of a stable aromatic heterocycle, suppressing the standard amide cleavage observed in isomers.

The 3'- and 4'-Chloroformanilide Pathway (Standard Amide Cleavage)

In the meta and para isomers, the chlorine is too distant to interact with the carbonyl group. The fragmentation follows standard amide rules:

  • Loss of CO: Ejection of carbon monoxide (28 Da) to form the chloroaniline radical cation (m/z 127).

  • Loss of HCO: Alternatively, loss of the formyl radical (29 Da) to form the chloroaniline cation (m/z 126).

  • Retention of Chlorine: Crucially, the major fragments retain the chlorine atom, exhibiting the characteristic 3:1 isotope ratio (

    
    ) at m/z 127/129.
    

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for isomer differentiation.

FragmentationPathways cluster_ortho 2'-Isomer Specific cluster_meta_para 3'/4'-Isomer Specific M_Ion Molecular Ion [M]+. m/z 155/157 (All Isomers) Ortho_TS Transition State (O-attack on C-Cl) M_Ion->Ortho_TS Ortho-Cl Proximity Amide_Cleavage Amide Cleavage (Loss of CO) M_Ion->Amide_Cleavage No Ortho Interaction Benzoxazole Benzoxazole Cation [M - Cl]+ m/z 120 (Base Peak for 2') Ortho_TS->Benzoxazole - Cl radical (Ortho Effect) Chloroaniline Chloroaniline Ion [M - CO]+. m/z 127/129 (Base Peak for 3'/4') Amide_Cleavage->Chloroaniline - CO (28 Da) Fragment_92 Aniline Fragment [M - CO - Cl]+ m/z 92 Chloroaniline->Fragment_92 - Cl radical

Caption: Divergent fragmentation pathways. The 2'-isomer undergoes unique cyclization (green path), while 3'/4'-isomers follow standard amide cleavage (red path).

Experimental Data Comparison

The following table synthesizes expected mass spectral data derived from the "Ortho Effect" principles in haloanilides.

Table 1: Comparative Mass Spectral Fingerprint (EI, 70 eV)
m/z (Mass-to-Charge)Ion Identity2'-Chloroformanilide (Relative Abundance)4'-Chloroformanilide (Relative Abundance)Interpretation
155 / 157 Molecular Ion

Medium (40-60%) Strong (70-90%) Parent peak; 3:1 isotope ratio confirms 1 Cl atom.
127 / 129

(Chloroaniline)
Weak (<10%)Base Peak (100%) Diagnostic for Meta/Para . Indicates loss of carbonyl only.
120

(Benzoxazole)
Base Peak (100%) Negligible (<5%)Diagnostic for Ortho . Indicates cyclization and Cl loss.
92

(Aniline-like)
Medium (20-30%)Medium (30-40%)Common fragment (loss of Cl from m/z 127 or CO from m/z 120).
65

(Cyclopentadienyl)
WeakWeakRing degradation product.

Data Insight: The presence of a dominant peak at m/z 120 is the definitive "Go/No-Go" signal for the 2'-isomer. If the base peak is m/z 127 , the sample is likely the 3' or 4' isomer.

Validated Experimental Protocol

To ensure reproducibility, follow this standardized workflow for isomer differentiation.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Acetonitrile.

  • Concentration: Dilute to approx. 10 ppm for GC-MS or direct infusion ESI-MS.

Instrument Parameters (GC-MS Focus)
  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temp: 230°C (High temp promotes fragmentation).

  • Scan Range: m/z 40 – 200.

Differentiation Logic Workflow

Workflow Start Acquire MS Spectrum (EI, 70eV) Check_M Check Molecular Ion Is m/z 155/157 present? Start->Check_M Check_Base Identify Base Peak (Most intense ion) Check_M->Check_Base Yes Fail Sample Impure / Incorrect Check_M->Fail No Result_Ortho Result: 2'-Chloroformanilide (Ortho Isomer) Check_Base->Result_Ortho m/z 120 Result_MetaPara Result: 3' or 4'-Chloroformanilide (Meta/Para Isomer) Check_Base->Result_MetaPara m/z 127

Caption: Logic gate for rapid isomer identification based on base peak analysis.

References

  • Jariwala, F. B., Figus, M., & Attygalle, A. B. (2008).[2] Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent. Journal of the American Society for Mass Spectrometry, 19(8), 1169-1175. Link

  • NIST Mass Spectrometry Data Center. (2025). Formamide, N-(2-chlorophenyl)- Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69. Link

  • BenchChem. (2025).[1][4] Predicted EI fragmentation pathways of 2-Chloropentan-1-ol (Analogous Halogen Loss Mechanisms). BenchChem Technical Guides. Link

  • Sigma-Aldrich. (2025). N-(2-Chlorophenyl)formamide Product Specification and Safety Data. Link

Sources

Comparative

Comparative Reactivity Guide: 2-Chloroformanilide vs. 4-Chloroformanilide in Hydrolytic Workflows

Executive Summary In pharmaceutical development and organic synthesis, formanilides serve as critical intermediates and model compounds for evaluating peptide bond stability. Understanding the divergent reactivity betwee...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and organic synthesis, formanilides serve as critical intermediates and model compounds for evaluating peptide bond stability. Understanding the divergent reactivity between positional isomers—specifically 2-chloroformanilide (ortho-substituted) and 4-chloroformanilide (para-substituted)—is essential for optimizing synthetic deprotection steps and predicting aqueous drug degradation pathways. This guide provides an objective, data-driven comparison of their hydrolytic reactivity, grounded in the causality of steric and electronic effects.

Structural & Electronic Profiling

The reactivity of the formamide group is dictated by two main factors: the electron density at the carbonyl carbon (which determines electrophilicity) and the physical accessibility of the reaction center to incoming nucleophiles.

  • 4-Chloroformanilide (Para-Isomer) : The chlorine atom exerts an electron-withdrawing inductive effect (-I) across the sigma framework and an electron-donating resonance effect (+R) through the pi system. Because the substituent is positioned at the opposite end of the aromatic ring from the formamide moiety, it imparts zero steric hindrance to the reaction center.

  • 2-Chloroformanilide (Ortho-Isomer) : The ortho-chlorine atom exerts a strong -I effect due to its immediate proximity. More critically, it introduces severe steric bulk adjacent to the formamide group. This "ortho effect" physically blocks the optimal trajectory (Bürgi-Dunitz angle) required for nucleophilic attack and forces the amide bond out of coplanarity with the aromatic ring, inhibiting resonance stabilization[1].

Comparative Hydrolytic Reactivity

Amide hydrolysis serves as the ultimate benchmark for formanilide reactivity. The degradation of these compounds occurs via two distinct, pH-dependent mechanisms: the acid-catalyzed bimolecular acyl cleavage (


) and the base-catalyzed bimolecular acyl cleavage (

)[2].
  • Acidic Hydrolysis (

    
    ) : In dilute hydrochloric acid, the carbonyl oxygen is rapidly protonated, followed by a rate-limiting nucleophilic attack by water. While 4-chloroformanilide hydrolyzes at a predictable rate governed by standard Hammett electronic parameters, 2-chloroformanilide exhibits a heavily retarded reaction rate. The bulky ortho-chlorine physically impedes the water molecule from approaching the carbonyl carbon, preventing the formation of the bulky tetrahedral intermediate[2].
    
  • Alkaline Hydrolysis (

    
    ) : In hydroxide solutions, the nucleophile (
    
    
    
    ) directly attacks the unprotonated carbonyl carbon. Kinetic studies demonstrate that meta- and para-substituted formanilides (such as 4-chloroformanilide) show virtually no substituent effects on alkaline hydrolysis rates[3]. In stark contrast, ortho-substitution in 2-chloroformanilide leads to a drastic decrease in the rate constant, which is directly proportional to the steric bulk of the halogen[4].
Table 1: Kinetic & Thermodynamic Comparison of Chloroformanilides
Parameter2-Chloroformanilide4-ChloroformanilideCausality / Mechanism
Substitution Position Ortho (C2)Para (C4)Determines steric proximity to the formamide reaction center.
Electronic Effects Strong -I-I, +RInductive withdrawal increases carbonyl electrophilicity, but resonance offsets this.
Steric Hindrance HighLowOrtho-Cl blocks nucleophilic attack trajectory.
Acidic Hydrolysis (

)
Significantly RetardedBaseline / PredictableSteric bulk prevents formation of the tetrahedral intermediate[2].
Alkaline Hydrolysis (

)
Significantly RetardedNo Substituent EffectHydroxide attack is sterically hindered at the ortho position; para shows no rate change[4].

Mechanistic Pathway Visualizations

AAC2_Mechanism Substrate Chloroformanilide (Substrate) Protonation Protonated Carbonyl (O-H+) Substrate->Protonation + H+ (Fast) Tetrahedral Tetrahedral Intermediate (Water Attack) Protonation->Tetrahedral + H2O (Slow, Rate-Limiting) Products Chloroaniline + Formic Acid Tetrahedral->Products Proton Transfer & Cleavage

Figure 1: Acid-catalyzed acyl cleavage (AAC2) mechanism for formanilide hydrolysis.

BAC2_Mechanism Substrate Chloroformanilide (Substrate) Tetrahedral Tetrahedral Intermediate (OH- Attack) Substrate->Tetrahedral + OH- (Slow, Rate-Limiting) Products Chloroaniline + Formate Ion Tetrahedral->Products Cleavage (Fast)

Figure 2: Base-catalyzed acyl cleavage (BAC2) mechanism for formanilide hydrolysis.

Self-Validating Experimental Protocol: Hydrolysis Kinetics via RP-HPLC

To objectively compare the reactivity of these two isomers in your own laboratory, utilize the following self-validating kinetic assay. This protocol is designed to isolate the steric variables while ensuring mass-balance accountability.

Step 1: Preparation of Reaction Media

  • Action : Prepare 1.0 M HCl (for acidic evaluation) and 1.0 M NaOH (for alkaline evaluation) in a thermostated water bath set to 40°C.

  • Causality : Maintaining a vast molar excess of acid/base relative to the substrate ensures pseudo-first-order kinetic conditions. This simplifies the rate law to

    
    , allowing you to directly compare the observed rate constants (
    
    
    
    ) between the 2-chloro and 4-chloro isomers without concentration-dependent mathematical artifacts[1].

Step 2: Reaction Initiation

  • Action : Inject a concentrated stock solution of the target chloroformanilide (dissolved in pure dioxane) into the aqueous reaction medium so that the final organic solvent content is exactly 2% v/v.

  • Causality : Formanilides have poor aqueous solubility. A minimal 2% dioxane spike ensures complete dissolution while preventing significant shifts in the dielectric constant of the water, which could artificially alter the transition state stabilization and skew the actual hydrolysis rate[5].

Step 3: Precision Sampling & Quenching (The Self-Validating Step)

  • Action : Withdraw 1.0 mL aliquots at precise intervals (e.g., 0, 10, 20, 40, 60, 120 minutes). Immediately inject the aliquot into a vial containing 1.0 mL of a neutralizing quenching buffer (e.g., cold 1.0 M phosphate buffer, pH 7).

  • Causality : Quenching instantly neutralizes the pH, halting the

    
     or 
    
    
    
    catalytic cycle. This "freezes" the reaction state, ensuring that the HPLC autosampler queue time does not result in continued, unmeasured degradation[1].

Step 4: RP-HPLC Quantification

  • Action : Inject the quenched samples onto a C18 Reversed-Phase column using an isocratic mobile phase of Water/Acetonitrile (60:40 v/v) at 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Causality : The non-polar C18 stationary phase easily resolves the polar intact chloroformanilide from the highly hydrophobic chloroaniline cleavage product. By quantifying both the disappearance of the substrate and the appearance of the product, you create a closed mass-balance loop. If the molar sum of substrate + product deviates from 100%, it immediately flags the presence of side reactions or analytical errors, validating the integrity of your kinetic data.

References

  • Desai, S. D. (2015). Ortho substitution effects on the acidic and alkaline hydrolyses of formanilides. The University of Iowa (Ph.D. Thesis). URL:[Link]

  • Michalík, M., et al. (2017). Acidic and alkaline bimolecular hydrolysis of substituted formanilides. Computational analysis and modelling of substitution effects. Acta Chimica Slovaca, 10(1), 35-40. URL:[Link]

Sources

Validation

Technical Guide: TLC Visualization Methods for N-(2-chlorophenyl)formamide

Executive Summary & Compound Profile N-(2-chlorophenyl)formamide (CAS: 2596-93-2) is a critical intermediate in the synthesis of pharmacologically active heterocycles, including quinazolinones and benzimidazoles. Effecti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N-(2-chlorophenyl)formamide (CAS: 2596-93-2) is a critical intermediate in the synthesis of pharmacologically active heterocycles, including quinazolinones and benzimidazoles. Effective Thin Layer Chromatography (TLC) monitoring is essential during its synthesis—typically via the formylation of 2-chloroaniline—to distinguish the product from the highly similar starting material.

This guide moves beyond generic protocols to provide a targeted visualization strategy. While UV detection is the primary method due to the aromatic moiety, it fails to chemically distinguish the amide product from the amine starting material. Therefore, a multi-modal approach using chemoselective staining is required for validation.

Compound Analysis
  • Structure:

    
    
    
  • Key Functional Groups: Secondary Amide (-NH-CHO), Aryl Chloride (Ar-Cl), Phenyl Ring.

  • Chromatographic Challenge: Both the starting material (2-chloroaniline) and product are UV-active and lipophilic. The visualization method must confirm the formation of the amide bond.

Primary Visualization: UV Fluorescence Quenching (Non-Destructive)

Status: Mandatory First Step Mechanism:


 Electronic Transition

The conjugated


-system of the phenyl ring absorbs 254 nm radiation. When using silica gel plates impregnated with a fluorescent indicator (e.g., 

), the compound absorbs the excitation light, preventing it from reaching the indicator. This results in a dark spot against a bright green fluorescent background.
Protocol
  • Elution: Run the TLC plate in a Hexane:Ethyl Acetate gradient (typically 7:3 or 6:4 v/v).

  • Drying: Evaporate solvent completely. Residual solvent can mask quenching.[1]

  • Visualization: Place under a short-wave UV lamp (254 nm).

  • Marking: Circle spots immediately with a soft pencil.

  • Limit of Detection (LOD): ~0.1 - 0.5

    
    g.
    

Expert Insight: While sensitive, UV is non-selective . It confirms the presence of an aromatic ring but does not confirm the conversion of amine to formamide.

Chemoselective Visualization: The Chlorine/o-Tolidine Method[2]

Status: Gold Standard for Amides Mechanism: N-Chlorination & Redox Colorimetry

This is the definitive chemical test for N-(2-chlorophenyl)formamide. Unlike general oxidative stains, this method specifically targets the amide N-H bond.

  • Step 1 (Chlorination): The amide nitrogen is chlorinated by hypochlorite (or

    
     gas) to form an N-chloroamide (
    
    
    
    ).
  • Step 2 (Detection): The N-chloroamide oxidizes o-tolidine (or TMB) to a colored quinonoid derivative.

Experimental Protocol

Note: This is a two-step "reversal" stain.

Reagents:

  • Reagent A (Chlorinating): 1% tert-butyl hypochlorite (

    
    -BuOCl) in cyclohexane OR a chamber saturated with 
    
    
    
    gas (generated by mixing bleach and HCl).
  • Reagent B (Indicator): 1% o-tolidine in 10% acetic acid (aq). Safety: o-Tolidine is carcinogenic; Tetramethylbenzidine (TMB) is a safer, non-carcinogenic alternative with similar efficacy.

Workflow:

  • Impregnation: Spray the dry plate lightly with Reagent A (or place in

    
     chamber for 1 min).
    
  • Aeration (Critical): Remove excess chlorine by airing the plate in a fume hood for 15–30 minutes.

    • Why? Residual free chlorine will oxidize the indicator immediately, turning the whole background dark. You want only the bound chlorine on the amide to react.

  • Development: Spray with Reagent B .

  • Result: Blue/Black spots appear on a white background.

Differential Diagnosis: Ninhydrin Stain (Negative Control)

Status: Purity Check Mechanism: Ruhnemann’s Purple Formation

Ninhydrin reacts with primary amines (the starting material) but does not react with secondary amides (the product) under standard conditions.

  • 2-Chloroaniline (Start):

    
     (Pink/Red/Purple spot).
    
  • N-(2-chlorophenyl)formamide (Product):

    
     (No color change).
    

Application: Use this to confirm the consumption of the starting material. If your product spot turns purple, the reaction is incomplete or the amide has hydrolyzed.

Comparative Data Analysis

The following table summarizes the performance of valid visualization methods for this specific analyte.

MethodSelectivitySensitivity (LOD)StabilityDestructive?Role in Protocol
UV (254 nm) Low (All Aromatics)High (<0.5

g)
N/ANoInitial Mapping
Cl/o-Tolidine High (Amides/Peptides)High (0.1-1

g)
Minutes (Fades)YesConfirmation of Identity
Ninhydrin High (1° Amines)High (0.1

g)
PermanentYesImpurity/SM Check
Iodine Vapor Low (Lipophiles)Medium (1-5

g)
ReversibleNoQuick Check
KMnO4 Low (Oxidizables)MediumPermanentYesGeneral Purity

Visualization Workflows

A. Decision Logic for Method Selection

TLC_Decision_Tree Start Start: Developed TLC Plate UV_Step Step 1: UV Visualization (254nm) Start->UV_Step Check_UV Are spots visible? UV_Step->Check_UV SM_Check Step 2: Ninhydrin Stain Check_UV->SM_Check Yes (Map spots) Result_SM Pink Spot: Residual Starting Material Check_UV->Result_SM No (Check conc.) Prod_Check Step 3: Cl/Tolidine Stain SM_Check->Prod_Check Negative (Target Spot) SM_Check->Result_SM Positive Result_Prod Blue/Black Spot: Confirmed Formamide Prod_Check->Result_Prod

Caption: Logical workflow for distinguishing N-(2-chlorophenyl)formamide from its amine precursor.

B. Mechanism of Chlorine-Tolidine Reaction

Reaction_Mechanism Amide Amide Analyte R-NH-CHO Chlorination Step 1: Chlorination (t-BuOCl or Cl2) Amide->Chlorination N_Chloro N-Chloroamide R-N(Cl)-CHO Chlorination->N_Chloro Tolidine Step 2: o-Tolidine (Redox Indicator) N_Chloro->Tolidine Complex Colored Complex (Blue/Black) Tolidine->Complex

Caption: Chemical mechanism of the amide-specific visualization reaction.

References

  • Royal Society of Chemistry (RSC). "N-heterocyclic carbene supported zinc catalysed N-formylation." Dalton Transactions. [Link]

  • Schwartz, D. & Sherman, J.T. "Improved N-chlorination procedure for detecting amides, amines, and related compounds on thin-layer chromatograms."[2] Journal of Chromatography A, 1982.[2] [Link]

  • University of Rochester. "TLC Stains/Dips Guide." Department of Chemistry. [Link]

  • National Institutes of Health (NIH). "N-(2-Chlorophenyl)formamide Substance Profile." GSRS. [Link]

Sources

Comparative

Benchmarking Synthetic Routes for N-(2-Chlorophenyl)formamide: A Comparative Guide for Process Chemists

Introduction N-(2-Chlorophenyl)formamide (also known as 2-chloroformanilide) is a critical synthetic intermediate in the development of agrochemicals, pharmaceuticals, and advanced materials. However, the formylation of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-Chlorophenyl)formamide (also known as 2-chloroformanilide) is a critical synthetic intermediate in the development of agrochemicals, pharmaceuticals, and advanced materials. However, the formylation of 2-chloroaniline presents unique chemical challenges. The ortho-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density on the nitrogen atom, thereby lowering its nucleophilicity. Additionally, the steric bulk of the chlorine atom partially shields the amine, increasing the activation energy required for the nucleophilic attack on the carbonyl carbon.

Standard room-temperature formylation with neat formic acid often results in sluggish kinetics and incomplete conversion. To achieve high yields, process chemists must benchmark and select methodologies that utilize thermal driving forces, highly reactive electrophiles, or catalytic surface activation[1]. This guide objectively compares three divergent synthetic routes, providing the mechanistic causality and self-validating protocols necessary for successful execution.

Mechanistic Overview & Route Comparison

Route A: Classical Azeotropic Dehydration (Thermal Driving Force)

This industrial standard relies on the condensation of 2-chloroaniline with excess formic acid in toluene.

  • Causality: The reaction generates water as a byproduct, which normally limits conversion due to chemical equilibrium. Toluene forms a minimum-boiling azeotrope with water. By continuously removing this water via a Dean-Stark apparatus at reflux (~110 °C), the equilibrium is forced forward according to Le Chatelier's principle.

Route B: Mixed Anhydride Method (Electrophilic Activation)

To overcome the poor nucleophilicity of 2-chloroaniline without prolonged heating, acetic formic anhydride (AFA) can be generated in situ by reacting formic acid with acetic anhydride[2].

  • Causality: AFA is significantly more electrophilic than standard formic acid. The nucleophilic attack by the amine occurs preferentially at the less sterically hindered and more electrophilic formyl carbonyl. This yields the formamide exclusively without unwanted acetylation[3]. This route is extremely fast but highly exothermic.

Route C: Heterogeneous Catalysis (Surface Activation)

Recent advancements in green chemistry favor solvent-free conditions using solid-supported catalysts, such as mesoporous silica (QSM) or Lewis acid-impregnated supports[1].

  • Causality: The high surface area of the solid support preorganizes the reactants, while Lewis acidic sites activate the carbonyl oxygen of formic acid, lowering the transition state energy. This allows the reaction to proceed at room temperature or mild heating with excellent atom economy.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the three synthetic routes to assist in route selection based on project constraints (e.g., scale, time, environmental impact).

ParameterRoute A (Azeotropic)Route B (Mixed Anhydride)Route C (Heterogeneous)
Reagents HCOOH, TolueneHCOOH, Ac2OHCOOH, Solid Catalyst (e.g., QSM)
Temperature 110 °C (Reflux)0–5 °C to RTRT to 70 °C
Reaction Time 2–4 hours15–30 mins1–12 hours
Typical Yield 85–90%>95%85–95%
Scalability Excellent (Industrial standard)Moderate (Requires cryogenic control)Good (Catalyst recovery possible)
Green Chemistry Low (Uses VOC solvents)Low (Poor atom economy)High (Solvent-free, reusable)

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating macroscopic and analytical checks to verify reaction progress.

Protocol 1: Azeotropic Dehydration (Route A)
  • Setup: Charge a round-bottom flask with 2-chloroaniline (100 mmol, 1.0 eq), formic acid (150 mmol, 1.5 eq), and toluene (100 mL). Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Execution: Heat the mixture to a vigorous reflux (oil bath at ~120 °C to maintain an internal temp of ~110 °C).

  • Self-Validation Check (Macroscopic): Monitor the Dean-Stark trap. The theoretical yield of water for a 100 mmol scale is 1.8 mL. The cessation of water accumulation serves as the primary macroscopic indicator of reaction completion.

  • Self-Validation Check (Analytical): Confirm completion via TLC (Eluent: 8:2 Hexanes:EtOAc). The starting material (2-chloroaniline) is strongly UV-active and stains dark purple with ninhydrin. The product (N-(2-chlorophenyl)formamide) is UV-active but ninhydrin-negative.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO3 (to neutralize unreacted formic acid) and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield the solid product.

Protocol 2: Mixed Anhydride Method (Route B)
  • AFA Generation: In a dry flask under N2 atmosphere, cool formic acid (200 mmol, 2.0 eq) to 0 °C using an ice-water bath. Add acetic anhydride (200 mmol, 2.0 eq) dropwise over 10 minutes. Stir for 15 minutes to allow in situ generation of AFA[2].

  • Execution: Dissolve 2-chloroaniline (100 mmol, 1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the AFA solution.

  • Self-Validation Check (Thermal): Monitor the internal temperature using a thermocouple. A temperature spike above 15 °C indicates poor addition rate control, which correlates directly with the formation of the unwanted N-(2-chlorophenyl)acetamide byproduct. Maintain the temperature strictly below 10 °C during addition.

  • Workup: After 30 minutes of stirring at room temperature, quench the reaction by pouring it over crushed ice. Extract with EtOAc, wash the organic phase with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate to obtain high-purity formamide.

Workflow Visualization

G Start 2-Chloroaniline RouteA Route A: Azeotropic Dehydration (HCOOH, Toluene, 110 °C) Start->RouteA Dean-Stark H2O Removal RouteB Route B: Mixed Anhydride (HCOOH, Ac2O, 0-5 °C) Start->RouteB In situ AFA Generation RouteC Route C: Heterogeneous Catalysis (HCOOH, Solid Support, RT) Start->RouteC Surface Activation Product N-(2-Chlorophenyl)formamide RouteA->Product High Scalability RouteB->Product Rapid Kinetics RouteC->Product Green / Solvent-Free

Fig 1: Divergent synthetic workflows for the N-formylation of 2-chloroaniline.

References

1. Solvent-Free N‐Formylation: An Experimental Application of Basic Concepts and Techniques of Organic Chemistry. Assiut University. Link 2.[1] Ultra-high surface area silica material and its application for selective N-formylation using a CO2 surrogate. RSC Publishing. 1 3.[3] N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Jetir.Org. 3 4.[2] Formylation of Amines. PMC / NIH. 2

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
Formamide, N-(2-chlorophenyl)-
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Reactant of Route 2
Formamide, N-(2-chlorophenyl)-
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